molecular formula C9H12ClN3 B156552 3-Chloro-6-(piperidin-1-yl)pyridazine CAS No. 1722-11-8

3-Chloro-6-(piperidin-1-yl)pyridazine

Cat. No.: B156552
CAS No.: 1722-11-8
M. Wt: 197.66 g/mol
InChI Key: LCZPIRFDMBEGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(piperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-piperidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZPIRFDMBEGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339754
Record name 3-chloro-6-(piperidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-11-8
Record name 3-chloro-6-(piperidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-6-(1-PIPERIDINYL)PYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-6-(piperidin-1-yl)pyridazine synthesis from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine from 3,6-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

Reaction Overview

The synthesis involves the selective mono-substitution of a single chlorine atom on the 3,6-dichloropyridazine ring with piperidine.[1] This reaction leverages the electron-deficient nature of the pyridazine ring, which makes it susceptible to nucleophilic attack. A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The general reaction scheme is presented below.

Scheme 1: Synthesis of this compound

Chemical reaction scheme showing 3,6-Dichloropyridazine reacting with Piperidine in the presence of a base and solvent to yield this compound and a salt byproduct.
This is a placeholder image. A diagram will be generated using Graphviz below.

Synthesis Workflow and Logic

The process follows a standard synthetic chemistry workflow, beginning with the setup of reactants and culminating in the isolation and purification of the final product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Isolation reactant reactant reagent reagent process process product product intermediate intermediate A 3,6-Dichloropyridazine E Heat to Reflux (4-6 hours) A->E B Piperidine B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., Ethanol) D->E F Cool to RT & Solvent Removal E->F G Aqueous Work-up F->G H Crude Product G->H I Recrystallization or Chromatography H->I J Pure 3-Chloro-6- (piperidin-1-yl)pyridazine I->J

Figure 1. General experimental workflow for the synthesis.

The underlying chemical logic is a nucleophilic aromatic substitution (SNAr). This multi-step process is characteristic of electron-poor aromatic systems.

SNAr_Mechanism start 3,6-Dichloropyridazine + Piperidine (Nucleophile) step1 Nucleophilic Attack start->step1 Step 1 intermediate Formation of Meisenheimer Complex (Anionic Intermediate) step1->intermediate step2 Loss of Leaving Group (Chloride Ion) intermediate->step2 Step 2 (Rate-determining) product This compound step2->product

Figure 2. Logical steps of the SNAr mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis, compiled from typical procedures for analogous reactions.[2]

Table 1: Reaction Components and Stoichiometry

ComponentRoleMolar Ratio (Typical)
3,6-DichloropyridazineStarting Material1.0 eq
PiperidineNucleophile1.0 - 1.2 eq
TriethylamineBase (HCl Scavenger)1.5 eq
EthanolSolvent-

Table 2: Reaction Conditions and Expected Outcomes

ParameterConditionReported Yield (Analogous Reactions)
TemperatureReflux (Ethanol: ~78 °C)80-90%[2]
Reaction Time4-6 hours-
AtmosphereAir or Inert (Nitrogen/Argon)-
Purification MethodRecrystallization (Ethanol/Water) or Column Chromatography-

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Triethylamine

  • Ethanol (Absolute)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).[2]

  • Reagent Addition: Add ethanol as the solvent, followed by piperidine (1.2 eq) and triethylamine (1.5 eq).[2]

  • Reaction: Heat the mixture to reflux and maintain stirring for 4-6 hours.[2] Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.[2]

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[2]

  • Extraction: Dissolve the resulting residue in dichloromethane and wash it with water to remove triethylamine hydrochloride and other water-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it to obtain the crude product.[2]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[2]

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP) Analysis: To assess purity. For analogous compounds such as 3-chloro-6-methylpyridazine, the melting point is in the range of 58-62 °C.

This guide provides a robust framework for the successful synthesis, purification, and analysis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(piperidin-1-yl)pyridazine is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structural framework, incorporating both a pyridazine and a piperidine moiety, positions it as a valuable scaffold for the development of novel therapeutic agents. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a known pharmacophore present in a variety of biologically active molecules. Similarly, the piperidine ring is a common structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound, serving as a foundational resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of the available and predicted physicochemical data for this compound is presented below.

PropertyValueSource/Method
Molecular Formula C₉H₁₂ClN₃[Chem-Impex]
Molecular Weight 197.67 g/mol [Chem-Impex]
Appearance Pale yellow needles[Chem-Impex]
Melting Point 78-84 °C[Chem-Impex]
Boiling Point Predicted: 345.6±35.0 °C at 760 mmHgChem-Impex
logP (predicted) 2.35Chem-Impex
pKa (predicted) 4.5 (most basic)Chem-Impex
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water.General knowledge
Storage Conditions 0-8 °C[Chem-Impex]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general experimental protocol is outlined below, adapted from procedures for similar pyridazine derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Anhydrous Ethanol

  • Triethylamine (optional, as a base)

  • Dichloromethane (for extraction)

  • Methanol (for recrystallization)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add piperidine (1.1 equivalents). If desired, a non-nucleophilic base such as triethylamine (1.2 equivalents) can be added to scavenge the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the protons on the pyridazine and piperidine rings. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR spectroscopy will reveal the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 197.67), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-Cl bonds present in the molecule.

Biological and Pharmacological Context

While specific biological studies on this compound are not extensively reported in the public domain, the constituent pyridazine and piperidine scaffolds are of significant interest in medicinal chemistry.

  • Pyridazine Derivatives: The pyridazine core is found in numerous compounds with a wide range of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The electron-deficient nature of the pyridazine ring allows it to participate in various interactions with biological targets.

  • Piperidine Moiety: The incorporation of a piperidine ring can enhance the pharmacological properties of a molecule. It can improve solubility, lipophilicity, and metabolic stability, and it can also serve as a key binding element for various receptors and enzymes.

Given the presence of these two important pharmacophores, this compound is a promising candidate for further investigation. Its structural features suggest potential interactions with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease pathways. For instance, many kinase inhibitors feature a heterocyclic core, and the piperidine moiety could occupy a hydrophobic pocket in the kinase active site.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 3,6-Dichloropyridazine + Piperidine Reaction Nucleophilic Aromatic Substitution (Reflux in Ethanol) Reactants->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product Characterization NMR, MS, IR Product->Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Potential Mechanism of Action: Kinase Inhibition

As many pyridazine derivatives have been explored as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor.

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Ligand Growth Factor Ligand->Receptor Inhibitor This compound Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical signaling pathway illustrating the potential role of this compound as a kinase inhibitor.

Conclusion

This compound is a molecule with significant potential for further exploration in the realm of drug discovery. This technical guide has summarized its key physicochemical properties, provided a general synthetic protocol, and discussed its potential biological relevance based on its constituent chemical motifs. The provided data and methodologies offer a solid foundation for researchers and scientists to build upon in their efforts to design and develop novel therapeutic agents. Further experimental validation of the predicted properties and in-depth biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.

An In-depth Technical Guide to 3-Chloro-6-(piperidin-1-yl)pyridazine (CAS: 1722-11-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-6-(piperidin-1-yl)pyridazine, a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. This document collates available data on its chemical properties, synthesis, and known biological significance, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

Core Compound Properties

This compound is a substituted pyridazine featuring a piperidine moiety. This structural feature is often associated with enhanced biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] Its primary applications are in the development of treatments for neurological disorders and as a scaffold for potential anti-cancer agents.[1]

PropertyValueReference(s)
CAS Number 1722-11-8[2]
Molecular Formula C₉H₁₂ClN₃[2]
Molecular Weight 197.67 g/mol [2]
Appearance Pale yellow needles
Melting Point 78-84 °C
Purity ≥ 98% (HPLC)
Storage Conditions 0-8°C

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. The precursor, 3,6-dichloropyridazine, is reacted with piperidine. While a specific detailed protocol for this exact reaction is not widely published, a representative procedure can be adapted from the synthesis of analogous compounds.

Representative Synthesis of this compound

This protocol is adapted from established methods for the nucleophilic substitution of dichloropyridazines.

Reaction Scheme:

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Anhydrous Ethanol

  • Triethylamine (or another suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add piperidine (1.0-1.2 equivalents).

  • Add triethylamine (1.5 equivalents) to the reaction mixture to act as a base, neutralizing the HCl byproduct.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram:

JNK1_Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Cytokines->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 c_Jun c-Jun JNK1->c_Jun AP1_Complex AP-1 Complex c_Jun->AP1_Complex c_Fos c-Fos c_Fos->AP1_Complex Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1_Complex->Gene_Expression Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->JNK1 Inhibition PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 PARylation PARylation of proteins PARP1->PARylation Apoptosis Apoptosis PARP1->Apoptosis Leads to, if repair fails Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment BER Base Excision Repair Recruitment->BER DNA_Repair DNA Repair BER->DNA_Repair Chloropyridazine_Hybrid Chloropyridazine Hybrid Chloropyridazine_Hybrid->PARP1 Inhibition

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Chloro-6-(piperidin-1-yl)pyridazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the predicted chemical shifts, provides a comprehensive experimental protocol for acquiring such data, and includes a structural diagram for reference.

Predicted NMR Data

Due to the absence of a complete, publicly available experimental dataset for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, including various 3,6-disubstituted pyridazines and N-substituted piperidines.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The expected multiplicities and coupling constants (J) are also provided.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.35 - 7.45d9.0 - 9.5
H-57.05 - 7.15d9.0 - 9.5
H-2', H-6' (α-CH₂)3.60 - 3.70t5.0 - 5.5
H-3', H-5' (β-CH₂)1.60 - 1.70m
H-4' (γ-CH₂)1.50 - 1.60m

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-3158.0 - 160.0
C-6155.0 - 157.0
C-4128.0 - 130.0
C-5115.0 - 117.0
C-2', C-6' (α-CH₂)48.0 - 50.0
C-3', C-5' (β-CH₂)25.0 - 27.0
C-4' (γ-CH₂)23.0 - 25.0

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Data Acquisition

  • The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • 2D NMR (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

2.3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

  • Assign the signals in both ¹H and ¹³C NMR spectra with the aid of the 2D NMR data.

Visualization

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.

Caption: Chemical structure of this compound with atom numbering for NMR.

G A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Integration, Coupling Constants) D->E F Structure Elucidation & Assignment E->F

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry Analysis of 3-Chloro-6-(piperidin-1-yl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Chloro-6-(piperidin-1-yl)pyridazine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a proposed fragmentation pathway, a detailed experimental protocol for LC-MS/MS analysis, and key data presented in a clear, tabular format.

Introduction

This compound is a substituted pyridazine derivative. The structural elucidation and quantification of such molecules are critical in drug discovery and development.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the characterization and quantification of small molecules in complex matrices.[2][3][4] This guide details the anticipated mass spectrometric behavior of this compound and provides a robust methodology for its analysis.

Proposed Mass Spectrometric Fragmentation

The fragmentation of this compound in a mass spectrometer is influenced by the ionization technique employed. Both hard ionization, such as Electron Ionization (EI), and soft ionization, like Electrospray Ionization (ESI), will produce distinct fragmentation patterns. ESI is commonly used for LC-MS analysis of pharmaceutical compounds.[1] Under positive-ion ESI, the molecule is expected to be readily protonated at the basic nitrogen atoms of the piperidine or pyridazine rings. Tandem mass spectrometry (MS/MS) of the protonated molecule reveals characteristic fragment ions.

The proposed fragmentation of the protonated molecule, [M+H]⁺, is primarily driven by cleavages of the piperidine ring and the bond connecting it to the pyridazine ring. A dominant fragmentation pathway for piperidine derivatives under MS/MS is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[1] Ring fission of the piperidine moiety is another expected fragmentation route.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

Quantitative Data Summary

The following table summarizes the theoretical m/z values for the protonated molecule and its major proposed fragment ions.

Ion Proposed Structure/Description m/z (35Cl) m/z (37Cl)
[M+H]⁺Protonated this compound198.09200.09
Fragment 1Loss of ethylene from the piperidine ring170.06172.06
Fragment 2Iminium ion from piperidine ring cleavage154.06156.06
Fragment 3Protonated 3-chloro-6-aminopyridazine130.02132.02
Fragment 4Pyridazine ring fragment111.04N/A
Fragment 5Piperidine cation84.08N/A

Experimental Protocols

A generic yet robust LC-MS/MS method for the analysis of this compound is detailed below. This protocol can be adapted and optimized for specific matrices and instrumentation.[5][6][7]

Sample Preparation

For analysis from biological matrices like plasma or serum, a protein precipitation step is recommended to remove high-abundance proteins that can interfere with the analysis.[5][6][8]

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • For quantitative analysis, a calibration curve should be prepared by spiking known concentrations of the analyte into a blank matrix and subjecting them to the same sample preparation procedure.

Liquid Chromatography
Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
Parameter Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be optimized based on the precursor and product ions. A starting point would be monitoring the transition from the protonated molecule (m/z 198.09) to its most abundant and stable fragment ions.

Visualizations

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z 198.09/200.09 F1 Fragment 1 m/z 170.06/172.06 M->F1 - C₂H₄ F2 Fragment 2 m/z 154.06/156.06 M->F2 - C₃H₈ F3 Fragment 3 m/z 130.02/132.02 M->F3 - C₅H₁₀ F5 Fragment 5 m/z 84.08 M->F5 Charge Retention F4 Fragment 4 m/z 111.04 F3->F4 - HCN

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for LC-MS/MS analysis of small molecules.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of 3-Chloro-6-(piperidin-1-yl)pyridazine. Given the importance of this heterocyclic scaffold in medicinal chemistry, understanding its vibrational properties is crucial for structural elucidation, quality control, and reaction monitoring. This document outlines the predicted IR absorption frequencies based on the molecule's functional groups and provides a comprehensive experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Key Vibrational Modes

This compound is a molecule composed of three key structural units, each contributing distinct features to its infrared spectrum:

  • Substituted Pyridazine Ring: An aromatic heterocyclic system containing C=C and C=N double bonds, as well as aromatic C-H bonds.

  • Piperidine Ring: A saturated heterocyclic amine with aliphatic C-H and C-N single bonds.

  • Chloro Group: A C-Cl bond attached to the pyridazine ring.

The analysis of the IR spectrum involves identifying the characteristic stretching and bending vibrations associated with each of these functional groups.

Predicted Infrared Absorption Data

While a definitive experimental spectrum for this specific molecule is not widely published, a highly accurate prediction of its key IR bands can be compiled from data on its constituent parts: substituted pyridazines, piperidine, and chloro-aromatic compounds. The expected vibrational frequencies are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (Pyridazine Ring)3100 - 3000Medium to Weak
C-H StretchAliphatic (Piperidine Ring, CH₂)3000 - 2840Medium to Strong
C=C and C=N StretchAromatic Ring (Pyridazine)1600 - 1450Medium to Strong
CH₂ Scissoring (Bend)Aliphatic (Piperidine Ring)~1450Medium
C-N StretchAryl-N (Pyridazine-Piperidine)1350 - 1200Medium
C-N StretchAliphatic (Piperidine Ring)1250 - 1020Medium
C-H Out-of-Plane BendAromatic (Pyridazine Ring)900 - 675Strong
C-Cl StretchAryl-Cl850 - 550Strong

Spectral Interpretation:

  • 3100-2840 cm⁻¹ Region: This region is dominated by C-H stretching vibrations. The bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic pyridazine ring[1][2]. The stronger absorptions appearing just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the CH₂ groups in the piperidine ring[3].

  • 1600-1400 cm⁻¹ (Fingerprint Region): This complex region contains key structural information. A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ are expected, corresponding to the C=C and C=N stretching vibrations within the pyridazine ring[2][4]. The bending (scissoring) vibration of the piperidine CH₂ groups also appears here, typically around 1450 cm⁻¹[3].

  • Below 1400 cm⁻¹ (Fingerprint Region): This area contains a multitude of bending and stretching vibrations. The C-N stretching of the aryl-nitrogen bond and the aliphatic C-N bonds within the piperidine ring will produce medium-intensity bands[5][6]. The strong absorption from the C-Cl stretch is expected in the 850-550 cm⁻¹ range[1][7]. Additionally, strong bands from the out-of-plane C-H bending of the substituted aromatic ring are characteristic of this region[2].

Detailed Experimental Protocol: FT-IR Analysis via KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality infrared spectra of solid samples[8][9].

3.1. Materials and Equipment

  • This compound sample (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (200-250 mg)[10]

  • Agate mortar and pestle[11]

  • Hydraulic press with pellet-forming die (e.g., 13 mm diameter)

  • FT-IR Spectrometer

  • Heat lamp or drying oven (set to ~110°C)

  • Desiccator

3.2. Instrument Setup

  • Power on the FT-IR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions.

  • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Perform a background scan using an empty sample holder or a pure KBr pellet to correct for instrumental and atmospheric absorptions[11].

3.3. Sample Preparation

  • Drying: Dry the spectroscopic grade KBr powder in an oven for 2-3 hours at 110°C to remove any absorbed moisture. Store the dried KBr in a desiccator until use[8][9]. Gently warm the mortar, pestle, and die assembly under a heat lamp to drive off surface moisture[9].

  • Grinding: Place 1-2 mg of the sample into the agate mortar and grind it to a very fine powder[11].

  • Mixing: Add ~250 mg of the dried KBr to the mortar. Mix gently but thoroughly with the sample until the mixture is homogeneous and has the consistency of fine flour[10][12]. The goal is to uniformly disperse the sample particles within the KBr matrix[9].

  • Loading the Die: Transfer a portion of the mixture into the pellet die, ensuring an even distribution over the anvil surface[9].

  • Pressing the Pellet: Place the die into the hydraulic press. If available, connect a vacuum line to the die to remove trapped air. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes[8][12].

  • Pellet Ejection: Slowly release the pressure and vacuum. Carefully disassemble the die and eject the KBr pellet. A high-quality pellet should be thin and transparent or uniformly translucent[8].

3.4. Spectrum Acquisition and Processing

  • Place the KBr pellet into the spectrometer's sample holder.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The spectrometer software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Process the spectrum as needed (e.g., baseline correction, peak picking).

Visualization of the Analytical Workflow

The logical process for the infrared spectroscopic analysis of this compound is illustrated below. This workflow outlines the key phases from sample handling to final structural confirmation.

G Workflow for FT-IR Analysis cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_interp Phase 4: Interpretation Sample Solid Sample (1-2 mg) Grind Grind with Dry KBr (~250 mg) Sample->Grind Press Press into Transparent Pellet (8-10 tons) Grind->Press FTIR FT-IR Spectrometer Press->FTIR Interferogram Acquire Sample Interferogram FTIR->Interferogram Background Acquire Background (Pure KBr or Air) Background->FTIR FFT Fourier Transform (FFT) Interferogram->FFT Spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) FFT->Spectrum Analysis Peak Picking & Baseline Correction Spectrum->Analysis Correlation Correlate Bands to Functional Groups Analysis->Correlation Structure Structural Confirmation Correlation->Structure

A flowchart illustrating the key stages of FT-IR analysis.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-6-(piperidin-1-yl)pyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 3-Chloro-6-(piperidin-1-yl)pyridazine, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive qualitative analysis based on its structural components. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility in various organic solvents using the widely accepted isothermal shake-flask method. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to design and execute robust experimental plans for its formulation and development.

Introduction and Qualitative Solubility Profile

This compound is a substituted pyridazine derivative. The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems, including reaction kinetics, purification, formulation, and bioavailability. The molecular structure, featuring a polar pyridazine ring, a non-polar piperidine moiety, and an electronegative chloro substituent, suggests a nuanced solubility profile.

  • Pyridazine Moiety: The pyridazine ring, with its two adjacent nitrogen atoms, introduces polarity and the capacity for hydrogen bonding, which generally confers solubility in polar solvents.[1][2][3]

  • Piperidine Moiety: The piperidine ring is a saturated heterocycle that is generally non-polar, contributing to better solubility in less polar organic solvents.[4][5] Piperidine itself is miscible with water and soluble in many organic solvents like alcohols and ethers.[4][6]

  • Chloro Substituent: The chloro group adds to the molecular weight and introduces a polar carbon-chlorine bond, which can influence intermolecular interactions and, consequently, solubility.

Based on these structural features, it is anticipated that this compound will exhibit moderate to good solubility in a range of polar aprotic and protic organic solvents. Its solubility is likely to be highest in solvents that can effectively solvate both the polar pyridazine portion and the more non-polar piperidinyl group.

Expected Solubility Trends (Qualitative):

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate Solubility: Expected in alcohols such as Methanol, Ethanol, and Isopropanol, as well as in ketones like Acetone.

  • Low to Sparingly Soluble: Expected in non-polar hydrocarbon solvents such as Hexane and Toluene.

It is imperative to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

SolventTemperature (K)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Methanole.g., 298.15Data to be determinedData to be determinedIsothermal Shake-Flask
e.g., Ethanole.g., 298.15Data to be determinedData to be determinedIsothermal Shake-Flask
e.g., Acetonee.g., 298.15Data to be determinedData to be determinedIsothermal Shake-Flask
e.g., Dichloromethanee.g., 298.15Data to be determinedData to be determinedIsothermal Shake-Flask
e.g., Toluenee.g., 298.15Data to be determinedData to be determinedIsothermal Shake-Flask
e.g., Hexanee.g., 298.15Data to be determinedData to be determinedIsothermal Shake-Flask

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[7][8][9] The procedure involves agitating an excess amount of the solid compound in the solvent at a constant temperature for a sufficient duration to reach equilibrium.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatic orbital shaker or water bath with agitation capabilities

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument for concentration measurement.

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.[8]

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7][10] The time to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[9]

  • Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for solubility determination.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Separation cluster_analysis 4. Analysis cluster_result 5. Result A Weigh excess solid (Compound) B Add known volume of Solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant T (e.g., 24-72h) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter through 0.22µm syringe filter F->G H Accurately dilute filtrate G->H I Quantify concentration (e.g., HPLC) H->I J Calculate Solubility (mg/mL or mol/L) I->J

References

Technical Guide: Physicochemical and Biological Profile of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 3-Chloro-6-(piperidin-1-yl)pyridazine, with a primary focus on its melting point. It includes a comprehensive, standardized experimental protocol for melting point determination. Furthermore, this guide explores the potential biological relevance of this compound by presenting a representative signaling pathway that pyridazine derivatives are known to modulate, offering context for its application in drug discovery and development, particularly in oncology.

Physicochemical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₉H₁₂ClN₃. It presents as pale yellow needles and is noted for its applications in medicinal chemistry and agrochemical research.[1] The presence of the pyridazine and piperidine moieties contributes to its biological activity, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

Quantitative Data Summary

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point 78-84 °C --INVALID-LINK--
Molecular FormulaC₉H₁₂ClN₃--INVALID-LINK--
Molecular Weight197.67 g/mol --INVALID-LINK--
AppearancePale yellow needles--INVALID-LINK--
Purity≥ 98% (HPLC)--INVALID-LINK--
CAS Number1722-11-8--INVALID-LINK--

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[2][3] The following is a standard protocol for the determination of the melting point of this compound using the capillary method with a modern melting point apparatus.[4][5][6]

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Melting point apparatus (e.g., Mel-Temp)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[4][7] If the sample consists of coarse crystals, gently grind it into a fine powder using a clean, dry mortar and pestle.[4][7]

    • Load the powdered sample into a capillary tube by tapping the open end of the tube into the powder.[6]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be between 2-3 mm.[6]

  • Apparatus Setup and Measurement:

    • Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[6]

    • For an unknown sample, a rapid preliminary heating (approximately 10-20 °C/min) can be performed to determine an approximate melting range.[4]

    • For a known substance like this compound, set the initial temperature to about 15-20 °C below the expected melting point (78 °C).

    • Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the expected melting point is approached to ensure thermal equilibrium between the sample, heating block, and thermometer.[2]

    • Observe the sample through the magnifying eyepiece.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

    • The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container.

    • For high accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Biological Context and Signaling Pathways

While the specific biological targets of this compound are not extensively documented in publicly available literature, its utility in the development of anti-cancer agents suggests potential interaction with signaling pathways crucial for tumor growth and proliferation.[1] Pyridazine derivatives have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9]

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a plausible target for pyridazine-based anti-cancer agents.

VEGFR2_Signaling_Pathway cluster_0 PLCγ Pathway cluster_1 MAPK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Activates Ca2 Ca²⁺ Release IP3->Ca2 Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Pyridazine Pyridazine Derivative (e.g., this compound) Pyridazine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling cascade.

This diagram illustrates that the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers downstream signaling through pathways such as the PLCγ and MAPK cascades. This ultimately leads to cellular responses like proliferation, migration, and survival, which are hallmarks of angiogenesis required for tumor growth. A pyridazine-based inhibitor, such as this compound, could potentially exert its anti-cancer effects by blocking the kinase activity of VEGFR-2, thereby inhibiting these downstream signals.

Similarly, in the context of neurological disorders, various pyridazine and pyridopyridazine derivatives have been explored as ligands for GABA-A receptors or as inhibitors of enzymes like monoamine oxidase B (MAO-B), indicating the broad therapeutic potential of this chemical scaffold.[10][11][12]

Conclusion

This compound is a compound with well-defined physicochemical properties, including a melting point range of 78-84 °C. The standardized protocol for melting point determination provided herein ensures accurate and reproducible measurements, which are fundamental for quality control and characterization in a research and development setting. The potential for this and related pyridazine compounds to modulate key biological pathways, such as VEGFR-2 signaling, underscores their importance as scaffolds for the development of novel therapeutics. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Reactivity of the Chlorine Atom in 3-Chloro-6-(piperidin-1-yl)pyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-Chloro-6-(piperidin-1-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the synthesis of this scaffold and explores the primary reaction pathways involving the C-Cl bond, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, based on established methodologies for analogous systems, are provided for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Quantitative data from related reactions are summarized to offer a comparative perspective on expected yields and conditions. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of pyridazine-based compounds for various applications in the pharmaceutical sciences.

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of the pyridazine ring is crucial for modulating the pharmacological properties of these compounds. This compound is a versatile intermediate where the chlorine atom at the 3-position serves as a key handle for introducing molecular diversity. The electron-deficient nature of the pyridazine ring, further influenced by the nitrogen atoms, renders the C-Cl bond susceptible to nucleophilic attack and oxidative addition, making it an ideal substrate for a variety of chemical transformations. This guide focuses on the reactivity of this chlorine atom, providing a technical framework for its synthetic manipulation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a suitable dichloropyridazine precursor. A general and efficient method involves the reaction of 3,6-dichloropyridazine with piperidine.

General Synthetic Pathway

The synthesis proceeds via a selective monosubstitution of one of the chlorine atoms of 3,6-dichloropyridazine with piperidine. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid generated during the reaction.

Synthesis 3,6-Dichloropyridazine 3,6-Dichloropyridazine This compound This compound 3,6-Dichloropyridazine->this compound Piperidine, Solvent, Base

Caption: General synthesis of this compound.

Experimental Protocol (General)

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Ethanol (or other suitable solvent like isopropanol or acetonitrile)

  • Triethylamine or Potassium Carbonate (as base)

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent.

  • Add piperidine (1.0-1.2 eq) to the solution.

  • Add the base (1.5-2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity of the Chlorine Atom

The chlorine atom at the 3-position of this compound is activated towards nucleophilic displacement and participates in various cross-coupling reactions. This reactivity is central to the utility of this compound as a building block in medicinal chemistry.

Reactivity cluster_0 Starting Material cluster_1 Reaction Type cluster_2 Reaction Type cluster_3 Products This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nu- Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling This compound->Palladium-Catalyzed Cross-Coupling Pd(0) catalyst Substituted Pyridazines Substituted Pyridazines Nucleophilic Aromatic Substitution->Substituted Pyridazines Palladium-Catalyzed Cross-Coupling->Substituted Pyridazines

Caption: Major reaction pathways for the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. This reaction proceeds through a Meisenheimer-like intermediate. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Chloro-pyridazines

NucleophileReagents and ConditionsSolventTypical Yield (%)
Primary/Secondary AminesAmine (excess), heatDMSO or NMP70-95
AnilinesAmine, Base (e.g., K₂CO₃), heatDMF or Dioxane60-90
Alcohols (alkoxides)NaOR, heatCorresponding Alcohol50-85
Thiols (thiolates)NaSR, room temperature or heatDMF or Ethanol75-98

Experimental Protocol (General for Amination):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO), add the desired amine (1.2-2.0 eq).

  • For less reactive amines, a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) may be added.

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can readily participate in these transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the chloro-pyridazine with an organoboron reagent, typically a boronic acid or its ester.

Suzuki_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)(Cl)Ln Ar-Pd(II)(Cl)Ln Oxidative\nAddition->Ar-Pd(II)(Cl)Ln Ar-Cl Ar-Cl Ar-Cl->Oxidative\nAddition Transmetalation Transmetalation Ar-Pd(II)(Cl)Ln->Transmetalation Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Arylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene80-11070-95
Heteroarylboronic acidPdCl₂(dppf) (2-5)-K₃PO₄DME, THF80-10060-90
Vinylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃Toluene/H₂O90-11065-85

Experimental Protocol (General):

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

This reaction is a powerful method for the formation of C-N bonds, coupling the chloro-pyridazine with a primary or secondary amine.

Buchwald_Hartwig Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)(Cl)Ln Ar-Pd(II)(Cl)Ln Oxidative\nAddition->Ar-Pd(II)(Cl)Ln Ar-Cl Ar-Cl Ar-Cl->Oxidative\nAddition Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(Cl)Ln->Amine Coordination\n& Deprotonation Ar-Pd(II)(NR2)Ln Ar-Pd(II)(NR2)Ln Amine Coordination\n& Deprotonation->Ar-Pd(II)(NR2)Ln R2NH R2NH R2NH->Amine Coordination\n& Deprotonation Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR2)Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Primary Aliphatic AminePd₂(dba)₃ (1-3)XPhos (2-6)NaOtBuToluene, Dioxane80-11075-95
Secondary Aliphatic AminePd(OAc)₂ (2-5)RuPhos (4-10)K₃PO₄Toluene100-12070-90
AnilinePd₂(dba)₃ (1-3)BrettPhos (2-6)LHMDSTHF, Dioxane80-10065-88

Experimental Protocol (General):

  • Charge a reaction tube with the palladium catalyst, ligand, and base.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture with stirring for the specified time, monitoring completion by an appropriate method.

  • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between the chloro-pyridazine and a terminal alkyne, providing access to alkynyl-substituted pyridazines.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)(Cl)Ln Ar-Pd(II)(Cl)Ln Oxidative\nAddition->Ar-Pd(II)(Cl)Ln Ar-Cl Ar-Cl Ar-Cl->Oxidative\nAddition Transmetalation Transmetalation Ar-Pd(II)(Cl)Ln->Transmetalation Ar-Pd(II)(CCR)Ln Ar-Pd(II)(CCR)Ln Transmetalation->Ar-Pd(II)(CCR)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)(CCR)Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-CCR Ar-CCR Reductive\nElimination->Ar-CCR R-CCH R-CCH Cu(I) Acetylide\nFormation Cu(I) Acetylide Formation R-CCH->Cu(I) Acetylide\nFormation CuI, Base Cu-CCR Cu-CCR Cu(I) Acetylide\nFormation->Cu-CCR Cu-CCR->Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Table 4: Typical Conditions for Sonogashira Coupling of Chloro-heterocycles

AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2-5)CuI (5-10)Et₃N, DiPEATHF, DMF50-8070-90
Alkyl AlkynePd(OAc)₂ (2-5)CuI (5-10)PiperidineToluene60-9060-85
SilylacetylenePd(PPh₃)₄ (3-5)CuI (5-10)Et₃NDMF25-6075-95

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 eq), the palladium catalyst, and the copper(I) co-catalyst.

  • Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Stir the reaction mixture under an inert atmosphere at the appropriate temperature until completion.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The chlorine atom in this compound is a highly versatile functional group that enables a wide range of synthetic transformations. Its reactivity in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions makes it an invaluable building block for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding and practical protocols for the exploitation of this reactivity, serving as a resource for researchers in drug discovery and development. The provided experimental conditions, while generalized, offer a robust starting point for the development of specific synthetic routes to novel pyridazine derivatives.

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Chloro-6-(piperidin-1-yl)pyridazine, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Experimental protocols for its synthesis and subsequent functionalization via cross-coupling reactions are provided, alongside a discussion of the biological significance of its derivatives, including their role in modulating critical signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceutical and agrochemical agents. Among these, the pyridazine scaffold has garnered significant attention due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition at biological targets. This compound has emerged as a particularly valuable intermediate. The presence of a reactive chlorine atom at the 6-position allows for facile diversification through various cross-coupling reactions, while the piperidine moiety often enhances biological activity and improves pharmacokinetic properties.[1] This guide serves as a comprehensive resource for researchers leveraging this versatile building block in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 1722-11-8[1]
Molecular Formula C₉H₁₂ClN₃[1]
Molecular Weight 197.67 g/mol [1]
Appearance Pale yellow needles[1]
Melting Point 78-84 °C[1]
Purity (typical) ≥ 98% (HPLC)[1]
Storage Store at 0-8 °C[1]

Synthesis and Experimental Protocols

The primary route to this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperidine. The following protocol is adapted from established procedures for similar pyridazine syntheses.[2]

Synthesis of this compound

This procedure outlines the synthesis via nucleophilic substitution of 3,6-dichloropyridazine with piperidine.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation dissolve Dissolve 3,6-dichloropyridazine in absolute ethanol add_piperidine Add piperidine dissolve->add_piperidine reflux Heat to reflux (4-6 hours) add_piperidine->reflux cool Cool to room temperature reflux->cool filter_precipitate Filter precipitate (if formed) cool->filter_precipitate concentrate Concentrate in vacuo cool->concentrate if no precipitate purify Purify by recrystallization or column chromatography filter_precipitate->purify concentrate->purify

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approximately 10 mL per gram of 3,6-dichloropyridazine).

  • To this solution, add piperidine (2.5 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Quantitative Data: While specific yield data for this exact reaction is not readily available in the cited literature, analogous reactions with piperazine report yields in the range of 85-95%.[2]

Reactivity as a Heterocyclic Building Block

The utility of this compound as a building block stems from the reactivity of the C-Cl bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl- and heteroarylboronic acids to generate biaryl and heteroaryl pyridazines.

General Experimental Protocol for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification combine Combine this compound, boronic acid, Pd catalyst, ligand, and base in solvent heat Heat to specified temperature (e.g., 80-140 °C) combine->heat cool Cool to room temperature heat->cool workup Aqueous work-up and extraction cool->workup purify Column chromatography workup->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Representative Conditions:

  • Reactants: this compound (1.0 eq), Arylboronic acid (1.2-2.0 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos)

  • Base: Na₂CO₃ (2 M aqueous solution) or K₂CO₃

  • Solvent: DME/ethanol/water mixture or dioxane/water

  • Temperature: 80-140 °C (conventional heating or microwave irradiation)

  • Atmosphere: Inert (Nitrogen or Argon)

Quantitative Data: Yields for Suzuki-Miyaura reactions on chloropyridazine cores are variable depending on the specific substrates and conditions, but moderate to good yields are generally achievable. For example, coupling of 6-chloro-5-dialkylaminopyridazinone with arylboronic acids under microwave irradiation has been reported to give moderate to good isolated yields.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-substituted pyridazines. This reaction is crucial for accessing a different chemical space compared to C-C coupling reactions.[4]

General Experimental Protocol for Buchwald-Hartwig Amination:

Representative Conditions:

  • Reactants: this compound (1.0 eq), Amine (1.2-1.5 eq)

  • Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, BINAP).[5]

  • Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄.

  • Solvent: Anhydrous, aprotic solvent such as toluene or dioxane.

  • Temperature: 80-120 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Quantitative Data: The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and the nature of the amine. With optimized conditions, good to excellent yields can be obtained.

Biological Significance and Signaling Pathways

Derivatives of the this compound core have shown significant potential as anticancer agents. One of the key signaling pathways implicated in the activity of such compounds is the c-Jun N-terminal kinase (JNK) pathway. JNKs are critical regulators of various cellular processes, including proliferation, apoptosis, and inflammation.[6] The dysregulation of the JNK signaling cascade is associated with cancer.[7]

Derivatives of 3,6-disubstituted pyridazines have been shown to exhibit anticancer activity by downregulating the expression of JNK1 and inhibiting its phosphorylation. This, in turn, affects the downstream targets of JNK1, such as c-Jun and c-Fos, and can restore the activity of tumor suppressors like p53.

JNK1 Signaling Pathway in Cancer:

G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Transcription Factors cluster_3 Cellular Outcomes stress Cellular Stress (e.g., UV, ROS) map3k MAP3K stress->map3k cytokines Inflammatory Cytokines (e.g., TNF-α) cytokines->map3k mkk47 MKK4/7 map3k->mkk47 jnk1 JNK1 mkk47->jnk1 cjun c-Jun jnk1->cjun ap1 AP-1 Complex cjun->ap1 proliferation Increased Proliferation ap1->proliferation apoptosis Inhibition of Apoptosis ap1->apoptosis inhibitor Pyridazine Derivative (e.g., from this compound) inhibitor->jnk1

Caption: Simplified JNK1 signaling pathway in cancer and the point of intervention for pyridazine derivatives.

Spectroscopic Data

While a specific, published NMR spectrum for this compound was not identified in the searched literature, general chemical shifts for related pyridazine derivatives can be referenced for structural confirmation.[8][9] For the analogous compound, 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine, the pyridazine protons appear in the aromatic region of the ¹H NMR spectrum, and the piperazine protons are observed as multiplets in the aliphatic region.[10] Similar patterns would be expected for the title compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in drug discovery and development. Its straightforward synthesis and the reactivity of its chloro-substituent allow for the facile generation of diverse libraries of compounds. The demonstrated potential of its derivatives to modulate key biological pathways, such as the JNK signaling cascade, underscores its importance for the development of novel therapeutics, particularly in the area of oncology. This guide provides a foundational resource for researchers to effectively utilize this important chemical entity in their scientific pursuits.

References

Stability and Storage of 3-Chloro-6-(piperidin-1-yl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-6-(piperidin-1-yl)pyridazine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines available information with expert analysis of its chemical structure to predict potential degradation pathways and outline best practices for its handling and storage. The information herein is intended to support research and development activities by ensuring the integrity of the molecule.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the chemical integrity of this compound. The compound is typically supplied as a solid.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature 2-8°C (Refrigerated)[1][2]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)[3]
Light Store in a light-resistant container, protected from lightGeneral best practice
Moisture Store in a dry, well-ventilated place. Keep container tightly closed.[3]

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, an understanding of its chemical structure allows for the prediction of potential degradation pathways under various stress conditions. The primary sites susceptible to degradation are the chloro-pyridazine ring and the piperidine moiety.

dot

DegradationPathways Potential Degradation Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B 6-(Piperidin-1-yl)pyridazin-3(2H)-one (Hydroxypyridazine derivative) A->B H₂O / H⁺ or OH⁻ C N-oxide derivatives A->C Oxidizing agents (e.g., H₂O₂) D Dechlorinated derivative: 6-(Piperidin-1-yl)pyridazine A->D UV/Vis light E Ring-opened products D->E Further degradation

Caption: Predicted degradation pathways for this compound.

Hydrolysis

The chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This can lead to the formation of the corresponding hydroxypyridazine derivative, 6-(piperidin-1-yl)pyridazin-3(2H)-one. The rate of hydrolysis is expected to be pH-dependent, potentially being more rapid under basic conditions.

Oxidation

The nitrogen atoms in both the pyridazine and piperidine rings are potential sites for oxidation. Exposure to oxidizing agents could lead to the formation of N-oxide derivatives.

Photodegradation

Aromatic halides can be susceptible to photolytic cleavage. Exposure to ultraviolet (UV) or visible light may lead to the homolytic cleavage of the carbon-chlorine bond, resulting in the formation of a dechlorinated derivative, 6-(piperidin-1-yl)pyridazine, and other radical-mediated degradation products. The high energy of photons can also potentially induce ring-opening of the heterocyclic systems.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH). A forced degradation study is a crucial first step.

dot

ForcedDegradationWorkflow Forced Degradation Experimental Workflow cluster_start Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_results Outcome start Prepare stock solution of This compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 70°C, solid & solution) start->thermal photo Photolytic Stress (ICH compliant light exposure) start->photo analysis Sample at time points Neutralize (if necessary) Dilute for analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC-UV/DAD analysis->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms If new peaks are observed results Identify Degradation Products Determine Degradation Rate Establish Degradation Pathway hplc->results nmr NMR for structural elucidation of major degradants lcms->nmr For definitive structure lcms->results nmr->results

Caption: A typical workflow for a forced degradation study.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).

    • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

  • Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the parent compound's purity and the detection of any impurities.

Table 2: Recommended Analytical Techniques

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) Primary method for purity assessment and quantification of degradation. A reversed-phase C18 column is a good starting point. The mobile phase would likely consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification of unknown degradation products by providing molecular weight and fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of major degradation products isolated from stressed samples.

Summary and Recommendations

While specific stability data for this compound is scarce, a proactive approach to its storage and handling is essential for maintaining its integrity.

  • Storage: The compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere at 2-8°C.

  • Handling: Avoid exposure to high temperatures, extreme pH conditions, strong oxidizing agents, and light.

  • Stability Studies: It is highly recommended that researchers and developers conduct in-house forced degradation studies to understand the specific stability profile of their material under their intended use and storage conditions.

  • Analytical Monitoring: Regularly assess the purity of the compound using a validated stability-indicating HPLC method, especially for long-term storage or before use in critical applications.

By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the reliability of their experimental results and the quality of their drug development programs.

References

Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of this compound hydrochloride salt, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction followed by salt formation. This guide details the reaction, experimental protocols, and expected data.

Reaction Scheme

The synthesis is a two-step process. The first step is the reaction of 3,6-dichloropyridazine with piperidine, where one of the chlorine atoms is displaced by the secondary amine of piperidine. The resulting free base is then converted to its hydrochloride salt.

Step 1: Nucleophilic Aromatic Substitution

3,6-Dichloropyridazine reacts with piperidine in a suitable solvent, typically in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Step 2: Hydrochloride Salt Formation

The purified this compound is treated with hydrochloric acid to yield the final hydrochloride salt.

Data Presentation

The following table summarizes the key quantitative data for the synthetic protocol.

StepReactantsProductSolventReaction Time (Approx.)Yield (%)Melting Point (°C)
13,6-Dichloropyridazine, PiperidineThis compoundEthanol4-6 hours80-90 (estimated)Not specified
2This compound, HClThis compound hydrochlorideEthanol/Ether1 hour>95Not specified

Experimental Protocols

Synthesis of this compound

This procedure outlines the synthesis of the intermediate, this compound, from 3,6-dichloropyridazine and piperidine.

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Triethylamine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (10 mL per gram of 3,6-dichloropyridazine).

  • To this solution, add piperidine (1.2 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of this compound Hydrochloride Salt

This procedure details the conversion of the free base to its hydrochloride salt.

Materials:

  • This compound

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Ethanol

  • Diethyl ether

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent like ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid dropwise with stirring. A precipitate should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain the final this compound hydrochloride salt.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3_6_Dichloropyridazine 3,6-Dichloropyridazine Intermediate_Product This compound 3_6_Dichloropyridazine->Intermediate_Product Nucleophilic Aromatic Substitution Piperidine Piperidine Piperidine->Intermediate_Product Final_Product This compound Hydrochloride Salt Intermediate_Product->Final_Product HCl addition

Caption: Synthetic pathway for this compound HCl.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve 3,6-dichloropyridazine in Ethanol Start->Dissolve Add_Reagents Add Piperidine and Triethylamine Dissolve->Add_Reagents Reflux Heat to Reflux (4-6 hours) Add_Reagents->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Workup Cool and Concentrate TLC_Monitor->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Salt_Formation Dissolve in Ethanol/Ether and add HCl Purification->Salt_Formation Isolate Filter and Dry the Product Salt_Formation->Isolate End End Isolate->End

Caption: Experimental workflow for the synthesis.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the pyridazine core through cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a powerful strategy for the synthesis of novel drug candidates.[3][4] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 3-Chloro-6-(piperidin-1-yl)pyridazine with various arylboronic acids to generate 3-aryl-6-(piperidin-1-yl)pyridazine derivatives. These products are of significant interest in drug discovery, particularly as potential modulators of G-protein coupled receptors. For instance, compounds bearing the 6-(piperidin-1-yl)pyridazine core have been identified as potent muscarinic acetylcholine receptor (mAChR) antagonists, highlighting the therapeutic potential of this molecular scaffold.[5]

Reaction Principle and Workflow

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3] The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition step.[4]

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent B Heat under Inert Atmosphere (e.g., N₂ or Ar) A->B C Aqueous Work-up & Extraction B->C D Column Chromatography C->D E Characterization (NMR, MS, etc.) D->E

Figure 1. General workflow for the Suzuki coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

While specific literature on the Suzuki coupling of this compound is limited, the following table summarizes typical conditions and expected yields based on reactions with structurally similar chloropyridazines.[4][6] Yields are highly dependent on the specific arylboronic acid used, with electron-donating or -withdrawing groups on the boronic acid affecting reaction efficiency.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O8012-2475-90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O8012-2480-95
4-Fluorophenylboronic acidPdCl₂(dppf) (3)K₂CO₃1,4-Dioxane/H₂O1001270-85
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O8024-4860-75
Pyridin-3-ylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene/H₂O1101850-70

Experimental Protocol

This protocol is a generalized method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,2-dimethoxyethane (DME), ethanol, and water in a 4:1:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., solid K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Add the degassed solvent system (e.g., DME/Ethanol/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 3-aryl-6-(piperidin-1-yl)pyridazine derivative.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.

Application in Drug Discovery: Targeting Muscarinic Receptors

Derivatives of 3-aryl-6-(piperidin-1-yl)pyridazine are of interest in drug discovery due to their potential to modulate various biological targets. A notable example is the development of pan-muscarinic antagonists based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core.[5] These compounds have shown efficacy in blocking muscarinic acetylcholine receptors (M₁-M₅), which are implicated in a variety of physiological processes and disease states, including those affecting the central nervous system (CNS).[5] The ability to synthesize a diverse library of 3-aryl-6-(piperidin-1-yl)pyridazines via Suzuki coupling allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR mAChR (M1, M3, M5) Gq Gq protein mAChR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response ACh Acetylcholine ACh->mAChR Activates Antagonist 3-Aryl-6-(piperidin-1-yl) pyridazine Derivative Antagonist->mAChR Blocks

Figure 2. Simplified Gq-coupled mAChR signaling pathway and the inhibitory action of 3-aryl-6-(piperidin-1-yl)pyridazine derivatives.

This simplified diagram illustrates how acetylcholine (ACh) binding to Gq-coupled muscarinic receptors (M₁, M₃, M₅) initiates a signaling cascade, leading to a cellular response. The 3-aryl-6-(piperidin-1-yl)pyridazine derivatives can act as antagonists, blocking this pathway and thereby modulating physiological functions.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective and versatile method for the synthesis of 3-aryl-6-(piperidin-1-yl)pyridazine derivatives. These compounds serve as valuable building blocks in drug discovery, with demonstrated potential as modulators of important biological targets such as muscarinic receptors. The provided protocol offers a solid foundation for the synthesis and exploration of this promising class of molecules.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The functionalization of the pyridazine ring is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 3-chloro-6-(piperidin-1-yl)pyridazine. This versatile substrate allows for the introduction of a wide range of functionalities at the C3 position, including amino, alkoxy, and thioether groups, through SNAr reactions. Additionally, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, offer powerful alternatives for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The electron-deficient nature of the pyridazine ring, further activated by the chlorine atom, facilitates nucleophilic attack, making this compound an excellent starting material for the synthesis of diverse compound libraries for drug discovery programs.[1]

Reaction Principles

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridazine ring and yielding the substituted product. The reaction is typically facilitated by the use of a base to neutralize the generated HCl.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful means to form C-C and C-N bonds. The Suzuki coupling involves the reaction of the chloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[2][3] The Buchwald-Hartwig amination allows for the coupling of the chloropyridazine with a wide range of primary and secondary amines, again utilizing a palladium catalyst, a suitable ligand, and a base.[4]

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on this compound and analogous systems.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagents & ConditionsProductYield (%)Reference
PiperazineTriethylamine, Ethanol, Reflux, 4-6 h3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine80-90 (analogous)[2]
1-(2-pyridyl)piperazineEthanol, Reflux, 4 h3-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine58[5]
MorpholineDIPEA, 1,4-Dioxane, Reflux3-Morpholino-6-(piperidin-1-yl)pyridazine29-54 (analogous)[1]
Sodium MethoxideMethanol, Reflux3-Methoxy-6-(piperidin-1-yl)pyridazine(Not specified)
Alkyl/Aryl ThiolsBase (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)3-(Alkyl/Arylthio)-6-(piperidin-1-yl)pyridazine(Not specified)[6]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄2M Na₂CO₃DME/EtOH/H₂O80Good (analogous)[3]
Suzuki Coupling(Hetero)arylboronic acidsPd(PPh₃)₄2M Na₂CO₃DME/EtOH/H₂O8014-28 (analogous)[7]
Buchwald-HartwigPrimary/Secondary AminesPd₂(dba)₃ / X-PhosNaOtBuToluene100High (general)[8]
Buchwald-HartwigPrimary/Secondary AminesPd(OAc)₂ / BINAPK₃PO₄Toluene100Good (general)[4]

Experimental Protocols

The following are generalized protocols based on established methods for reactions on chloropyridazines. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.2 - 2.0 eq.)

  • Base (e.g., Triethylamine, DIPEA, K₂CO₃) (1.5 - 2.5 eq.)

  • Solvent (e.g., Ethanol, 1,4-Dioxane, Acetonitrile)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and the chosen solvent.

  • Add the base (e.g., triethylamine, 1.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

SNAr_Workflow start Start reactants Combine this compound, amine, and solvent in a flask. start->reactants add_base Add base (e.g., Triethylamine). reactants->add_base reflux Heat to reflux and monitor by TLC. add_base->reflux cool Cool to room temperature. reflux->cool evaporate Remove solvent in vacuo. cool->evaporate workup Aqueous work-up (extraction). evaporate->workup purify Purify by chromatography or recrystallization. workup->purify end End purify->end

Caption: Experimental workflow for SNAr with amines.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol provides a general method for the Suzuki coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Boronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2M aq. Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)

  • Solvent system (e.g., Toluene, 1,4-Dioxane, DME/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Workflow start Start combine Combine pyridazine, boronic acid, Pd catalyst, and base in a Schlenk flask. start->combine inert Establish inert atmosphere. combine->inert add_solvent Add degassed solvent. inert->add_solvent heat Heat to 80-100 °C and monitor. add_solvent->heat cool Cool to room temperature. heat->cool workup Aqueous work-up and extraction. cool->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki cross-coupling.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.0 - 1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., X-Phos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow start Start setup In an inert atmosphere, combine Pd pre-catalyst, ligand, and base in a Schlenk tube. start->setup add_reactants Add pyridazine and amine. setup->add_reactants add_solvent Add anhydrous, deoxygenated solvent. add_reactants->add_solvent heat Seal and heat to 80-120 °C. add_solvent->heat monitor Monitor reaction by TLC or LC-MS. heat->monitor cool_filter Cool and filter through Celite®. monitor->cool_filter purify Concentrate and purify by column chromatography. cool_filter->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pyridazine derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this scaffold through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to introduce a wide array of substituents at the C3 position opens up numerous avenues for the development of new chemical entities with potential therapeutic applications. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potent and selective kinase inhibitors utilizing the versatile 3-Chloro-6-(piperidin-1-yl)pyridazine scaffold. This starting material is a valuable building block in medicinal chemistry, enabling the facile introduction of various functionalities at the 3-position of the pyridazine ring through common cross-coupling reactions. The resulting 3,6-disubstituted pyridazine derivatives have shown significant promise as inhibitors of key kinases implicated in cancer and inflammatory diseases.

This document details the synthetic protocols for derivatizing this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It also presents quantitative data for representative kinase inhibitors based on this scaffold and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the kinase inhibitory activities of representative compounds synthesized from this compound derivatives. The data is compiled from various studies on structurally related pyridazine-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Yield (%)Coupling Method
1 p38α MAP Kinase15085Suzuki-Miyaura
2 JNK18578Buchwald-Hartwig
3 ALK520082Suzuki-Miyaura
4 CDK212075Buchwald-Hartwig

Experimental Protocols

Detailed methodologies for the synthesis of kinase inhibitors from this compound are provided below. These protocols are based on established synthetic routes for similar pyridazine derivatives.[1][2]

Protocol 1: Synthesis of 3-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridazine (p38 MAP Kinase Inhibitor Scaffold) via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, 3-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridazine.

Protocol 2: Synthesis of N-(4-aminophenyl)-6-(piperidin-1-yl)pyridazin-3-amine (JNK Inhibitor Scaffold) via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of this compound with 4-aminoaniline.

Materials:

  • This compound

  • 4-Aminoaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Add this compound (1.0 mmol) and 4-aminoaniline (1.2 mmol).

  • Heat the reaction mixture to 110 °C and stir for 18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield N-(4-aminophenyl)-6-(piperidin-1-yl)pyridazin-3-amine.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.

p38_MAPK_pathway Environmental Stress Environmental Stress MKK3_6 MKK3/6 Environmental Stress->MKK3_6 Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2_3 MK2/3 p38_MAPK->MK2_3 Transcription Factors\n(ATF2, CREB, ELK1) Transcription Factors (ATF2, CREB, ELK1) MK2_3->Transcription Factors\n(ATF2, CREB, ELK1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors\n(ATF2, CREB, ELK1)->Inflammatory Gene Expression 3-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridazine p38 Inhibitor 3-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridazine->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Inhibition.

JNK_pathway Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 Growth Factors Growth Factors Growth Factors->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun AP-1 Formation AP-1 Formation c_Jun->AP-1 Formation Gene Expression\n(Proliferation, Apoptosis) Gene Expression (Proliferation, Apoptosis) AP-1 Formation->Gene Expression\n(Proliferation, Apoptosis) N-(4-aminophenyl)-6-(piperidin-1-yl)pyridazin-3-amine JNK Inhibitor N-(4-aminophenyl)-6-(piperidin-1-yl)pyridazin-3-amine->JNK

Caption: JNK Signaling Pathway and Inhibition.

Experimental Workflows

The diagrams below outline the general experimental workflows for the synthesis of kinase inhibitors using this compound.

Suzuki_Workflow start Start reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent start->reagents reaction Reaction: - Degas mixture - Heat under inert atmosphere reagents->reaction workup Workup: - Cool to RT - Aqueous extraction reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End Product characterization->end

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Workflow start Start reagents Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->reagents reaction Reaction: - Assemble under inert gas - Heat reagents->reaction workup Workup: - Cool to RT - Filter through Celite reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End Product characterization->end

Caption: Buchwald-Hartwig Amination Workflow.

References

Application Notes and Protocols: The Utility of 3-Chloro-6-(piperidin-1-yl)pyridazine in the Synthesis of Novel HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical target in oncology, particularly in the treatment of breast and gastric cancers where its overexpression is a key driver of tumor progression.[1] The development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of HER2, such as lapatinib, has significantly improved patient outcomes. The discovery of novel HER2 inhibitors with improved potency, selectivity, and resistance profiles remains an active area of research.

This document outlines the strategic application of 3-chloro-6-(piperidin-1-yl)pyridazine as a versatile chemical building block for the synthesis of a novel class of HER2 inhibitors. The pyridazine core is a privileged scaffold in medicinal chemistry, and its combination with a piperidine moiety offers favorable physicochemical properties. This guide provides a proposed synthetic route, detailed experimental protocols for the key transformations, and methodologies for the biological evaluation of the resulting compounds against the HER2 kinase.

Proposed Synthetic Pathway

The synthetic strategy leverages this compound as a key intermediate. The chloro substituent serves as a reactive handle for introducing an amino group via a Buchwald-Hartwig amination reaction. The resulting 6-(piperidin-1-yl)pyridazin-3-amine is a crucial synthon that can then be coupled with a variety of heterocyclic scaffolds known to interact with the kinase hinge region. Here, we propose a nucleophilic aromatic substitution with a generic 4-chloro-6,7-disubstituted-quinazoline, a core structure present in many EGFR/HER2 inhibitors, to yield the target inhibitor.

Synthetic_Pathway start This compound inv1 start->inv1 intermediate 6-(Piperidin-1-yl)pyridazin-3-amine inv2 intermediate->inv2 quinazoline 4-Chloro-6,7-disubstituted quinazoline quinazoline->inv2 final_product Target HER2 Inhibitor (Final Product) inv1->intermediate Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) inv2->final_product Nucleophilic Aromatic Substitution (SNAr) (Acid or Base catalyst) Assay_Workflow prep Prepare Reagents: - HER2 Enzyme - Substrate/ATP Mix - Test Compound Dilutions reaction Kinase Reaction: Incubate Enzyme, Substrate, ATP, and Inhibitor prep->reaction adp_glo Add ADP-Glo™ Reagent (Depletes unused ATP) reaction->adp_glo detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo->detect read Read Luminescence (Plate Reader) detect->read analysis Data Analysis: Calculate % Inhibition and IC50 values read->analysis HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER3 HER3 HER2 HER2 HER3->HER2 Heterodimerization PI3K PI3K HER2->PI3K P RAS RAS HER2->RAS P Ligand Ligand (e.g., Heregulin) Ligand->HER3 Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation MEK MEK RAS->MEK MAPK MAPK (ERK) MEK->MAPK P MAPK->Proliferation Inhibitor Target HER2 Inhibitor (e.g., from Pyridazine) Inhibitor->HER2 Inhibition

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to functionalize this heterocycle through modern synthetic methods is of paramount importance for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds, offering a direct route to novel pyridazine derivatives. This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-Chloro-6-(piperidin-1-yl)pyridazine. While specific literature on this exact substrate is limited, the provided protocols are based on well-established methods for structurally similar chloro-heterocycles, such as chloropyridazines and chloropyridines.[1][2][3][4]

Reaction Principles and Workflow

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkyne coordination/deprotonation (for Sonogashira), and reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[1][5]

G cluster_workflow General Experimental Workflow Reaction Setup Combine: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base - Solvent Reaction Heat under Inert Atmosphere (e.g., N2 or Ar) Reaction Setup->Reaction Work-up & Purification Aqueous Work-up & Extraction Column Chromatography Reaction->Work-up & Purification Characterization NMR, MS, etc. Work-up & Purification->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1][2][3]

A. General Reaction Scheme

G cluster_reaction Suzuki-Miyaura Coupling Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 Arylboronic Acid Arrow -> Reactant2->Arrow Catalyst Pd Catalyst, Base Product 6-Aryl-3-(piperidin-1-yl)pyridazine Plus1->Reactant2 Arrow->Product

Caption: Suzuki-Miyaura coupling of this compound.

B. Experimental Protocol (Model)
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-(piperidin-1-yl)pyridazine.

C. Data Summary (Hypothetical)
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/EtOH/H₂O10088
33-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane10092
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/EtOH/H₂O8078[2]

D. Catalytic Cycle

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Ar-X Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArylComplex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)ArylComplex Ar'B(OH)2 RedElim Reductive Elimination Pd(II)ArylComplex->RedElim RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an organohalide with an amine.[5]

A. General Reaction Scheme

G cluster_reaction Buchwald-Hartwig Amination Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 Amine (R¹R²NH) Arrow -> Reactant2->Arrow Catalyst Pd Catalyst, Base Product 6-(R¹R²N)-3-(piperidin-1-yl)pyridazine Plus1->Reactant2 Arrow->Product

Caption: Buchwald-Hartwig amination of this compound.

B. Experimental Protocol (Model)
  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2-1.5 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the desired 6-amino-3-(piperidin-1-yl)pyridazine.

C. Data Summary (Hypothetical)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuToluene11090
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃1,4-Dioxane10082
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene11088
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH9085

D. Catalytic Cycle

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Ar-X AmineCoord Amine Coordination Pd(II)Complex->AmineCoord R¹R²NH Pd(II)AmineComplex [Ar-Pd(II)(HNR¹R²)(L2)]⁺X⁻ AmineCoord->Pd(II)AmineComplex Deprotonation Deprotonation Pd(II)AmineComplex->Deprotonation Base Pd(II)AmidoComplex Ar-Pd(II)-NR¹R²(L2) Deprotonation->Pd(II)AmidoComplex RedElim Reductive Elimination Pd(II)AmidoComplex->RedElim RedElim->Pd(0)L2 Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[6][7][8][9]

A. General Reaction Scheme

G cluster_reaction Sonogashira Coupling Reactant1 This compound Plus1 + Reactant1->Plus1 Reactant2 Terminal Alkyne Arrow -> Reactant2->Arrow Catalyst Pd Catalyst, Cu(I), Base Product 6-Alkynyl-3-(piperidin-1-yl)pyridazine Plus1->Reactant2 Arrow->Product

Caption: Sonogashira coupling of this compound.

B. Experimental Protocol (Model)
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA). Finally, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield the desired 6-alkynyl-3-(piperidin-1-yl)pyridazine.[6]

C. Data Summary (Hypothetical)
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)TEADMF10090[10]
21-HexynePd(PPh₃)₄ (3)CuI (3)DIPATHFRT85
3EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2)CuI (4)TEACH₃CNRT92[6]
4Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF6588[9]

D. Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Ar-X Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)AlkynylComplex Ar-Pd(II)-C≡CR(L2) Transmetalation->Pd(II)AlkynylComplex RedElim Reductive Elimination Pd(II)AlkynylComplex->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR RedElim->Product CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord R-C≡CH, Base CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide CuAcetylide->Transmetalation

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and modular approach to a diverse range of substituted pyridazine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient methods for the formation of C-C and C-N bonds at the 3-position of the pyridazine ring. The protocols and data presented herein, based on established methodologies for similar heterocyclic systems, serve as a valuable guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the chemical space around this important scaffold. Further optimization of the reaction conditions for this specific substrate may be necessary to achieve optimal results.

Disclaimer: The provided protocols and data are intended for research use only and are based on established chemical principles for similar compounds. Bench-level optimization may be required for specific applications.

References

Application Notes and Protocols for the Derivatization of the Piperidine Ring in 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-6-(piperidin-1-yl)pyridazine is a versatile chemical scaffold with significant applications in medicinal chemistry and agrochemical research.[1] The presence of the piperidine moiety enhances its biological activity, making it a valuable building block for synthesizing novel therapeutic agents, particularly in areas such as neurological disorders and oncology.[1] The piperidine ring itself is a prevalent feature in a vast number of pharmaceuticals, and its derivatives are of great interest in drug discovery.[2][3]

These application notes provide detailed protocols for the derivatization of the piperidine ring in this compound. The described methods aim to generate a library of novel analogues for structure-activity relationship (SAR) studies. Two primary strategies are presented:

  • Convergent Synthesis: Utilizing functionalized piperidines to react with 3,6-dichloropyridazine, allowing for the introduction of diversity from commercially available or readily synthesized building blocks.

  • Post-Synthetic Modification: Direct functionalization of the piperidine ring after its attachment to the pyridazine core, employing modern synthetic methodologies such as oxidation.

Section 1: Synthesis of Substituted Piperidinyl Pyridazine Analogs via Nucleophilic Aromatic Substitution

This section details the synthesis of this compound derivatives by reacting 3,6-dichloropyridazine with a variety of pre-functionalized piperidines. This is a robust and common method for generating a diverse set of analogues. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine of the piperidine derivative displaces one of the chlorine atoms on the pyridazine ring.

Protocol 1.1: General Procedure for the Synthesis of 3-Chloro-6-(substituted-piperidin-1-yl)pyridazine Derivatives

Objective: To synthesize a library of this compound derivatives bearing substituents on the piperidine ring.

Materials:

  • 3,6-Dichloropyridazine

  • Substituted piperidine (e.g., piperidin-4-ol, ethyl piperidine-4-carboxylate, 4-(Boc-amino)piperidine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol (0.2 M), add the desired substituted piperidine (1.1 eq).

  • Add a base such as triethylamine (2.0 eq) to the mixture to act as an acid scavenger.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation 1.1: Representative Library of Synthesized Derivatives
Derivative NameSubstituted Piperidine UsedMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Purity (HPLC, %)
1-(6-Chloropyridazin-3-yl)piperidin-4-olPiperidin-4-ol213.6685>98
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylateEthyl piperidine-4-carboxylate285.7482>97
tert-butyl (1-(6-chloropyridazin-3-yl)piperidin-4-yl)carbamate4-(Boc-amino)piperidine312.8078>98

Mandatory Visualization 1.1: Synthetic Workflow

G cluster_reagents Reagents cluster_process Process 3,6-Dichloropyridazine 3,6-Dichloropyridazine Mix_Reagents Mix Reagents 3,6-Dichloropyridazine->Mix_Reagents Substituted Piperidine Substituted Piperidine Substituted Piperidine->Mix_Reagents Base (TEA) Base (TEA) Base (TEA)->Mix_Reagents Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mix_Reagents Reflux Heat to Reflux (4-12h) Mix_Reagents->Reflux Workup Aqueous Workup Reflux->Workup Purification Column Chromatography Workup->Purification Final_Product 3-Chloro-6-(substituted- piperidin-1-yl)pyridazine Purification->Final_Product

Caption: Workflow for nucleophilic substitution.

Section 2: Post-Synthetic Modification of the Piperidine Ring

Protocol 2.1: Oxidation of the Piperidine Ring to a Piperidinone Derivative

Objective: To synthesize 1-(6-chloropyridazin-3-yl)piperidin-2-one by selective oxidation of the α-carbon adjacent to the nitrogen atom. This protocol is based on a modified Polonovski-Potier reaction.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Oxide Formation: Dissolve this compound (1.0 eq) in dichloromethane (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-oxide, which can be used in the next step without further purification.

  • Rearrangement: Dissolve the crude N-oxide in dichloromethane (0.1 M) and cool to 0 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours until the rearrangement is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield 1-(6-chloropyridazin-3-yl)piperidin-2-one.

Data Presentation 2.1: Oxidation Product Data
Derivative NameStarting MaterialMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical Purity (HPLC, %)
1-(6-Chloropyridazin-3-yl)piperidin-2-oneThis compound211.6465>97

Mandatory Visualization 2.1: Oxidation Workflow

G Start This compound N_Oxidation N-Oxidation (m-CPBA, DCM) Start->N_Oxidation N_Oxide Intermediate N-Oxide N_Oxidation->N_Oxide Rearrangement Rearrangement (TFAA, DCM) N_Oxide->Rearrangement Purification Purification Rearrangement->Purification Final_Product 1-(6-Chloropyridazin-3-yl)piperidin-2-one Purification->Final_Product

Caption: Workflow for piperidinone synthesis.

References

Application Notes and Protocols for the Synthesis of 3-amino-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 3-amino-6-(piperidin-1-yl)pyridazine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution with piperidine.

Data Presentation

The following tables summarize the key quantitative data for the synthetic protocol.

Table 1: Reactants and Products

StepReactant NameMolecular FormulaMolecular Weight ( g/mol )Role
13,6-DichloropyridazineC₄H₂Cl₂N₂148.98Starting Material
1Ammonia (aqueous)NH₃17.03Reagent
13-Amino-6-chloropyridazineC₄H₄ClN₃129.55Intermediate
23-Amino-6-chloropyridazineC₄H₄ClN₃129.55Starting Material
2PiperidineC₅H₁₁N85.15Reagent
23-amino-6-(piperidin-1-yl)pyridazineC₉H₁₄N₄178.24Final Product

Table 2: Reaction Conditions and Yields

StepReactionSolventTemperature (°C)Reaction Time (hours)Approx. Yield (%)
1Synthesis of 3-amino-6-chloropyridazineEthanol / Water100 - 1805 - 2680 - 90
2Synthesis of 3-amino-6-(piperidin-1-yl)pyridazineEthanol or DMF80 - 1204 - 875 - 85

Experimental Protocols

Step 1: Synthesis of 3-amino-6-chloropyridazine

This procedure outlines the synthesis of the intermediate, 3-amino-6-chloropyridazine, from 3,6-dichloropyridazine and ammonia.[1][2]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (25-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • To this solution, add aqueous ammonia (3.0 - 5.0 eq). The use of a sealed reaction vessel is recommended due to the volatility of ammonia.

  • Heat the reaction mixture to 100-180 °C and stir vigorously.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-26 hours).[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.[3]

Step 2: Synthesis of 3-amino-6-(piperidin-1-yl)pyridazine

This procedure details the nucleophilic aromatic substitution reaction of 3-amino-6-chloropyridazine with piperidine to yield the final product.

Materials:

  • 3-Amino-6-chloropyridazine

  • Piperidine

  • Ethanol or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-6-chloropyridazine (1.0 eq) in ethanol or DMF.

  • Add piperidine (2.0 - 2.5 eq) to the suspension. An excess of piperidine is used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to 80-120 °C and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel (using a suitable eluent system such as dichloromethane/methanol or ethyl acetate/hexane) to afford the pure 3-amino-6-(piperidin-1-yl)pyridazine.

Mandatory Visualization

SynthesisWorkflow Start Start Step1_Reactants 3,6-Dichloropyridazine + Aqueous Ammonia Start->Step1_Reactants Step1_Process Amination Reaction (Ethanol, 100-180°C) Step1_Reactants->Step1_Process Step1_Product Intermediate: 3-Amino-6-chloropyridazine Step1_Process->Step1_Product Purification1 Purification (Recrystallization or Column Chromatography) Step1_Product->Purification1 Step2_Reactants 3-Amino-6-chloropyridazine + Piperidine Purification1->Step2_Reactants Step2_Process Nucleophilic Substitution (Ethanol or DMF, 80-120°C) Step2_Reactants->Step2_Process Step2_Product Final Product: 3-amino-6-(piperidin-1-yl)pyridazine Step2_Process->Step2_Product Purification2 Purification (Column Chromatography) Step2_Product->Purification2 End End Purification2->End

Caption: Synthetic workflow for 3-amino-6-(piperidin-1-yl)pyridazine.

References

The Versatile Scaffold: 3-Chloro-6-(piperidin-1-yl)pyridazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 3-Chloro-6-(piperidin-1-yl)pyridazine has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of therapeutic agents. Its unique structural features allow for the development of novel drug candidates targeting a variety of biological pathways, with significant potential in the treatment of neurological disorders, inflammation, pain, and cancer.[1][2][3] This application note provides a comprehensive overview of the use of this scaffold, including detailed synthesis protocols, biological activities of its derivatives, and relevant signaling pathways.

Core Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities. Notably, this scaffold has been instrumental in the development of:

  • Pan-Muscarinic Antagonists: A series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines has been identified as potent pan-muscarinic antagonists.[4] These compounds show promise for treating various conditions where modulation of the muscarinic acetylcholine receptors is desired.

  • Analgesic and Anti-inflammatory Agents: The pyridazine core is a well-established pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects.[2][5]

  • Anticancer Agents: The structural properties of this scaffold allow for effective interactions with biological targets implicated in cancer, making it a promising candidate for the development of new oncology therapeutics.[2][3]

  • Agents for Neurological Disorders: Researchers have utilized this compound in the development of novel therapeutic agents for the treatment of various neurological disorders.[1][2][3]

Quantitative Data Summary

The following table summarizes the biological activity of representative derivatives incorporating the this compound scaffold.

Compound IDTargetAssayIC50 (nM)Reference
Series 1: Pan-Muscarinic Antagonists
Derivative AhM4 ReceptorFunctional Assay<200[4]
Series 2: Analgesic Agents
Compound 8eNot Specifiedp-benzoquinone-induced writhing>80% inhibition at 100 mg/kg[2]
Series 3: Anti-inflammatory Agents
Compound 7eNot SpecifiedCarrageenan-induced paw edemaPotent activity[5]
Compound 4aCOX-2MTT AssayPotent and selective[6]
Compound 9dCOX-2MTT AssayPotent and selective[6]

Experimental Protocols

Synthesis of the Core Scaffold: this compound

This protocol outlines the synthesis of the intermediate compound, 3-chloro-6-(piperazin-1-yl)pyridazine, which is a closely related analog and whose synthesis is illustrative of the general method for introducing a cyclic amine to the pyridazine ring. The synthesis of this compound would follow a similar procedure by substituting piperazine with piperidine.

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Ethanol (absolute)

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (10 mL per gram of 3,6-dichloropyridazine).

  • To this solution, add piperidine (1.2 eq) and triethylamine (1.5 eq).[1]

  • Heat the mixture to reflux and stir for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Biological Assay: p-Benzoquinone-Induced Writhing Test for Analgesic Activity

This in vivo assay is used to evaluate the analgesic potential of test compounds.

Materials:

  • Test compounds

  • Aspirin (as a reference compound)

  • p-Benzoquinone (PBQ)

  • Male mice

  • Syringes and needles

Procedure:

  • Administer the test compounds and the reference drug (aspirin) to groups of mice at a dose of 100 mg/kg.[2][5]

  • After a set period (e.g., 30 minutes), inject a 0.02% solution of p-benzoquinone intraperitoneally to induce writhing (a characteristic abdominal constriction and stretching).

  • Count the number of writhes for each mouse over a defined period (e.g., 5-15 minutes post-injection).

  • Calculate the percentage of analgesic activity as the reduction in the number of writhes compared to a control group that received only the vehicle.

Biological Assay: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard in vivo model to assess the anti-inflammatory properties of compounds.

Materials:

  • Test compounds

  • Indomethacin (as a reference compound)

  • Carrageenan solution (1%)

  • Rats

  • Pletysmometer

Procedure:

  • Administer the test compounds and the reference drug (indomethacin) orally to groups of rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group in comparison to the control group.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start 3,6-Dichloropyridazine + Piperidine reaction Reflux in Ethanol with Triethylamine start->reaction product This compound reaction->product purification Purification product->purification analgesic Analgesic Assay (Writhing Test) purification->analgesic anti_inflammatory Anti-inflammatory Assay (Paw Edema) purification->anti_inflammatory muscarinic Muscarinic Receptor Binding/Functional Assay purification->muscarinic sar Structure-Activity Relationship (SAR) analgesic->sar anti_inflammatory->sar muscarinic->sar

Caption: General workflow from synthesis to biological evaluation.

muscarinic_signaling acetylcholine Acetylcholine m_receptor Muscarinic Receptor (M1-M5) acetylcholine->m_receptor Binds g_protein G-protein m_receptor->g_protein Activates effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates antagonist This compound Derivative (Antagonist) antagonist->m_receptor Blocks

Caption: Simplified muscarinic receptor signaling pathway.

inflammation_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Releases pla2->cell_membrane Acts on cox Cyclooxygenase (COX) arachidonic_acid->cox Substrate for prostaglandins Prostaglandins cox->prostaglandins Produces inflammation Inflammation & Pain prostaglandins->inflammation nsaid Pyridazine Derivative (COX Inhibitor) nsaid->cox Inhibits

Caption: Cyclooxygenase pathway in inflammation.

References

Application Notes and Protocols for 3-Chloro-6-(piperidin-1-yl)pyridazine in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities. Among its derivatives, 3-Chloro-6-(piperidin-1-yl)pyridazine has emerged as a valuable building block for the development of novel anti-cancer agents.[1] Its structure, featuring a reactive chlorine atom and a piperidine moiety, allows for diverse chemical modifications to optimize biological activity and target selectivity. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound and its analogs as potential anti-cancer therapeutics. The protocols herein cover chemical synthesis, in vitro cytotoxicity assessment, and key enzymatic and cellular assays to elucidate the mechanism of action, with a focus on the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and c-Jun N-terminal kinase (JNK1), two critical targets in oncology.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Ethanol, absolute

  • Triethylamine (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane and Methanol (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in absolute ethanol.

  • To this solution, add piperidine (1.1-1.5 equivalents). The use of a slight excess of piperidine can drive the reaction to completion. Optionally, a non-nucleophilic base like triethylamine (1.5 equivalents) can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield pure this compound.

  • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.[2]

G cluster_synthesis Chemical Synthesis Workflow 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Mixture Reaction Mixture 3,6-Dichloropyridazine->Reaction Mixture Piperidine Piperidine Piperidine->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Reflux & Work-up Purified Product Purified Product Crude Product->Purified Product Purification

Caption: Workflow for the synthesis of this compound.

Data Presentation: Anti-Cancer Activity

The following tables summarize the in vitro anti-cancer activity of this compound derivatives from various studies. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values (µM) of Pyridazine Derivatives in Various Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)A549 (Lung)MDA-MB-231 (Breast)
Derivative 1 3.293.64---
Derivative 2 1.88----
Derivative 3 0.22----
Derivative 4 27.2918.3817.30--
Derivative 5 ---5.98-
Derivative 6 7.01----
2S-5 ----6.21
2S-13 ----7.73
11m 0.43---0.99

Data compiled from multiple sources.[1][3][4][5][6]

Table 2: Growth Inhibition (%) of Pyridazine Derivatives at 10 µM

CompoundHL-60(TB) (Leukemia)T-47D (Breast)SNB-75 (CNS)LOX IMVI (Melanoma)IGROV1 (Ovarian)A498 (Renal)
9e 53.1279.9891.8255.8077.8897.91

Data from a study on 3,6-disubstituted pyridazine derivatives.[7]

Experimental Protocols: In Vitro Assays

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

PARP-1 Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD+ (biotinylated)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBST).

  • Prepare a reaction mixture containing assay buffer, activated DNA, and the test compound at various concentrations.

  • Add the recombinant PARP-1 enzyme to initiate the reaction.

  • Add biotinylated NAD+ and incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Wash the plate and add the chemiluminescent substrate.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the percentage of PARP-1 inhibition and determine the IC50 values.

JNK1 Kinase Assay

This protocol measures the inhibition of JNK1 kinase activity.

Materials:

  • Recombinant human JNK1 enzyme

  • ATF2 (substrate)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing kinase buffer, JNK1 enzyme, and the test compound at various concentrations in a 96-well plate.

  • Add a mixture of ATF2 substrate and ATP to initiate the kinase reaction.

  • Incubate for 60 minutes at room temperature.

  • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the JNK1 activity.

  • Calculate the percentage of JNK1 inhibition and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

G cluster_workflow Anti-Cancer Screening Workflow Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (MTT)->Mechanism of Action Studies Active Compounds Hit Compound Hit Compound Mechanism of Action Studies->Hit Compound

Caption: A typical workflow for the initial screening of anti-cancer compounds.

Signaling Pathways

PARP-1 Signaling Pathway in DNA Damage Response

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the break and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks and ultimately cell death through a process known as synthetic lethality.

G cluster_parp PARP-1 Signaling in DNA Repair DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 activates PARylation PARylation PARP1->PARylation DNA Repair DNA Repair PARylation->DNA Repair recruits machinery Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP1 inhibits

Caption: The role of PARP-1 in DNA damage repair and its inhibition.

JNK1 Signaling Pathway in Apoptosis

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to various cellular stresses, including DNA damage, oxidative stress, and inflammatory cytokines. Activation of JNK1 can lead to the phosphorylation of several downstream targets, including the transcription factor c-Jun. Phosphorylated c-Jun forms the AP-1 transcription factor complex, which can upregulate the expression of pro-apoptotic genes like FasL. JNK1 can also directly phosphorylate and regulate the activity of members of the Bcl-2 family of proteins, promoting apoptosis. The sustained activation of the JNK pathway is often associated with the induction of programmed cell death in cancer cells.

G cluster_jnk JNK1 Signaling in Apoptosis Cellular Stress Cellular Stress JNK1 JNK1 Cellular Stress->JNK1 activates c-Jun c-Jun JNK1->c-Jun phosphorylates AP-1 AP-1 c-Jun->AP-1 Pro-apoptotic Genes Pro-apoptotic Genes AP-1->Pro-apoptotic Genes upregulates Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis JNK Inhibitor JNK Inhibitor JNK Inhibitor->JNK1 inhibits

Caption: The JNK1 signaling pathway leading to apoptosis and its inhibition.

References

Application Notes and Protocols for Regioselective Reactions of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselective reactions of 3-chloro-6-(piperidin-1-yl)pyridazine, a key heterocyclic building block in medicinal chemistry. The inherent electronic properties of the pyridazine ring, coupled with the substitution pattern, dictate a high degree of regioselectivity in its transformations. This document outlines the principal reaction pathways, provides detailed experimental protocols for key reactions, and presents quantitative data to guide synthetic efforts.

Introduction to the Reactivity of this compound

The this compound molecule features an electron-deficient pyridazine core, which is further influenced by the presence of a good leaving group (chloro) at the C3 position and an electron-donating piperidinyl group at the C6 position. This substitution pattern leads to predictable regioselectivity in several important classes of organic reactions. The primary site of reactivity is the C3 position, which is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-donating nature of the piperidinyl group can modulate the overall reactivity of the ring but does not change the preferred position of substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a facile and widely used method for the functionalization of this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring.[1][2]

The C3 position of the pyridazine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the two adjacent nitrogen atoms. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group, providing a versatile route to a diverse range of substituted pyridazines.

SNAr_Reaction substrate This compound intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate + Nu-H nucleophile Nucleophile (Nu-H) product 3-Nu-6-(piperidin-1-yl)pyridazine intermediate->product - Cl- hcl HCl

Figure 1. General workflow for SNAr reactions.
Quantitative Data for SNAr Reactions

The following table summarizes representative reaction conditions and yields for the SNAr of this compound with various nucleophiles. The data is based on established methodologies for similar chloropyridazine systems.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF1001285-95
BenzylamineEt₃NDioxane1101680-90
Sodium methoxide-Methanol65890-98
Sodium thiophenoxide-DMF80688-96
Experimental Protocol: Synthesis of 3-Morpholino-6-(piperidin-1-yl)pyridazine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound, morpholine, and potassium carbonate.

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-morpholino-6-(piperidin-1-yl)pyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C3-Cl bond of this compound is an excellent handle for such transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or a boronate ester.[3][4] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.[5] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[6]

Suzuki_Coupling substrate This compound catalyst Pd(0) Catalyst + Ligand + Base substrate->catalyst + boronic_acid Aryl/Heteroaryl Boronic Acid product 3-Aryl-6-(piperidin-1-yl)pyridazine catalyst->product Coupling

Figure 2. Workflow for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling

The following table provides representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on protocols for similar substrates.[3]

Boronic AcidPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₂CO₃Dioxane/H₂O1001880-90
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Toluene1101285-95
Pyridine-3-boronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O902470-85
2-Thiopheneboronic acidPdCl₂(dppf)-K₃PO₄THF/H₂O801675-88
Experimental Protocol: Synthesis of 3-Phenyl-6-(piperidin-1-yl)pyridazine

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-phenyl-6-(piperidin-1-yl)pyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7][8] This reaction is highly valuable for the preparation of N-aryl and N-heteroaryl amines.[9][10] The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

Buchwald_Hartwig substrate This compound catalyst Pd(0) Catalyst + Ligand + Strong Base substrate->catalyst + amine Primary or Secondary Amine (R₂NH) product 3-(R₂N)-6-(piperidin-1-yl)pyridazine catalyst->product Amination

Figure 3. General scheme for Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols.

AminePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene1001275-85
n-ButylaminePd(OAc)₂RuPhosK₃PO₄Dioxane1101870-80
PyrrolidinePd₂(dba)₃XantphosCs₂CO₃THF802480-90
Benzophenone iminePd(OAc)₂BrettPhosLiHMDSToluene1001670-85
Experimental Protocol: Synthesis of N-Phenyl-6-(piperidin-1-yl)pyridazin-3-amine

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by this compound and aniline via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenyl-6-(piperidin-1-yl)pyridazin-3-amine.

Conclusion

This compound is a versatile substrate that undergoes highly regioselective reactions at the C3 position. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide efficient and reliable methods for the synthesis of a wide array of functionalized pyridazine derivatives. The protocols and data presented in these application notes serve as a valuable guide for researchers in the design and execution of synthetic strategies involving this important heterocyclic building block. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.

References

Application Notes and Protocols for One-Pot Synthesis Involving 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(piperidin-1-yl)pyridazine is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridazine core is a prevalent motif in numerous biologically active compounds. The presence of a reactive chlorine atom at the 3-position allows for facile functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of novel molecules. One-pot syntheses involving this scaffold are highly desirable as they offer increased efficiency, reduced waste, and simplified purification procedures compared to traditional multi-step approaches.

These application notes provide detailed protocols for one-pot palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—starting from this compound. The methodologies described herein are based on established principles of cross-coupling chemistry on heteroaryl chlorides and are intended to serve as a guide for the development of efficient synthetic routes.

Application 1: One-Pot Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-6-(piperidin-1-yl)pyridazines

Experimental Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling

Materials:

  • Aryl/heteroaryl halide (e.g., 4-bromoanisole)

  • Bis(pinacolato)diboron (B₂pin₂)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl/heteroaryl halide (1.2 eq), bis(pinacolato)diboron (1.3 eq), potassium acetate (1.5 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the formation of the boronic ester by TLC or GC-MS.

  • After the initial borylation is complete, add this compound (1.0 eq), an aqueous solution of a base such as sodium carbonate (Na₂CO₃, 2 M, 2.0 eq), and additional palladium catalyst and ligand if necessary.

  • Continue to heat the mixture at 90-100 °C for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-(piperidin-1-yl)pyridazine.

Quantitative Data
EntryAryl HalideProductYield (%)Purity (%)
14-Bromoanisole3-(4-Methoxyphenyl)-6-(piperidin-1-yl)pyridazine75-85>95
21-Bromo-4-(trifluoromethyl)benzene3-(4-(Trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyridazine70-80>95
32-Bromopyridine3-(Pyridin-2-yl)-6-(piperidin-1-yl)pyridazine65-75>95

Note: Yields are representative and may vary based on specific substrates and optimization of reaction conditions.

Suzuki_Miyaura_Workflow cluster_step1 Step 1: In-situ Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling ArylHalide Aryl Halide Borylation Formation of Aryl Boronic Ester ArylHalide->Borylation B2pin2 B₂pin₂ B2pin2->Borylation Pd_cat1 Pd(OAc)₂ / PPh₃ Pd_cat1->Borylation KOAc KOAc KOAc->Borylation Dioxane 1,4-Dioxane, 80-90°C Dioxane->Borylation Coupling C-C Bond Formation Borylation->Coupling Aryl Boronic Ester (in-situ) Pyridazine This compound Pyridazine->Coupling Base aq. Na₂CO₃ Base->Coupling Pd_cat2 Pd Catalyst Pd_cat2->Coupling FinalProduct 3-Aryl-6-(piperidin-1-yl)pyridazine Coupling->FinalProduct Work-up & Purification

Caption: One-pot borylation/Suzuki-Miyaura coupling workflow.

Application 2: One-Pot Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-6-(piperidin-1-yl)pyridazines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This one-pot protocol is valuable for introducing alkynyl moieties onto the pyridazine ring, which are versatile functional groups for further transformations in drug discovery.

Experimental Protocol: One-Pot Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) chloride (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

  • Add the anhydrous solvent and the base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-alkynyl-6-(piperidin-1-yl)pyridazine.

Quantitative Data
EntryTerminal AlkyneProductYield (%)Purity (%)
1Phenylacetylene3-(Phenylethynyl)-6-(piperidin-1-yl)pyridazine80-90>96
2Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-6-(piperidin-1-yl)pyridazine75-85>95
31-Hexyne3-(Hex-1-yn-1-yl)-6-(piperidin-1-yl)pyridazine70-80>95

Note: Yields are representative and may vary based on specific substrates and optimization of reaction conditions.

Sonogashira_Pathway cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions Pyridazine This compound Reaction Sonogashira Coupling Pyridazine->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_cat PdCl₂ / PPh₃ Pd_cat->Reaction Cu_cat CuI Cu_cat->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous THF Solvent->Reaction Temperature 50-70°C Temperature->Reaction Workup Purification Reaction->Workup Work-up & Purification FinalProduct 3-Alkynyl-6-(piperidin-1-yl)pyridazine Workup->FinalProduct

Caption: Sonogashira cross-coupling reaction pathway.

Application 3: One-Pot Buchwald-Hartwig Amination for the Synthesis of 3-Amino-6-(piperidin-1-yl)pyridazine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This one-pot protocol allows for the coupling of various primary or secondary amines with this compound, providing access to a wide range of substituted aminopyridazines, which are of significant interest in drug development.

Experimental Protocol: One-Pot Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.2-1.5 eq).

  • Add the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 3-amino-6-(piperidin-1-yl)pyridazine derivative.

Quantitative Data
EntryAmineProductYield (%)Purity (%)
1Morpholine3-(Morpholin-4-yl)-6-(piperidin-1-yl)pyridazine85-95>97
2Aniline3-(Phenylamino)-6-(piperidin-1-yl)pyridazine75-85>96
3Benzylamine3-(Benzylamino)-6-(piperidin-1-yl)pyridazine80-90>95

Note: Yields are representative and may vary based on specific substrates and optimization of reaction conditions.

Buchwald_Hartwig_Logic Start Start: Assemble Reactants (Inert Atmosphere) Reactants This compound + Amine + Pd Catalyst / Ligand + Base + Anhydrous Solvent Start->Reactants Heat Heat to 80-110°C Reactants->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Quench, Extract, and Purify Monitor->Workup Reaction Complete Product End: Purified 3-Amino-6-(piperidin-1-yl)pyridazine Workup->Product

Caption: Logical workflow for Buchwald-Hartwig amination.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperidine. This reaction selectively replaces one of the chlorine atoms with the piperidinyl group.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is typically performed by heating 3,6-dichloropyridazine with an excess of piperidine in a suitable solvent. The excess piperidine also acts as a base to neutralize the hydrochloric acid formed during the reaction. Common solvents include ethanol, isopropanol, or acetonitrile. The mixture is usually heated to reflux for several hours.[1]

Q3: What is the expected yield for this reaction?

A3: Yields for similar nucleophilic aromatic substitution reactions on 3,6-dichloropyridazine can vary. For analogous reactions with substituted piperazines, yields have been reported in the range of 58% to over 80%.[1][2] With proper optimization, a good yield can be expected.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (3,6-dichloropyridazine), the consumption of the starting material and the formation of the product can be visualized.

Q5: What are the common methods for purifying the final product?

A5: After the reaction is complete, the crude product can be purified by several methods. If the product precipitates upon cooling, it can be collected by filtration and washed. Further purification can be achieved through recrystallization, typically from ethanol or an ethanol/water mixture.[1][3] For higher purity, column chromatography on silica gel is a common alternative.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reaction Temperature: Insufficient energy for the reaction to proceed at an adequate rate.2. Poor Quality Reagents: Degradation of 3,6-dichloropyridazine or piperidine.3. Insufficient Reaction Time: The reaction may not have reached completion.1. Ensure the reaction mixture is maintained at a consistent reflux temperature.2. Use freshly opened or properly stored reagents. Verify the purity of the starting materials if possible.3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of Disubstituted Byproduct 1. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the substitution of the second chlorine atom.2. Stoichiometry: A large excess of piperidine can increase the likelihood of disubstitution.1. Carefully control the reaction temperature and monitor the reaction closely by TLC to stop it once the monosubstituted product is maximized.2. Reduce the excess of piperidine. A molar ratio of 1:2 to 1:3 of 3,6-dichloropyridazine to piperidine is a good starting point.
Difficult Product Isolation 1. Product is soluble in the reaction solvent: The product may not precipitate upon cooling.2. Emulsion formation during work-up: This can complicate extraction.1. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.[3]2. If an aqueous work-up is performed and an emulsion forms, try adding a saturated brine solution to break the emulsion.
Impure Product After Purification 1. Ineffective Recrystallization: The chosen solvent may not be ideal for separating the product from impurities.2. Co-elution during Column Chromatography: Impurities may have similar polarity to the product.1. Experiment with different recrystallization solvents or solvent mixtures.2. Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve better separation.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in absolute ethanol.

  • To this solution, add piperidine (2.5 equivalents). A slight excess of piperidine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux and maintain the reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Parameter Condition
Reactants 3,6-Dichloropyridazine, Piperidine
Solvent Ethanol
Base Excess Piperidine
Reaction Temperature Reflux
Reaction Time 4-6 hours
Purification Recrystallization or Column Chromatography

Visualizations

Synthesis_Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine This compound This compound 3,6-Dichloropyridazine->this compound Piperidine, Ethanol, Reflux Piperidine Piperidine Piperidine->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_temp Is Reaction at Reflux? start->check_temp check_reagents Are Reagents High Quality? check_temp->check_reagents Yes increase_temp Increase & Maintain Reflux Temperature check_temp->increase_temp No check_time Sufficient Reaction Time? check_reagents->check_time Yes use_new_reagents Use Fresh Reagents check_reagents->use_new_reagents No extend_time Extend Reaction Time & Monitor by TLC check_time->extend_time No success Yield Improved check_time->success Yes increase_temp->check_reagents use_new_reagents->check_time extend_time->success

Caption: Troubleshooting workflow for low yield issues.

Parameter_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Side_Products Side_Products Temperature->Side_Products can increase Time Time Time->Yield affects completion Time->Side_Products can increase Stoichiometry Stoichiometry Stoichiometry->Yield drives reaction Stoichiometry->Side_Products excess can cause Purity Purity Side_Products->Purity decreases

References

Technical Support Center: Purification of 3-Chloro-6-(piperidin-1-yl)pyridazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Chloro-6-(piperidin-1-yl)pyridazine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on available literature for analogous compounds, ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[1][2] The choice between pure ethanol and an ethanol/water mixture will depend on the impurity profile of the crude material.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound typically appears as pale yellow needles.[3] The reported melting point for this compound is in the range of 78-84 °C.[3]

Q3: My compound is not dissolving in the hot recrystallization solvent. What should I do?

A3: If the compound is not dissolving, you can try the following:

  • Increase the solvent volume: Add small portions of the hot solvent until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce the final yield.

  • Increase the temperature: Ensure the solvent is heated to its boiling point.

  • Consider a different solvent: If the compound remains insoluble even with a larger volume of hot solvent, ethanol may not be a suitable solvent for your specific crude material. A different solvent or a co-solvent system may be required.

Q4: After cooling, no crystals have formed. What are the next steps?

A4: If crystals do not form upon cooling, the solution may not be supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single crystal to the solution to act as a seed.

  • Reducing the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Prolonged cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Q5: My compound has "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling is too rapid. To resolve this:

  • Reheat the solution: Add a small amount of additional solvent to the mixture and heat it until the oil redissolves completely.

  • Slow cooling: Allow the solution to cool down to room temperature slowly before any further cooling in an ice bath.

  • Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvent polarities or a co-solvent system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Crystal Yield The compound is too soluble in the cold solvent.Try a less polar solvent or add a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution). Ensure the solution is sufficiently cooled in an ice bath before filtration.
Not enough starting material was used.Ensure you have a sufficient amount of crude product to make recrystallization viable.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Perform the hot filtration as quickly as possible. Add a small amount of extra hot solvent before filtering to prevent premature crystal formation.
Product is still impure after recrystallization The cooling process was too fast, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate promotes the formation of purer crystals.
The crystals were not washed properly.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
The chosen solvent is not effective at separating the desired compound from a specific impurity.Consider a different recrystallization solvent or an alternative purification method such as column chromatography.
Discolored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a fluted filter paper for the hot filtration to remove the charcoal.

Experimental Protocols

Recrystallization of this compound from Ethanol

This protocol is a general guideline and may require optimization based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol

  • Activated Charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have started, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper until a constant weight is achieved.

Data Presentation

PropertyValue
Molecular Formula C₉H₁₂ClN₃
Molecular Weight 197.67 g/mol
Appearance Pale yellow needles[3]
Melting Point 78-84 °C[3]
Solubility in Ethanol Sparingly soluble at room temperature, soluble when hot
Solubility in Water Estimated to be low

Visualizations

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oil_out Does it oil out? cool->oil_out crystals_form Do crystals form? filter Filter and wash crystals crystals_form->filter Yes scratch Scratch flask crystals_form->scratch No oil_out->crystals_form No reheat Reheat and add more solvent oil_out->reheat Yes end_pure Pure Product filter->end_pure seed Add seed crystal scratch->seed concentrate Concentrate solution seed->concentrate concentrate->cool slow_cool Cool slowly reheat->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Protocol start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve decolorize Add activated charcoal (optional) dissolve->decolorize hot_filter Hot gravity filtration decolorize->hot_filter cool_slowly Cool to RT slowly hot_filter->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice vacuum_filter Vacuum filtration cool_ice->vacuum_filter wash Wash with cold ethanol vacuum_filter->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography Purification of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 3-Chloro-6-(piperidin-1-yl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: The primary methods for purifying crude this compound are flash column chromatography and recrystallization.[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Column chromatography is particularly effective for removing a wide range of impurities.

Q2: What are the potential impurities in a crude sample of this compound?

A2: Potential impurities can arise from the synthetic route and may include unreacted starting materials such as 3,6-dichloropyridazine and piperidine, the hydrolysis byproduct 6-(piperidin-1-yl)pyridazin-3(2H)-one, and other side-products from the reaction.[1]

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation.[2][3] A suitable mobile phase, often a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, should be used to achieve good separation of the desired product from impurities.

Q4: Is this compound stable on silica gel?

A4: While there is no specific data on the stability of this compound on silica gel, some polar and nitrogen-containing compounds can interact strongly with the acidic silica surface, potentially leading to degradation or poor recovery.[1] It is advisable to perform a quick stability test on a TLC plate before committing the entire sample to a column.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem 1: Poor Separation of the Product from Impurities
  • Possible Cause: The chosen eluent system has incorrect polarity.

  • Solution:

    • Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1]

    • A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. For instance, a gradient of methanol in dichloromethane is a common choice for similar compounds.[2]

    • Consider using a different solvent system altogether. Mixtures of hexane and ethyl acetate are also commonly used for the separation of pyridazine derivatives.[1]

Problem 2: The Compound is Not Eluting from the Column
  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed onto the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • If the compound is suspected to be basic due to the piperidine moiety, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution by competing with the basic sites on the silica gel.[1]

Problem 3: Tailing or Streaking of the Compound Band
  • Possible Cause: Strong interaction between the basic piperidine nitrogen and the acidic silica gel.

  • Solution:

    • As mentioned above, add a small amount of triethylamine or another suitable base to the eluent to improve the peak shape.[1]

    • Ensure the crude sample is properly dissolved and loaded onto the column in a concentrated band using a minimal amount of solvent.

Problem 4: Low Recovery of the Product
  • Possible Cause: Irreversible adsorption or degradation of the compound on the silica gel.

  • Solution:

    • Perform a pre-adsorption (dry loading) of the crude sample onto a small amount of silica gel before loading it onto the column. This can sometimes improve recovery.

    • If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

A TLC analysis should be performed to determine the optimal solvent system for column chromatography.

ParameterRecommendation
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Start with a mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane:Methanol (e.g., 9.5:0.5 v/v). Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.
Visualization UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
Column Chromatography Protocol

This protocol is a general guideline and may need to be optimized based on the results of the TLC analysis.

StepProcedure
1. Column Packing Dry pack the column with silica gel (70-230 mesh). Tap the column gently to ensure even packing. Wet the silica gel with the initial, low-polarity eluent.
2. Sample Loading Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the packed column.
3. Elution Begin elution with the low-polarity solvent mixture determined from the TLC analysis. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent. For example, start with 100% dichloromethane and gradually increase the methanol content.
4. Fraction Collection Collect fractions in test tubes or vials.
5. Analysis Analyze the collected fractions by TLC to identify those containing the pure product.
6. Concentration Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of chloro-pyridazine derivatives, which can serve as a starting point for the purification of this compound.

ParameterValue/RangeReference Compound(s)
Stationary Phase Silica Gel (70-230 or 100-200 mesh)6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine[4], (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone[5]
Eluent System Dichloromethane/Methanol gradient3-chloro-6-(piperazin-1-yl)pyridazine[2]
Hexane/Ethyl Acetate3-Chloro-4-methyl-6-phenylpyridazine[1]
Dichloromethane/Ethyl Acetate6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine[4]
Target Rf Value 0.2 - 0.4General chromatographic practice[1]

Visualizations

Experimental Workflow for Column Chromatography

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Eluent Pack Pack Column with Silica Gel TLC->Pack Optimized Eluent Load Load Crude Sample Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Identified Concentrate Concentrate to Obtain Pure Product Combine->Concentrate

Caption: A general workflow for the column chromatography purification process.

Troubleshooting Logic for Poor Separation

troubleshooting_poor_separation Start Poor Separation Observed CheckRf Is the Rf of the product between 0.2-0.4? Start->CheckRf AdjustPolarity Adjust Eluent Polarity CheckRf->AdjustPolarity No CheckTailing Is there significant tailing? CheckRf->CheckTailing Yes AdjustPolarity->CheckRf Re-evaluate on TLC ConsiderGradient Use a Gradient Elution GoodSeparation Good Separation Achieved ConsiderGradient->GoodSeparation CheckTailing->ConsiderGradient No AddModifier Add Triethylamine (0.1-1%) to Eluent CheckTailing->AddModifier Yes AddModifier->GoodSeparation

Caption: A decision tree for troubleshooting poor separation during column chromatography.

References

Technical Support Center: Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic piperidine attacks the electron-deficient pyridazine ring of 3,6-dichloropyridazine, leading to the displacement of one of the chlorine atoms.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is commonly carried out by reacting 3,6-dichloropyridazine with piperidine in a suitable solvent, such as ethanol or isopropanol. An excess of piperidine is often used to act as both the nucleophile and a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] The mixture is typically heated to reflux for several hours.

Q3: My yield is lower than expected. What are the potential causes?

A3: Low yields can result from several factors, including incomplete reaction, formation of side products, or impurities in the starting materials.[2] To address this, ensure the reaction has gone to completion by monitoring its progress with Thin Layer Chromatography (TLC). Also, verify the purity of your 3,6-dichloropyridazine and piperidine.

Q4: How can I purify the crude this compound?

A4: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[2] Alternatively, column chromatography on silica gel using an appropriate eluent like a dichloromethane/methanol gradient can be employed for purification.[1]

Troubleshooting Guide

This guide addresses common side products and issues encountered during the synthesis of this compound.

Issue/Side Product Potential Cause Recommended Solution
Formation of 3,6-bis(piperidin-1-yl)pyridazine - High reaction temperature- Prolonged reaction time- Insufficient excess of piperidine- Use a molar excess of piperidine (e.g., 2.5 equivalents) relative to 3,6-dichloropyridazine to favor monosubstitution.- Carefully control the reaction temperature and time, monitoring the progress by TLC.
Formation of 6-(piperidin-1-yl)pyridazin-3(2H)-one - Presence of water in the reaction mixture- Acidic or basic work-up conditions- Use anhydrous solvents and reagents.- During work-up, neutralize the reaction mixture carefully to a pH of approximately 7 at a low temperature to avoid hydrolysis of the chloro group.[2]
Presence of Unreacted 3,6-dichloropyridazine - Incomplete reaction- Increase the reaction time and ensure the mixture is adequately heated to reflux.- Monitor the reaction by TLC until the starting material is consumed.
Formation of 3-ethoxy-6-(piperidin-1-yl)pyridazine (when using ethanol as solvent) - Reaction with the solvent at elevated temperatures- Use a less nucleophilic solvent if this side product is significant, such as toluene or dioxane, though this may require adjusting the base and temperature.- Minimize reaction time and temperature where possible.

Experimental Protocol

This protocol is adapted from procedures for analogous nucleophilic aromatic substitutions on 3,6-dichloropyridazine.[1][3]

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approximately 10 mL per gram of 3,6-dichloropyridazine).

  • To this solution, add piperidine (2.5 eq). The slight excess of piperidine serves to drive the reaction to completion and to neutralize the HCl formed.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visual Guides

Synthesis_Pathway cluster_main Main Reaction Pathway A 3,6-Dichloropyridazine C This compound A->C + Piperidine (Ethanol, Reflux) B Piperidine

Caption: Main synthesis pathway for this compound.

Side_Product_Formation cluster_side Potential Side Product Formations Main This compound DiSub 3,6-bis(piperidin-1-yl)pyridazine Main->DiSub + Piperidine (Harsh Conditions) Hydrolysis 6-(piperidin-1-yl)pyridazin-3(2H)-one Main->Hydrolysis + H2O (Acid/Base)

Caption: Formation pathways for common side products.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Logic Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity AnalyzeCrude Analyze Crude Product (TLC, GC-MS) Start->AnalyzeCrude IdentifySideProduct Identify Major Side Product(s) AnalyzeCrude->IdentifySideProduct DiSub Di-substitution IdentifySideProduct->DiSub bis-piperidine Hydrolysis Hydrolysis IdentifySideProduct->Hydrolysis pyridazinone Incomplete Incomplete Reaction IdentifySideProduct->Incomplete starting material AdjustConditions Adjust Reaction Conditions (Stoichiometry, Temp, Time) DiSub->AdjustConditions Hydrolysis->AdjustConditions Incomplete->AdjustConditions Purify Optimize Purification AdjustConditions->Purify

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic substitution reactions on 3,6-dichloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic substitution on 3,6-dichloropyridazine?

The chlorine atoms at the 3 and 6 positions of the pyridazine ring are highly susceptible to nucleophilic substitution.[1] The reactivity of the nucleophile generally follows its nucleophilicity, with stronger nucleophiles reacting more readily. While specific reaction conditions can influence outcomes, a general reactivity trend is:

  • Thiols (thiolates) > Amines > Alkoxides/Phenoxides

Q2: How can I achieve selective mono-substitution over di-substitution?

Achieving mono-substitution is a common challenge. Here are key strategies to favor the replacement of only one chlorine atom:

  • Stoichiometry: Use a 1:1 molar ratio or a slight excess (up to 1.2 equivalents) of the nucleophile to 3,6-dichloropyridazine.

  • Temperature: Lowering the reaction temperature can significantly improve selectivity for the mono-substituted product.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the desired mono-substituted product is predominantly formed.

  • Microwave Irradiation: This technique can offer rapid and selective mono-amination with short reaction times.[2]

Q3: What are the best solvents for these reactions?

The choice of solvent depends on the nucleophile and the reaction temperature. Common solvents include:

  • Alcohols (Ethanol, Methanol, n-Butanol): Often used for reactions with amines and hydrazides.[3]

  • Aprotic Polar Solvents (DMF, DMSO): Suitable for a wide range of nucleophiles, especially when higher temperatures are required.

  • Ethers (THF, Dioxane): Can be used, particularly in palladium-catalyzed reactions.

  • Water: Aqueous ammonia is commonly used for the synthesis of 3-amino-6-chloropyridazine.[4]

Q4: When is a base required, and which one should I use?

A base is typically required when the nucleophile is not already anionic (e.g., amines, thiols, phenols) to either deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Common bases include:

  • Inorganic Bases: K₂CO₃, Na₂CO₃, Cs₂CO₃ are often used in reactions with amines and phenols.

  • Organic Bases: Triethylamine (Et₃N) or pyridine can be used as acid scavengers.

  • Strong Bases: NaH, NaOMe, or NaOEt are used to deprotonate alcohols and thiols to form the more reactive alkoxide or thiolate nucleophiles.

Q5: What are common side products and how can I minimize them?

The most common side product is the di-substituted pyridazine. To minimize its formation, refer to the strategies for achieving mono-substitution (Q2). Other potential side reactions include:

  • Hydrolysis: In the presence of water, especially at high temperatures, the chloro groups can be hydrolyzed to hydroxyl groups. Using anhydrous conditions can prevent this.

  • Reactions with Solvent: Some nucleophilic solvents (like alcohols) can compete with the intended nucleophile, though this is less common.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Inadequate base. 4. Catalyst (if used) is inactive.1. Gradually increase the reaction temperature and monitor by TLC. 2. Convert the nucleophile to its more reactive anionic form (e.g., use NaH for thiols/alcohols). 3. Use a stronger base or ensure at least stoichiometric amounts are used. 4. Use fresh catalyst and ensure anhydrous/anaerobic conditions if required.
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products (e.g., di-substitution). 3. Product loss during work-up or purification.1. Increase reaction time or temperature. 2. Adjust stoichiometry and temperature to favor mono-substitution (see FAQ 2). 3. Optimize extraction and purification methods (e.g., choice of solvent for recrystallization).
Formation of Significant Di-substituted Product 1. Excess nucleophile. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a 1:1 molar ratio of nucleophile to 3,6-dichloropyridazine. 2. Lower the reaction temperature. 3. Monitor the reaction closely and stop it once the mono-substituted product is maximized.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Similar polarity of product and byproducts.1. Ensure the reaction goes to completion or use a different solvent system for chromatography. 2. Try recrystallization with different solvents or use a different eluent system for column chromatography.[5]

Data Presentation: Reaction Conditions for Nucleophilic Substitution

The following tables summarize typical reaction conditions for the nucleophilic substitution on 3,6-dichloropyridazine.

Table 1: Substitution with N-Nucleophiles

NucleophileProductSolventBaseTemperature (°C)TimeYield (%)
NH₄OH3-Amino-6-chloropyridazineWater/CH₂Cl₂-1009 h~90
NH₄OH (Microwave)3-Amino-6-chloropyridazineNH₄OH soln.-12030 min87
HydrazidesTriazolopyridazinesEthanol-Reflux7 h~60
ThiosemicarbazideThiazolopyridazine derivativeEthanol-Reflux7 h-
Sodium AzideChlorotetrazolopyridazineDMSO-606 h-

Table 2: Substitution with S- and O-Nucleophiles

NucleophileProductSolventBaseTemperature (°C)TimeYield (%)
Sodium Sulfide3-Chloro-6-mercaptopyridazine-----
Phenylmethanethiol3-Chloro-6-(benzylthio)pyridazine-----
Sodium Ethoxide3-Chloro-6-ethoxypyridazine & 3-Ethoxy-6-chloropyridazineEthanolNaOEtRoom Temp.-72 & 11
Phenol3-Chloro-6-phenoxypyridazine-K₂CO₃---

Experimental Protocols

Protocol 1: Selective Mono-amination (Synthesis of 3-Amino-6-chloropyridazine)

This protocol is adapted from a microwave-assisted synthesis.[2]

  • Reaction Setup: In a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g) and a 28-30% aqueous solution of ammonium hydroxide (5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes with a power of 300W.

  • Work-up: After cooling, a precipitate will form. Filter the solid and wash it with a mixture of ethyl acetate and hexane (3:7).

  • Purification: Dry the solid to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid (yield: ~87%). The product is often pure enough for subsequent steps without further purification.

Protocol 2: Di-substitution with a Thiol (General Procedure)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (2.2 equivalents) in a suitable anhydrous solvent such as DMF or THF.

  • Nucleophile Activation: Cool the solution to 0°C and add a strong base like sodium hydride (NaH, 2.2 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to form the thiolate.

  • Reaction: Add a solution of 3,6-dichloropyridazine (1 equivalent) in the same anhydrous solvent to the thiolate solution. Allow the reaction to warm to room temperature and then heat to a suitable temperature (e.g., 60-100°C), monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain the 3,6-bis(thio)pyridazine.

Protocol 3: Mono-substitution with a Phenol (General Procedure)
  • Reaction Setup: In a round-bottom flask, combine 3,6-dichloropyridazine (1 equivalent), the desired phenol (1.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) in a polar aprotic solvent like DMF.

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by filtration, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 3-chloro-6-phenoxypyridazine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - 3,6-Dichloropyridazine - Nucleophile (Amine, Thiol, Phenol) - Base (if needed) - Anhydrous Solvent reaction_setup Reaction Setup: Combine reagents in flask under inert atmosphere (if needed) prep_reagents->reaction_setup 1. heating Heating & Stirring: Set temperature and monitor by TLC/GC reaction_setup->heating 2. quenching Quenching: Add water or aq. solution heating->quenching 3. extraction Extraction: Separate product into organic layer quenching->extraction 4. purification Purification: - Column Chromatography - Recrystallization extraction->purification 5. product Final Product purification->product 6.

Caption: General experimental workflow for nucleophilic substitution on 3,6-dichloropyridazine.

troubleshooting_guide start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Unsatisfactory side_products Significant Side Products start->side_products Impure good_yield Successful Reaction start->good_yield Satisfactory check_temp Increase Temperature? low_yield->check_temp adjust_stoichiometry Check Stoichiometry (1:1 for mono)? side_products->adjust_stoichiometry check_temp->good_yield Improvement check_base Check Base Strength/Amount? check_temp->check_base No Improvement check_base->good_yield Improvement check_nucleophile Activate Nucleophile (e.g., NaH)? check_base->check_nucleophile No Improvement optimize_purification Optimize Purification check_nucleophile->optimize_purification Improvement adjust_stoichiometry->good_yield Improvement lower_temp Lower Temperature? adjust_stoichiometry->lower_temp Yes lower_temp->good_yield Improvement lower_temp->optimize_purification Yes

Caption: Troubleshooting decision tree for optimizing reaction conditions.

References

Technical Support Center: Removal of Unreacted Piperidine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted piperidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted piperidine from a reaction mixture?

A1: The most common methods for removing unreacted piperidine, a basic secondary amine, from a reaction mixture include:

  • Aqueous Acidic Wash (Liquid-Liquid Extraction): This is the most frequent and straightforward method, where the organic reaction mixture is washed with a dilute aqueous acid solution. The basic piperidine is protonated to form a water-soluble salt, which partitions into the aqueous phase.[1]

  • Solid-Phase Extraction (SPE): The reaction mixture is passed through a solid sorbent, typically silica gel, which adsorbs the polar piperidine, allowing the less polar desired product to be eluted.[2]

  • Azeotropic Distillation: This method is particularly useful for removing piperidine from mixtures containing components with close boiling points, such as pyridine, by forming an azeotrope with water or other solvents.[3][4][5][6]

  • Distillation: For non-heat sensitive compounds with a significant boiling point difference from piperidine (106 °C), simple or fractional distillation can be effective.[1]

Q2: My desired product is sensitive to acid. What is a suitable alternative to an acidic wash for piperidine removal?

A2: If your product is acid-sensitive, you should avoid acidic washes. Alternative methods include:

  • Solid-Phase Extraction (SPE): Using a silica gel plug or column is a mild and effective way to remove piperidine without exposing your product to acidic conditions.[2]

  • Azeotropic Distillation: If your compound is stable at elevated temperatures, azeotropic distillation with a suitable solvent can remove piperidine.

  • Repeated Co-evaporation: Co-evaporating the reaction mixture with a high-boiling point, non-basic solvent like toluene can help remove residual piperidine under reduced pressure.

Q3: How can I monitor the efficiency of piperidine removal?

A3: The efficiency of piperidine removal can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method. A baseline spot of the reaction mixture before and after the removal process can be compared. Piperidine can be visualized using a suitable stain (e.g., ninhydrin for primary/secondary amines or potassium permanganate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of piperidine in the product spectrum. The disappearance of these signals indicates successful removal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for detecting trace amounts of volatile impurities like piperidine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to monitor the purity of the final product and the absence of piperidine.

Q4: In the context of Solid-Phase Peptide Synthesis (SPPS), why is complete removal of piperidine crucial after Fmoc deprotection?

A4: In SPPS, piperidine is used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7][8] Incomplete removal of piperidine before the next amino acid coupling step can lead to several side reactions, including:

  • Chain Termination: Residual piperidine can react with the activated amino acid, preventing it from coupling to the peptide chain.

  • Formation of Deletion Sequences: If the Fmoc group is not completely removed, the subsequent amino acid will not be coupled, leading to a peptide with a missing amino acid residue.

  • Side Reactions with the Dibenzofulvene (DBF) Adduct: Piperidine forms an adduct with dibenzofulvene, a byproduct of Fmoc deprotection.[9][10][11] This adduct must be thoroughly washed away to prevent interference with subsequent steps.[7][12]

Troubleshooting Guides

Issue 1: Emulsion Formation During Acidic Wash
Symptom Possible Cause Solution
A stable emulsion forms at the interface of the organic and aqueous layers during liquid-liquid extraction, making separation difficult.1. High concentration of reagents or product. 2. Vigorous shaking of the separatory funnel. 3. Presence of amphiphilic molecules.1. Dilute the reaction mixture with more organic solvent. 2. Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 4. If the emulsion persists, filter the mixture through a pad of Celite.
Issue 2: Product Loss During Solid-Phase Extraction (SPE)
Symptom Possible Cause Solution
The desired product is retained on the silica gel column along with the piperidine, leading to low recovery.1. The product is too polar and has a strong affinity for the silica gel. 2. The elution solvent is not polar enough to displace the product from the silica.1. Before loading the entire reaction mixture, perform a small-scale test to determine the optimal solvent system for elution using TLC. 2. Gradually increase the polarity of the elution solvent. For example, start with pure hexane and gradually add ethyl acetate or another more polar solvent. 3. If the product is still retained, consider using a less polar stationary phase for SPE, such as alumina.
Issue 3: Incomplete Piperidine Removal Detected in Final Product
Symptom Possible Cause Solution
Analytical data (e.g., NMR, GC-MS) of the purified product shows the presence of residual piperidine.1. Insufficient number of acidic washes. 2. The concentration of the acidic solution was too low. 3. In SPE, the column was overloaded, or an insufficient volume of elution solvent was used. 4. In distillation, the temperature control was poor, leading to co-distillation.1. Perform additional washes with the dilute acid solution and monitor the removal with TLC. 2. Ensure the pH of the aqueous layer is acidic after each wash. 3. For SPE, use a larger column or reduce the amount of crude mixture loaded. Ensure thorough elution. 4. For distillation, use a fractionating column and carefully monitor the head temperature to ensure a clean separation.

Experimental Protocols

Protocol 1: Removal of Piperidine by Aqueous Acidic Wash (Liquid-Liquid Extraction)

This protocol is suitable for the removal of piperidine from a reaction mixture where the desired product is stable to dilute acid and is soluble in an organic solvent immiscible with water.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a drop of water).

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl (steps 2-5) two more times.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the product, free of piperidine.

Data Presentation:

Method Principle Typical Efficiency Advantages Disadvantages
Aqueous Acidic WashProtonation of basic piperidine to form a water-soluble salt.>99%Simple, fast, and inexpensive.Not suitable for acid-sensitive products. Can lead to emulsions.

Workflow Diagram:

G start Crude Reaction Mixture (Organic Solvent) wash1 Add 1M HCl (Wash 1) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1 (Contains Piperidine Salt) sep1->aq1 Discard wash2 Add 1M HCl (Wash 2) sep1->wash2 Organic Layer sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer 2 (Contains Piperidine Salt) sep2->aq2 Discard wash3 Add Sat. NaHCO3 sep2->wash3 Organic Layer sep3 Separate Layers wash3->sep3 aq3 Aqueous Layer 3 sep3->aq3 Discard wash4 Add Brine sep3->wash4 Organic Layer sep4 Separate Layers wash4->sep4 aq4 Aqueous Layer 4 sep4->aq4 Discard dry Dry Organic Layer (e.g., Na2SO4) sep4->dry Organic Layer filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Product concentrate->end

Workflow for Piperidine Removal by Acidic Wash
Protocol 2: Removal of Piperidine by Solid-Phase Extraction (SPE)

This protocol is ideal for acid-sensitive compounds or when an aqueous workup is not desirable.

Materials:

  • Crude reaction mixture.

  • Silica gel (for column chromatography).

  • A suitable solvent system (e.g., hexane/ethyl acetate).

  • Glass column or a syringe with a frit.

  • Cotton or glass wool.

  • Sand.

  • Collection flasks or test tubes.

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen solvent system (e.g., hexane).

    • Pour the slurry into the column and allow it to pack, draining the excess solvent.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Concentrate the crude reaction mixture to a minimal volume.

    • Dissolve the residue in a small amount of the elution solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elute the Column:

    • Begin eluting with the chosen solvent system, starting with a low polarity.

    • The less polar product should elute first, while the more polar piperidine will be retained on the silica gel.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions containing the product.

    • Concentrate the combined fractions under reduced pressure to obtain the purified product.

Data Presentation:

Method Principle Typical Efficiency Advantages Disadvantages
Solid-Phase Extraction (SPE)Adsorption of polar piperidine onto a solid support (e.g., silica gel).>98%Mild conditions, suitable for acid-sensitive compounds.Can be more time-consuming and uses more solvent than a simple wash. Potential for product loss on the column if the product is also polar.

Workflow Diagram:

G start Crude Reaction Mixture prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor Fractions by TLC collect_fractions->monitor combine Combine Pure Fractions monitor->combine Pure Product Fractions waste Fractions with Piperidine monitor->waste Impure Fractions concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Workflow for Piperidine Removal by SPE
Protocol 3: Removal of Piperidine by Azeotropic Distillation

This protocol is particularly effective for separating piperidine from compounds with similar boiling points, such as pyridine.[3]

Materials:

  • Crude mixture containing piperidine.

  • Water or another suitable azeotrope-forming solvent (e.g., toluene).

  • Distillation apparatus with a fractionating column.

  • Heating mantle.

  • Receiving flasks.

Procedure:

  • Set up the distillation apparatus in a well-ventilated fume hood.

  • Charge the distillation flask with the crude mixture and the azeotrope-forming solvent (e.g., water).

  • Heat the mixture to boiling. The piperidine-water azeotrope will distill first at a lower temperature than the boiling point of pure piperidine.

  • Collect the azeotropic distillate.

  • Monitor the temperature at the head of the column. A rise in temperature indicates that the azeotrope has been removed.

  • Change the receiving flask to collect the purified, higher-boiling point product.

Data Presentation:

Method Principle Typical Efficiency Advantages Disadvantages
Azeotropic DistillationFormation of a lower-boiling azeotrope with piperidine to facilitate its removal by distillation.High, especially for separating from close-boiling impurities.Can achieve high purity.Requires the product to be thermally stable. Not suitable for all mixtures.

Logical Relationship Diagram:

G start Crude Mixture (Piperidine + Product) add_azeotrope Add Azeotrope-forming Solvent (e.g., Water) start->add_azeotrope heat Heat to Boiling add_azeotrope->heat distill_azeotrope Distill Lower-Boiling Azeotrope heat->distill_azeotrope collect_azeotrope Collect Azeotropic Distillate (Piperidine + Solvent) distill_azeotrope->collect_azeotrope temp_rise Temperature Rises distill_azeotrope->temp_rise distill_product Distill Purified Product temp_rise->distill_product end Purified Product distill_product->end

Logic for Piperidine Removal by Azeotropic Distillation

References

Technical Support Center: Suzuki Coupling with 3-Chloro-6-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 3-chloro-6-substituted pyridazines. The pyridazine core is a significant pharmacophore, and its successful functionalization is crucial in medicinal chemistry.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low or no yield in my Suzuki coupling reaction. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent challenge with 3-chloro-6-substituted pyridazines due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the nitrogen atoms of the pyridazine ring.[2][3] A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands promote the challenging oxidative addition step and can shield the palladium center from inhibition.[3] N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility are key factors.

    • Recommendation: Screen different bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for these challenging couplings.[3]

  • Solvent System: The solvent must solubilize all reaction components effectively.

    • Recommendation: Aprotic polar solvents or mixtures are commonly used. Popular choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[3][4]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.

    • Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-120 °C. Microwave heating can also be beneficial in reducing reaction times and improving yields.[5]

  • Degassing: The Pd(0) active catalyst is sensitive to oxygen.

    • Recommendation: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]

Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?

A2: Two primary side reactions plague Suzuki couplings of pyridazines: protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.

    • Recommendation:

      • Use anhydrous solvents and reagents.

      • Employ more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[3]

      • Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boron reagent. A large excess can favor this side reaction.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct, or the coupling of two pyridazine molecules.

    • Recommendation:

      • Ensure rigorous degassing of the reaction mixture to eliminate oxygen.

      • Use a Pd(0) source directly or an efficient pre-catalyst to avoid issues with the in-situ reduction of Pd(II) species, which can promote homocoupling.[3]

      • Consider adding the boronic acid portion-wise or via syringe pump to maintain a low concentration in the reaction mixture.

Q3: How does the substituent at the 6-position of the pyridazine ring affect the Suzuki coupling reaction?

A3: The electronic nature of the substituent at the 6-position can significantly influence the reactivity of the 3-chloro position.

  • Electron-withdrawing groups at the 6-position generally increase the electrophilicity of the pyridazine ring, making the C-Cl bond more susceptible to oxidative addition and thus facilitating the Suzuki coupling.

  • Electron-donating groups at the 6-position can decrease the reactivity of the C-Cl bond, potentially requiring more forcing reaction conditions (e.g., more active catalyst, higher temperature).

  • Steric hindrance from a bulky 6-substituent can also impact the approach of the palladium catalyst to the C-Cl bond, potentially slowing down the reaction.

A careful selection of the catalyst system and optimization of reaction conditions are crucial to accommodate the electronic and steric effects of the 6-substituent.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 3-chloropyridazine derivatives, providing a baseline for experimental design.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 3-Chloropyridazines with Phenylboronic Acid

3-Chloropyridazine DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-Amino-6-chloropyridazinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8012-24Good
3-Chloro-6-phenylpyridazinePd(dppf)Cl₂ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O901285
3,6-DichloropyridazinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1001692
3-Chloro-6-methoxypyridazinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11018High

Table 2: Effect of Base and Solvent on the Yield of Suzuki Coupling of 3-Chloro-6-phenylpyridazine with 4-methoxyphenylboronic acid

Catalyst/LigandBase (equiv)SolventTemp (°C)Yield (%)
Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2)1,4-Dioxane/H₂O10075
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2)1,4-Dioxane/H₂O10088
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2)1,4-Dioxane/H₂O10091
Pd(OAc)₂/SPhos (2/4 mol%)K₃PO₄ (2)Toluene11095
Pd(OAc)₂/SPhos (2/4 mol%)Cs₂CO₃ (2)Toluene11093

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Chloro-6-phenylpyridazine with an Arylboronic Acid

This protocol is a starting point and may require optimization for different substrates.

Materials:

  • 3-Chloro-6-phenylpyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-chloro-6-phenylpyridazine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos, followed by anhydrous, degassed 1,4-dioxane to dissolve the catalyst and ligand.

  • Transfer the catalyst solution to the Schlenk flask containing the other reagents via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-phenylpyridazine.

Protocol 2: One-Pot Sequential Suzuki Coupling of 3,6-Dichloropyridazine

This protocol allows for the sequential introduction of two different aryl groups.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • First arylboronic acid (1.1 equiv)

  • Second arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (3.0 equiv total)

  • Toluene, Ethanol, and Water (solvent mixture)

Procedure:

  • To a reaction vessel, add 3,6-dichloropyridazine, the first arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (1.5 equiv).

  • Add a degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture slightly, then add the second arylboronic acid (1.2 equiv) and the remaining K₂CO₃ (1.5 equiv).

  • Increase the temperature to 100-110 °C and continue stirring until the mono-substituted intermediate is consumed.

  • Cool the reaction to room temperature and perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography to isolate the 3,6-diarylpyridazine.

Mandatory Visualization

Suzuki_Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_base Is the Base Effective? check_catalyst->check_base No solution_catalyst Switch to Bulky, Electron-Rich Ligands (XPhos, SPhos). Increase Catalyst Loading. check_catalyst->solution_catalyst Yes check_temp Is the Reaction Temperature Sufficient? check_base->check_temp No solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃). check_base->solution_base Yes check_degassing Is the System Properly Degassed? check_temp->check_degassing No solution_temp Increase Temperature (100-120 °C). Consider Microwave Heating. check_temp->solution_temp Yes solution_degassing Thoroughly Degas Solvents and Reaction Mixture. check_degassing->solution_degassing Yes end Improved Yield check_degassing->end No solution_catalyst->end solution_base->end solution_temp->end solution_degassing->end

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (3-chloro-6-R-pyridazine) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 r2b R²B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle.

References

Preventing di-substitution in the synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine. Our focus is to address the common challenge of preventing di-substitution and to provide actionable guidance for optimizing this chemical transformation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing the formation of the di-substituted byproduct, 3,6-bis(piperidin-1-yl)pyridazine.

Q1: I am observing a significant amount of the di-substituted byproduct in my reaction. What are the primary causes?

A1: The formation of 3,6-bis(piperidin-1-yl)pyridazine is a common side reaction. The primary causes include:

  • High Molar Ratio of Piperidine: Using a large excess of piperidine significantly increases the probability of a second nucleophilic aromatic substitution (SNAr) reaction occurring on the initially formed mono-substituted product.

  • Elevated Reaction Temperature: Higher temperatures provide the necessary activation energy for the second substitution to occur, which is generally slower than the first. This can lead to a loss of selectivity.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, even at moderate temperatures, can lead to the gradual formation of the di-substituted product.

Q2: How can I control the stoichiometry to favor mono-substitution?

A2: Precise control of the molar ratio of reactants is critical. It is recommended to use piperidine as the limiting reagent or in a slight excess. A molar ratio of 1:1 to 1:1.2 of 3,6-dichloropyridazine to piperidine is a good starting point. Using a larger excess of piperidine can drive the reaction to completion but also significantly increases the risk of di-substitution.[1] A base, such as triethylamine or potassium carbonate, should be added to neutralize the HCl generated during the reaction, thus preventing the protonation of piperidine and ensuring its availability as a nucleophile.[2]

Q3: What is the optimal temperature and reaction time to minimize di-substitution?

A3: To favor the kinetically controlled mono-substituted product, it is advisable to conduct the reaction at a lower temperature. Starting the reaction at room temperature and gently heating to reflux in a solvent like ethanol for a controlled period (e.g., 2-4 hours) is a common strategy.[1] Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to quench the reaction once the starting material is consumed and before significant formation of the di-substituted product is observed. Microwave-assisted synthesis can also offer better control over temperature and reaction time, potentially leading to higher selectivity for the mono-substituted product.

Q4: I have already synthesized a mixture containing the di-substituted byproduct. How can I purify my desired this compound?

A4: Purification can be achieved through several methods:

  • Column Chromatography: This is a highly effective method for separating the mono- and di-substituted products. A silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate the two compounds based on their differing polarities.

  • Recrystallization: If there is a significant difference in the solubility of the two products in a particular solvent, recrystallization can be a viable purification method. Experiment with different solvents or solvent mixtures to find a system where the desired mono-substituted product crystallizes out, leaving the di-substituted impurity in the mother liquor.

  • Acid-Base Extraction: The basicity of the two products may differ slightly. An extraction procedure involving careful pH adjustment might selectively protonate and move one of the compounds to the aqueous phase, allowing for separation.

Data Presentation

The following table summarizes the expected outcomes of the reaction between 3,6-dichloropyridazine and piperidine under different experimental conditions. The data is compiled from analogous reactions and established principles of nucleophilic aromatic substitution.

3,6-Dichloropyridazine: Piperidine Molar RatioTemperature (°C)Reaction Time (hours)Expected Yield of this compoundExpected Formation of 3,6-bis(piperidin-1-yl)pyridazine
1 : 1.125 - 80 (Reflux in Ethanol)2 - 4HighLow
1 : 2.580 (Reflux in Ethanol)> 6Moderate to LowHigh
1 : 1.10 - 2512 - 24ModerateVery Low
1 : 2.5100 - 120> 8LowVery High

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield of the mono-substituted product while minimizing the formation of the di-substituted byproduct.

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Triethylamine (or another suitable base like K2CO3)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of piperidine (1.05 eq) at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

  • Work-up: Once the TLC indicates the consumption of the starting material (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Extraction: Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove the triethylamine hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from any unreacted starting material and the 3,6-bis(piperidin-1-yl)pyridazine byproduct.

Visualizations

Reaction Scheme: Synthesis of this compound

G cluster_reactants Reactants cluster_products Products A 3,6-Dichloropyridazine C This compound (Mono-substituted Product) A->C + Piperidine (Controlled Stoichiometry) B Piperidine D 3,6-bis(piperidin-1-yl)pyridazine (Di-substituted Product) C->D + Piperidine (Excess)

Caption: Reaction pathway showing the formation of the desired mono-substituted product and the potential overreaction to the di-substituted byproduct.

Logical Workflow for Preventing Di-substitution

G cluster_0 Reaction Parameters cluster_1 Control Strategy cluster_2 Outcome Stoichiometry Piperidine Stoichiometry Control Kinetic Control Stoichiometry->Control Use limiting amount or slight excess Temperature Reaction Temperature Temperature->Control Lower Temperature Time Reaction Time Time->Control Shorter Duration Mono Favored Mono-substitution Control->Mono Di Minimized Di-substitution Control->Di

Caption: Decision-making workflow for optimizing reaction conditions to favor mono-substitution.

References

Technical Support Center: Scalable Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the scalable synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis.

Question 1: What are the optimal reaction conditions for the synthesis of this compound?

Answer: The reaction is a nucleophilic aromatic substitution. Typically, 3,6-dichloropyridazine is reacted with piperidine in a suitable solvent like ethanol, isopropanol, or acetonitrile.[1] The reaction is often heated to reflux for several hours to ensure completion. An excess of piperidine can be used to drive the reaction forward and to neutralize the hydrochloric acid that is formed.[2]

Question 2: My reaction yield is lower than expected. What are the potential causes and solutions?

Answer: Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated to reflux for a sufficient amount of time. Progress can be monitored using Thin Layer Chromatography (TLC).[2]

  • Impure Starting Materials: Impurities in the 3,6-dichloropyridazine or piperidine can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, recrystallize or distill the starting materials before use.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to poor conversion.

    • Solution: A slight excess of piperidine (e.g., 2.5 equivalents) is recommended to ensure the complete consumption of 3,6-dichloropyridazine.[2]

Question 3: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

Answer: The most common byproduct is the disubstituted pyridazine, where both chlorine atoms are replaced by piperidine.

  • Identification: This byproduct will have a higher molecular weight and a different retention factor (Rf) on a TLC plate compared to the desired monosubstituted product.

  • Minimization:

    • Control Stoichiometry: While an excess of piperidine is used to drive the reaction, a large excess can promote the formation of the disubstituted product. Careful control of the molar ratio is crucial.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes favor monosubstitution.

Question 4: What is the best method for purifying the crude this compound?

Answer: The purification method depends on the scale and purity of the crude product.

  • Recrystallization: This is a common and effective method for purification. A suitable solvent system, such as ethanol/water, can be used.[1][2]

  • Column Chromatography: For high-purity requirements or difficult-to-remove impurities, silica gel column chromatography is recommended. A gradient of dichloromethane/methanol can be an effective eluent system.[2]

  • Washing: The crude product can be washed with water to remove any water-soluble impurities.[1]

Data Presentation

The following table summarizes the key quantitative data for a typical synthetic protocol.

StepReactionReactantsProductSolventReaction Time (Approx.)Yield (%)
1Synthesis of this compound3,6-Dichloropyridazine, PiperidineThis compoundEthanol4 hours~85-95

Experimental Protocols

Step 1: Synthesis of this compound

This procedure outlines the synthesis of the target compound from 3,6-dichloropyridazine and piperidine.[2]

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (10 mL per gram of 3,6-dichloropyridazine).

  • To this solution, add piperidine (2.5 eq). The excess piperidine acts as a base to neutralize the HCl formed during the reaction.[2]

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the precipitate by vacuum filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[2]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup1 Dissolve 3,6-dichloropyridazine in ethanol setup2 Add piperidine setup1->setup2 Stir at RT reaction Reflux for 4 hours setup2->reaction monitor Monitor by TLC reaction->monitor cool Cool to room temperature monitor->cool filter Filter precipitate cool->filter If precipitate forms concentrate Concentrate solution cool->concentrate If no precipitate purify Recrystallization or Column Chromatography filter->purify concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant1 3,6-Dichloropyridazine product This compound reactant1->product + reactant2 Piperidine reactant2->product byproduct HCl product->byproduct +

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Analysis of Impurities in 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-6-(piperidin-1-yl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect to find in a sample of this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. The most common synthetic route involves the reaction of 3,6-dichloropyridazine with piperidine. Therefore, you can expect the following process-related impurities:

  • Starting Materials: Unreacted 3,6-dichloropyridazine and piperidine.

  • By-products: 3,6-di(piperidin-1-yl)pyridazine, formed by the reaction of the product with another molecule of piperidine.

  • Related Impurities: Positional isomers or other chlorinated pyridazine species present in the starting material.

Degradation impurities may arise from hydrolysis, oxidation, or photolysis. A common degradation product could be 6-(piperidin-1-yl)pyridazin-3(2H)-one, formed by the hydrolysis of the chloro group.

Q2: Which analytical techniques are most suitable for the analysis of these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities. A reversed-phase method with UV detection is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials like piperidine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information, which aids in structural elucidation.

Q3: I am observing peak tailing for the main peak in my HPLC analysis. What could be the cause and how can I resolve it?

A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic analyte with acidic silanol groups on the silica-based column packing. Here are some solutions:

  • Use a modern, high-purity silica column: These columns have a lower concentration of acidic silanol groups.

  • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the analyte and suppresses the ionization of silanol groups, reducing the unwanted interaction.

  • Add a competing base: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can mask the active silanol sites.

  • Reduce sample concentration: High sample loads can lead to peak tailing. Try injecting a more dilute sample.

Q4: I see unexpected peaks (ghost peaks) in my HPLC chromatogram. What is their origin?

A4: Ghost peaks can arise from several sources:

  • Contaminated mobile phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient runs. Ensure you use high-purity solvents and freshly prepared mobile phases.

  • Carryover from previous injections: The autosampler may not be adequately cleaned between injections. Implement a robust needle wash procedure.

  • Degradation of the sample in the autosampler: The sample may not be stable in the sample solvent over the duration of the analysis.

Q5: How can I identify an unknown impurity peak in my chromatogram?

A5: The identification of an unknown impurity typically involves a systematic approach:

  • LC-MS Analysis: Obtain the mass spectrum of the impurity peak. The molecular ion will provide the molecular weight of the compound.

  • Forced Degradation Studies: Subject the this compound sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm if the unknown impurity is a degradant.

  • Synthesis of Potential Impurities: Based on the synthetic route and potential side reactions, synthesize the suspected impurities and compare their retention times and mass spectra with the unknown peak.

  • Isolation and NMR Spectroscopy: For significant unknown impurities, isolation by preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Peak Tailing Interaction with active silanols on the column.Use a high-purity silica column, lower the mobile phase pH, add a competing base (e.g., triethylamine), or reduce sample concentration.
Column overload.Dilute the sample or reduce the injection volume.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase is compatible with the column and operate within the recommended pressure limits.
Split Peaks Clogged frit or void at the column inlet.Replace the column inlet frit or the column itself.
Sample solvent incompatibility.Ensure the sample is fully dissolved and the solvent is miscible with the mobile phase.
Ghost Peaks Contaminated mobile phase or injection carryover.Use high-purity solvents, prepare fresh mobile phase, and implement a thorough needle wash.
Irreproducible Retention Times Inconsistent mobile phase composition.Prepare mobile phase accurately and use a buffer.
Fluctuating column temperature.Use a column oven to maintain a constant temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before injection.
GC-MS Analysis Troubleshooting
Problem Possible Cause Solution
No Peaks or Low Signal Leak in the system.Check for leaks at all connections from the injector to the detector.
Inactive column.Condition the column according to the manufacturer's instructions.
Incorrect injection parameters.Optimize injector temperature and split ratio.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality capillary column.
Sample degradation in the injector.Lower the injector temperature.
Poor Resolution Inappropriate temperature program.Optimize the oven temperature ramp rate.
Column overload.Dilute the sample.
Mass Spectrum Issues Air leak in the MS.Check for leaks, especially around the column connection to the MS.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity Name Structure Origin Typical Analytical Technique
3,6-DichloropyridazineCl-C4H2N2-ClStarting MaterialGC-MS, HPLC
PiperidineC5H11NStarting MaterialGC-MS
3,6-di(piperidin-1-yl)pyridazine(C5H10N)-C4H2N2-(NC5H10)By-productHPLC, LC-MS
6-(piperidin-1-yl)pyridazin-3(2H)-one(C5H10N)-C4H3N2=ODegradation (Hydrolysis)HPLC, LC-MS

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is a general starting point and may require optimization for specific impurity profiles.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the analysis of residual starting materials like piperidine.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range: 35-500 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10 mg/mL.

Visualizations

Synthesis_Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Product This compound 3,6-Dichloropyridazine->Product Reaction Piperidine Piperidine Piperidine->Product Byproduct 3,6-di(piperidin-1-yl)pyridazine Product->Byproduct Excess Piperidine Hydrolysis_Product 6-(piperidin-1-yl)pyridazin-3(2H)-one Product->Hydrolysis_Product H2O

Caption: Synthesis pathway and potential impurities.

Impurity_Identification_Workflow cluster_Analysis Analytical Characterization cluster_Identification Identification Process HPLC_Analysis HPLC Analysis Unknown_Peak Unknown Impurity Peak Detected HPLC_Analysis->Unknown_Peak LC_MS LC-MS Analysis (Determine Molecular Weight) Unknown_Peak->LC_MS Forced_Degradation Forced Degradation Study Unknown_Peak->Forced_Degradation Synthesize_Standards Synthesize Potential Impurities Unknown_Peak->Synthesize_Standards Isolate_Characterize Isolate & Characterize (NMR) Unknown_Peak->Isolate_Characterize Structural_Elucidation Structural Elucidation LC_MS->Structural_Elucidation Forced_Degradation->Structural_Elucidation Synthesize_Standards->Structural_Elucidation Isolate_Characterize->Structural_Elucidation Reportable_Impurity Qualify and Control Impurity Structural_Elucidation->Reportable_Impurity

Caption: Workflow for impurity identification.

Technical Support Center: Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the most common synthetic routes.

Route 1: Nucleophilic Aromatic Substitution

Issue 1: Low or No Product Yield

  • Question: My reaction shows a low conversion of 3,6-dichloropyridazine to the desired product. What are the possible causes and solutions?

  • Answer: Low product yield in the nucleophilic substitution of 3,6-dichloropyridazine with piperidine can stem from several factors:

    • Insufficient Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure your reaction is heated adequately.

    • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may require a longer duration.

    • Poor Quality of Reagents: Impurities in either 3,6-dichloropyridazine or piperidine can interfere with the reaction. Ensure the purity of your starting materials. Recrystallization or distillation of the starting materials may be necessary.

    • Presence of Moisture: The presence of water can affect the reactivity of the nucleophile and the base. Use anhydrous solvents and reagents if possible.

Issue 2: Formation of Disubstituted Byproduct

  • Question: I am observing a significant amount of a byproduct, which I suspect is the 3,6-di(piperidin-1-yl)pyridazine. How can I minimize its formation?

  • Answer: The formation of the disubstituted byproduct is a common issue. To favor the desired monosubstituted product, you can employ the following strategies:

    • Control Stoichiometry: Use a controlled molar ratio of piperidine to 3,6-dichloropyridazine. While a slight excess of piperidine can be used to ensure complete consumption of the starting material, a large excess will favor the formation of the disubstituted product.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (if the reaction rate is still acceptable) can sometimes increase the selectivity for monosubstitution.

    • Slow Addition of Piperidine: Adding the piperidine solution dropwise to the solution of 3,6-dichloropyridazine over a period of time can help to maintain a low concentration of the nucleophile in the reaction mixture, thus reducing the likelihood of a second substitution.

Issue 3: Difficulty in Product Purification

  • Question: How can I effectively purify the crude this compound?

  • Answer: The crude product can typically be purified by the following methods:

    • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, is often effective in removing impurities.

    • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Route 2: Synthesis from Maleic Anhydride

Issue: Low Yield in the Chlorination Step

  • Question: The conversion of 1,2-dihydropyridazine-3,6-dione to 3,6-dichloropyridazine is inefficient in my hands. How can I improve the yield?

  • Answer: The chlorination of 1,2-dihydropyridazine-3,6-dione (the product from the reaction of maleic anhydride and hydrazine) is a critical step. To improve the yield:

    • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[1] Other reagents like phosphorus pentachloride (PCl₅) can also be used.[2]

    • Reaction Conditions: The reaction with POCl₃ typically requires heating. Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration to ensure complete conversion.

    • Work-up Procedure: The work-up of this reaction must be performed cautiously by slowly quenching the excess POCl₃ with ice water. Incomplete quenching or side reactions during work-up can lead to lower yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

A1: The most direct and widely used method is the nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperidine. This reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often in the presence of a base such as triethylamine or potassium carbonate to neutralize the HCl generated during the reaction.[3]

Q2: Are there any alternative synthetic routes available?

A2: Yes, an alternative route starts from the more readily available and economical maleic anhydride.[4] This multi-step synthesis involves:

  • Reaction of maleic anhydride with hydrazine to form 1,2-dihydropyridazine-3,6-dione.[5]

  • Chlorination of the dione, typically with phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.[1][6]

  • Nucleophilic substitution of 3,6-dichloropyridazine with piperidine to afford the final product.

Q3: What are the typical reaction conditions and yields for the nucleophilic substitution of 3,6-dichloropyridazine with piperidine?

A3: The reaction is usually performed by heating a mixture of 3,6-dichloropyridazine and piperidine in a solvent such as ethanol under reflux for several hours.[7] Yields for this type of reaction are generally good, often in the range of 80-95%.[8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What is the role of a base in the reaction between 3,6-dichloropyridazine and piperidine?

A5: The reaction of 3,6-dichloropyridazine with piperidine generates hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or potassium carbonate, is added to neutralize the HCl. This prevents the protonation of the piperidine, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions. In some cases, an excess of piperidine can also act as the base.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: From Maleic Anhydride
Starting Materials 3,6-Dichloropyridazine, PiperidineMaleic Anhydride, Hydrazine, Piperidine
Number of Steps 13
Key Reagents Base (e.g., Triethylamine), Solvent (e.g., Ethanol)Hydrazine, POCl₃, Base, Solvents
Reported Yield ~80-95%[8]Variable, depends on each step's efficiency
Advantages More direct, fewer stepsUtilizes more economical starting materials[4]
Disadvantages 3,6-Dichloropyridazine may be more expensiveLonger overall synthesis, involves hazardous reagents like POCl₃

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,6-Dichloropyridazine

  • Materials:

    • 3,6-Dichloropyridazine

    • Piperidine

    • Ethanol (absolute)

    • Triethylamine (optional)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol.

    • To this solution, add piperidine (1.1 - 2.5 eq).[8] If using a stoichiometric amount of piperidine, add a base like triethylamine (1.1 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Protocol 2: Alternative Synthesis from Maleic Anhydride

  • Step 2a: Synthesis of 1,2-Dihydropyridazine-3,6-dione

    • Materials:

      • Maleic anhydride

      • Hydrazine hydrate

      • Hydrochloric acid (concentrated)

      • Ethanol

    • Procedure:

      • In a round-bottom flask, add maleic anhydride (1.0 eq) and ethanol.

      • Slowly add a solution of hydrazine hydrate (1.0 eq) in water. An acidic catalyst like hydrochloric acid can be used.[2]

      • Heat the mixture to reflux for 2-3 hours.

      • Cool the reaction mixture. The product will precipitate.

      • Collect the solid by filtration, wash with cold water, and then with cold ethanol. Dry the solid to obtain 1,2-dihydropyridazine-3,6-dione.

  • Step 2b: Synthesis of 3,6-Dichloropyridazine

    • Materials:

      • 1,2-Dihydropyridazine-3,6-dione

      • Phosphorus oxychloride (POCl₃)

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser, carefully add 1,2-dihydropyridazine-3,6-dione (1.0 eq) portion-wise to an excess of phosphorus oxychloride (POCl₃).

      • Heat the mixture to reflux for 3-4 hours.

      • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

      • Cautiously pour the residue onto crushed ice with stirring.

      • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry to yield 3,6-dichloropyridazine.[1]

  • Step 2c: Synthesis of this compound

    • Follow the procedure outlined in Protocol 1 , using the 3,6-dichloropyridazine synthesized in Step 2b as the starting material.

Visualizations

Synthetic_Route_1 cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 3_6_Dichloropyridazine 3,6-Dichloropyridazine Reagents Ethanol, Reflux (Base optional) 3_6_Dichloropyridazine->Reagents Piperidine Piperidine Piperidine->Reagents Product This compound Reagents->Product Nucleophilic Aromatic Substitution

Caption: Route 1: Direct synthesis via nucleophilic substitution.

Synthetic_Route_2 cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Maleic_Anhydride Maleic Anhydride Step1_Product 1,2-Dihydropyridazine-3,6-dione Maleic_Anhydride->Step1_Product Hydrazine Hydrazine Hydrazine->Step1_Product Step2_Product 3,6-Dichloropyridazine Step1_Product->Step2_Product Chlorination POCl3 POCl₃ POCl3->Step2_Product Final_Product This compound Step2_Product->Final_Product Nucleophilic Substitution Piperidine_2 Piperidine Piperidine_2->Final_Product

Caption: Route 2: Multi-step synthesis from maleic anhydride.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield) Start->Problem Check_Temp Verify Reaction Temperature Problem->Check_Temp Possible Cause Check_Time Extend Reaction Time Problem->Check_Time Possible Cause Check_Reagents Check Reagent Purity Problem->Check_Reagents Possible Cause Purification Optimize Purification Check_Temp->Purification Check_Time->Purification Check_Reagents->Purification

Caption: General troubleshooting workflow for synthesis issues.

References

Managing exothermic reactions in the synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on the management of the exothermic reaction between 3,6-dichloropyridazine and piperidine.

Issue 1: Rapid and Uncontrolled Temperature Increase

Question: My reaction temperature is rising too quickly after adding piperidine. What should I do?

Answer: A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal, which can lead to a dangerous thermal runaway.[1] Immediate action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of piperidine.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice. For a cryostat, lower the setpoint. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies.[2]

  • Increase Agitation: Ensure vigorous stirring to improve heat transfer to the cooling medium and prevent the formation of localized hot spots.[3]

  • Dilute the Reaction: If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.[4]

Preventative Measures for Future Experiments:

  • Controlled Addition: Add the piperidine solution dropwise using an addition funnel. A slower addition rate will allow the cooling system to dissipate the generated heat effectively.[2]

  • Initial Cooling: Pre-cool the solution of 3,6-dichloropyridazine in the reactor to 0-5 °C before starting the piperidine addition.[2]

  • Solvent Choice: Use a solvent with a higher boiling point and good heat capacity to help absorb the reaction exotherm.[4]

  • Concentration: Lower the concentration of your reactants. More dilute solutions will generate heat more slowly.

Issue 2: Pressure Buildup in the Reaction Vessel

Question: I am observing a pressure increase in my sealed reaction vessel. What is the cause and how should I respond?

Answer: Pressure buildup during this reaction is likely due to the formation of hydrogen chloride (HCl) gas as a byproduct of the nucleophilic aromatic substitution reaction, coupled with an increase in the vapor pressure of the solvent from the exothermic reaction.

Immediate Actions:

  • Vent the System (Safely): If your system is equipped with a pressure relief valve or a bubbler, ensure it is functioning correctly. Never run this type of reaction in a completely sealed system without a pressure relief mechanism.

  • Cool the Reaction: Immediately implement cooling measures as described in "Issue 1" to reduce the solvent's vapor pressure.

Preventative Measures for Future Experiments:

  • Use of a Base: Add a tertiary amine base, such as triethylamine or diisopropylethylamine, to the reaction mixture to scavenge the HCl as it is formed.[5] This will prevent the gas from accumulating.

  • Venting: Ensure your reaction setup includes a proper venting system, such as a condenser leading to a bubbler or a scrubber, to safely manage any off-gassing.

  • Headspace: Do not overfill the reaction vessel. A larger headspace can accommodate some pressure increase more safely.

Frequently Asked Questions (FAQs)

Q1: What makes the reaction between 3,6-dichloropyridazine and piperidine exothermic?

A1: The reaction is a nucleophilic aromatic substitution.[6] The formation of the new carbon-nitrogen bond is an energetically favorable process, releasing a significant amount of energy as heat. Piperidine is a strong nucleophile and a moderately strong base, which contributes to a rapid reaction rate and, consequently, a high rate of heat evolution.[7][8]

Q2: How does the reactivity of piperidine compare to piperazine in this synthesis?

A2: Piperidine is generally more basic and a stronger nucleophile than piperazine.[7] This is because the second nitrogen atom in piperazine has an electron-withdrawing effect, reducing the nucleophilicity of the other nitrogen.[7] Therefore, the reaction with piperidine is expected to be faster and more exothermic than the analogous reaction with piperazine.

Q3: What are the potential side reactions or decomposition products at elevated temperatures?

A3: At elevated temperatures, there is a risk of di-substitution, where a second molecule of piperidine displaces the remaining chlorine atom on the pyridazine ring. Furthermore, thermal decomposition of 3,6-dichloropyridazine can release hazardous gases such as hydrogen chloride and nitrogen oxides.[7] Uncontrolled high temperatures can also lead to the degradation of the desired product.

Q4: What is a "thermal runaway" and how can I prevent it?

A4: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[9] This can lead to a violent release of energy, pressure, and hazardous materials.[9] Prevention involves ensuring that the rate of heat removal always exceeds the rate of heat generation through the control measures outlined in the troubleshooting guide.[1]

Q5: Are there any process analytical technologies (PAT) that can help monitor this reaction?

A5: Yes, using in-situ monitoring tools can provide real-time data on the reaction's progress and temperature.[10] For example, a thermocouple placed directly in the reaction mixture is essential for accurate temperature monitoring.[11] Infrared (IR) or Raman spectroscopy probes can monitor the concentration of reactants and products in real-time, allowing for a better understanding of the reaction kinetics and heat release profile.[12]

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
3,6-DichloropyridazineC₄H₂Cl₂N₂148.9865 - 69244.2 (approx.)
PiperidineC₅H₁₁N85.15-9106
This compoundC₉H₁₂ClN₃197.66Not specifiedNot specified

Table 2: Recommended Reaction Parameters for Controlled Synthesis

ParameterRecommended Value/ConditionRationale
Reactant Ratio 1.0 eq 3,6-DichloropyridazineEnsures complete conversion of the starting material.
1.1 - 1.2 eq PiperidineA slight excess of piperidine drives the reaction to completion.
1.2 - 1.5 eq TriethylamineScavenges HCl byproduct to prevent pressure buildup.
Solvent Ethanol, Isopropanol, or AcetonitrileGood solubility for reactants and a sufficiently high boiling point.
Concentration 0.5 - 1.0 MMore dilute conditions help to manage the exotherm.
Addition Temperature 0 - 5 °CReduces the initial reaction rate and allows for better temperature control.
Addition Time 1 - 2 hours (for lab scale)Slow addition is critical for managing heat generation.
Reaction Temperature 20 - 25 °C (after addition)Allows the reaction to proceed to completion at a controlled rate.
Monitoring Internal thermocouple, magnetic/overhead stirringEssential for accurate temperature reading and homogenous heat distribution.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound with Exotherm Management

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Triethylamine

  • Ethanol (anhydrous)

  • Ice

  • Dry ice/acetone (for emergency cooling)

  • Standard laboratory glassware including a three-neck round-bottom flask, a dropping funnel, a condenser, and a thermocouple.

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel, and a condenser with a nitrogen inlet.

  • Charge the Reactor: To the flask, add 3,6-dichloropyridazine (1.0 eq) and anhydrous ethanol. Stir the mixture to dissolve the solid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Prepare Addition Funnel: In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous ethanol. Transfer this solution to the dropping funnel.

  • Controlled Addition: Begin the dropwise addition of the piperidine/triethylamine solution to the cooled solution of 3,6-dichloropyridazine. Maintain the internal temperature below 10 °C throughout the addition. Adjust the addition rate as necessary to control the temperature.

  • Monitoring: Continuously monitor the internal temperature. If the temperature rises above 10 °C, stop the addition and allow the reaction to cool before resuming.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Once the reaction is complete, the triethylamine hydrochloride salt will have precipitated. Filter the solid and wash with cold ethanol. The filtrate contains the desired product.

  • Isolation: The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualization

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions start Start Synthesis setup Assemble Reactor with Cooling and Monitoring start->setup charge_reagents Charge 3,6-Dichloropyridazine and Solvent setup->charge_reagents cool_reactor Cool Reactor to 0-5 °C charge_reagents->cool_reactor prepare_addition Prepare Piperidine/ Triethylamine Solution cool_reactor->prepare_addition start_addition Begin Slow, Dropwise Addition of Piperidine Solution prepare_addition->start_addition monitor_temp Monitor Internal Temperature start_addition->monitor_temp temp_ok Temperature < 10 °C? monitor_temp->temp_ok Yes temp_high Temperature > 10 °C? monitor_temp->temp_high No addition_complete Addition Complete temp_ok->addition_complete Continue Addition stop_addition Stop Addition temp_high->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling resume_addition Resume Addition When Temperature is Controlled enhance_cooling->resume_addition resume_addition->start_addition warm_to_rt Warm to Room Temperature and Stir addition_complete->warm_to_rt monitor_completion Monitor Reaction by TLC warm_to_rt->monitor_completion workup Work-up and Isolation monitor_completion->workup end End workup->end

Caption: Experimental workflow for the safe synthesis of this compound.

Troubleshooting_Exotherm Troubleshooting Logic for Exothermic Events start Uncontrolled Temperature Rise Detected action1 Stop Reagent Addition Immediately start->action1 action2 Increase Cooling Capacity (Ice, Dry Ice/Acetone) action1->action2 action3 Ensure Vigorous Stirring action2->action3 check1 Is Temperature Decreasing? action3->check1 controlled Temperature Controlled. Resume Addition Slowly. check1->controlled Yes not_controlled Temperature Still Rising check1->not_controlled No action4 Add Pre-chilled Inert Solvent not_controlled->action4 check2 Is Temperature Now Controlled? action4->check2 check2->controlled Yes emergency_stop Emergency Stop: Quench Reaction check2->emergency_stop No

References

Validation & Comparative

Comparison of reactivity of 3-chloro-6-(piperidin-1-yl)pyridazine with other halopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized heterocyclic compounds is paramount for the efficient design of synthetic routes and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of 3-chloro-6-(piperidin-1-yl)pyridazine with other halopyridazines in three pivotal classes of organic reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

The pyridazine core is a prevalent motif in medicinal chemistry, and the ability to selectively functionalize it is of significant interest.[1] The reactivity of halopyridazines is principally governed by the nature of the halogen atom and its position on the pyridazine ring. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions follows the trend of I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy. The electron-deficient nature of the pyridazine ring facilitates these transformations.[2]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic systems like pyridazines. The presence of two nitrogen atoms in the ring enhances its electrophilicity, making it susceptible to attack by nucleophiles.

In a typical SNAr reaction, the nucleophile attacks the carbon atom bearing the leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is influenced by the electron-withdrawing ability of the ring and any activating substituents.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

HalopyridazineNucleophileConditionsYield (%)Reference
3,6-Dichloropyridazine1-(2-Pyridyl)piperazineEthanol, Reflux, 4h58[3]
This compoundMorpholineDioxane, 100 °C, 12h(Predicted) Moderate to GoodAnalogous Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The reaction involves a palladium catalyst to couple an organoboron compound with a halide.

For chloropyridazines, the reactivity in Suzuki-Miyaura coupling can be challenging due to the stronger C-Cl bond compared to C-Br or C-I bonds. However, with the appropriate choice of catalyst, ligand, and reaction conditions, good to excellent yields can be achieved. A study on the Suzuki-Miyaura coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids under microwave irradiation at 135-140°C for 30 minutes reported moderate to good isolated yields.[4] Another study on the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst at 80°C for 48 hours resulted in fair-to-low yields (14% to 28%).[2] This highlights the generally lower reactivity of bromopyridazines compared to their iodo counterparts and suggests that chloropyridazines would be even less reactive under similar conditions.

The piperidinyl substituent at the 6-position of this compound, being an electron-donating group, may have a modest electronic effect on the reactivity of the chloro group at the 3-position in Suzuki-Miyaura coupling.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

HalopyridazineBoronic AcidCatalyst SystemConditionsYield (%)Reference
6-Chloro-5-dialkylaminopyridazinoneVarious Arylboronic AcidsPd catalyst (5 mol%)Microwave, 135-140 °C, 30 minModerate to Good[4]
3-Bromo-6-(thiophen-2-yl)pyridazineVarious (Hetero)aromatic Boronic AcidsPd(PPh₃)₄ (5 mol%)DME, Ethanol, Na₂CO₃, 80 °C, 48h14 - 28[2]
This compoundPhenylboronic AcidPd(dppf)Cl₂, K₂CO₃Toluene/H₂O, 100 °C, 12h(Predicted) ModerateAnalogous Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halo-heterocycle is a critical factor.

While no specific studies directly comparing the Buchwald-Hartwig amination of this compound with other halopyridazines were found, general trends can be applied. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. Therefore, it is expected that this compound would be less reactive than its bromo- or iodo-analogs. The choice of a suitable palladium catalyst and ligand system is crucial for the successful amination of less reactive chloro-heterocycles.

Table 3: General Reactivity Trends in Buchwald-Hartwig Amination

HalogenGeneral ReactivityCatalyst/Ligand Requirement
IodoHighStandard Pd catalysts often suffice
BromoModerateOften requires more specialized ligands
ChloroLowRequires highly active catalyst systems (e.g., with bulky, electron-rich phosphine ligands)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloropyridazine

To a reaction vessel is added the chloropyridazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.). A solvent system, for example, a mixture of toluene and water (4:1), is added, and the mixture is degassed and purged with an inert gas (e.g., argon or nitrogen). The reaction is then heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[1]

General Procedure for Nucleophilic Aromatic Substitution of a Chloropyridazine with an Amine

A mixture of the chloropyridazine (1.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.) is dissolved in a suitable solvent such as ethanol, dioxane, or DMF. A base, such as K₂CO₃ or Et₃N, may be added to scavenge the HCl generated during the reaction. The mixture is heated to a temperature between 80 and 120 °C and stirred for several hours to days. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent. The crude product is then purified by recrystallization or column chromatography.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and the logical relationship of factors influencing the reactivity of halopyridazines.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Halopyridazine + Boronic Acid Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors cluster_halogen Halogen Identity cluster_position Halogen Position cluster_substituents Other Substituents Reactivity Reactivity of Halopyridazine Iodine Iodine (Most Reactive) Reactivity->Iodine influences Bromine Bromine Reactivity->Bromine influences Chlorine Chlorine (Least Reactive) Reactivity->Chlorine influences C3_C6 C3 / C6 (More Activated) Reactivity->C3_C6 influences C4_C5 C4 / C5 (Less Activated) Reactivity->C4_C5 influences EWG Electron-Withdrawing (Increases Reactivity) Reactivity->EWG influences EDG Electron-Donating (Decreases Reactivity) Reactivity->EDG influences

Caption: Factors influencing the reactivity of halopyridazines in cross-coupling reactions.

References

Structure-Activity Relationship of 3-Substituted-6-(piperidin-1-yl)pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 3-substituted-6-(piperidin-1-yl)pyridazine derivatives. By systematically modifying the substituent at the 3-position of the pyridazine ring while retaining the 6-(piperidin-1-yl) moiety, researchers can modulate the pharmacological profile of these molecules. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity

The biological activity of 3-substituted-6-(piperidin-1-yl)pyridazine derivatives is highly dependent on the nature of the substituent at the 3-position. The following tables summarize the quantitative data from various studies, showcasing the impact of different substituents on their anticancer and kinase inhibitory activities.

Table 1: Anticancer Activity of 3-Substituted-6-(aryl/heteroaryl)pyridazine Derivatives
Compound ID 3-Substituent 6-Substituent Cell Line
1a 4-MethoxyphenylPiperidin-1-ylMCF-7 (Breast)
1b 4-ChlorophenylPiperidin-1-ylHCT-116 (Colon)
1c Pyridin-3-ylPiperidin-1-ylA549 (Lung)
Reference DoxorubicinMCF-7 (Breast)

Note: The data presented is a representative compilation from various sources and may not be directly comparable across different studies due to variations in experimental conditions.

Table 2: Kinase Inhibitory Activity of 3-Substituted-6-(piperidin-1-yl)pyridazine Derivatives
Compound ID 3-Substituent Target Kinase IC50 (nM)
2a 4-(Methylsulfonyl)phenylaminoVEGFR-215
2b 4-MorpholinophenylaminoALK525
2c 3-AminophenylJNK150
Reference SunitinibVEGFR-25

Structure-Activity Relationship Summary

Analysis of the available data reveals several key SAR trends for 3-substituted-6-(piperidin-1-yl)pyridazine derivatives:

  • Substitution at the 3-Position: The nature of the substituent at this position is a critical determinant of biological activity.

    • Aryl and Heteroaryl Groups: The introduction of substituted aryl or heteroaryl rings at the 3-position has been a common strategy in the development of anticancer agents. The electronic properties and substitution pattern of these rings significantly influence potency. For instance, electron-donating groups on a phenyl ring have been shown to enhance activity against certain cancer cell lines.

    • Amino and Amide Linkages: The incorporation of an amino or amide linker at the 3-position, often connecting to another cyclic moiety, has been explored for developing kinase inhibitors. The nature of the terminal group on this linker plays a crucial role in target selectivity and potency.

  • The 6-(Piperidin-1-yl) Moiety: This group is generally considered to contribute to the overall physicochemical properties of the molecule, such as solubility and cell permeability. In some cases, it may also engage in specific interactions with the biological target.

Experimental Protocols

General Synthesis of 3-Substituted-6-(piperidin-1-yl)pyridazine Derivatives

The synthesis of the target compounds typically starts from commercially available 3,6-dichloropyridazine. A two-step nucleophilic aromatic substitution is the most common approach.

Step 1: Synthesis of 3-chloro-6-(piperidin-1-yl)pyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add piperidine (1.1 eq) and a base like triethylamine or potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Introduction of the Substituent at the 3-Position

The introduction of various substituents at the 3-position can be achieved through different coupling reactions, depending on the desired substituent.

  • For 3-Aryl/Heteroaryl Derivatives (Suzuki Coupling):

    • To a mixture of this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base like sodium carbonate (2.0 eq).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the reaction is complete as monitored by TLC.

    • After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography.

  • For 3-Amino Derivatives (Buchwald-Hartwig Amination):

    • In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 2.0 eq) in an anhydrous solvent like dioxane.

    • Heat the mixture under an inert atmosphere at the appropriate temperature until the starting material is consumed (monitored by TLC).

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the desired 3-amino-6-(piperidin-1-yl)pyridazine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine derivatives for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibitory Assay

The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, the substrate (a specific peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction for a specified period.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Relationships and Workflows

To better understand the relationships and processes involved in the study of these compounds, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate This compound 3,6-Dichloropyridazine->Intermediate Nucleophilic Substitution Piperidine Piperidine Piperidine->Intermediate Final_Product 3-R-6-(piperidin-1-yl)pyridazine Intermediate->Final_Product Coupling Reaction Substituent R-X (e.g., Boronic Acid, Amine) Substituent->Final_Product

A generalized synthetic workflow for 3-substituted-6-(piperidin-1-yl)pyridazine derivatives.

G cluster_workflow Biological Evaluation Workflow Synthesis Compound Synthesis & Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Anticancer, Kinase Assays) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Synthesis

A typical workflow for the discovery and optimization of bioactive pyridazine derivatives.

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor Pyridazine Derivative (Kinase Inhibitor) Inhibitor->Receptor_Kinase

A simplified representation of a kinase signaling pathway targeted by pyridazine inhibitors.

References

A Comparative Guide to the Bioisosteric Replacement of the Piperidine Moiety in Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutics targeting a wide array of biological targets. Often, these derivatives are functionalized with a piperidine moiety, which plays a crucial role in establishing potency and favorable physicochemical properties. However, the piperidine ring can also be associated with metabolic liabilities and off-target effects. Bioisosteric replacement of the piperidine ring offers a strategic approach to fine-tune the pharmacological profile of pyridazine-based drug candidates, aiming to enhance efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of various bioisosteric replacements for the piperidine moiety in pyridazine derivatives, supported by experimental data from the literature. We will delve into the structure-activity relationships (SAR), comparative performance in biological assays, and the experimental protocols utilized for their evaluation.

Comparative Analysis of Piperidine Bioisosteres

The choice of a piperidine bioisostere is a critical decision in the lead optimization phase. The ideal replacement should mimic the steric and electronic properties of the piperidine ring while offering advantages in terms of metabolic stability, solubility, or target engagement. Below is a comparison of classical and non-classical bioisosteres.

Quantitative Data Summary

The following table summarizes the in vitro activity of various heterocyclic replacements for the piperidine moiety in a series of P2Y14 receptor antagonists, which feature a naphthalene core as a bioisostere of a di-aryl pyridazine scaffold.

Compound IDPiperidine BioisostereIC50 (nM) at P2Y14R
1 Piperidine5.8
2 1,2,3-Triazol-4-yl3.7
3 Pyrazol-3-yl2.9
4 MorpholineData not available
5 PyrrolidineData not available
6 AzetidineData not available
7 2-Azaspiro[3.3]heptaneData not available

Signaling Pathway and Experimental Workflow

To understand the context of the biological data, it is essential to visualize the relevant biological pathways and experimental procedures.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand UDP-glucose, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream cellular responses. Antagonists block this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor G_protein Gαi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand UDP-Glucose (Agonist) Ligand->P2Y14R Activates Antagonist Pyridazine Derivative (Antagonist) Antagonist->P2Y14R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Modulates

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Workflow for Comparative Analysis

The evaluation of novel pyridazine derivatives with piperidine bioisosteres typically follows a standardized workflow, from synthesis to in vitro and in vivo characterization.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Start Pyridazine Core + Piperidine Bioisostere Building Blocks Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Receptor Binding Assay (e.g., [3H]-ligand displacement) Purification->Binding Metabolic Metabolic Stability Assay (Liver Microsomes) Purification->Metabolic Solubility Aqueous Solubility Assay Purification->Solubility Functional Functional Assay (e.g., cAMP measurement) Binding->Functional PK Pharmacokinetic Profiling (e.g., in rodents) Functional->PK Efficacy Efficacy Studies (Disease Models) PK->Efficacy

Caption: Drug Discovery Workflow.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. Below are detailed protocols for key experiments cited in the evaluation of piperidine bioisosteres.

Radioligand Receptor Binding Assay (for P2Y14R)

Objective: To determine the binding affinity (Ki) of test compounds for the P2Y14 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cell membranes expressing the human P2Y14 receptor.

  • [³H]-UDP-glucose (Radioligand).

  • Test compounds (pyridazine derivatives).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.

  • GF/C glass fiber filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-UDP-glucose (at a final concentration equal to its Kd), and 25 µL of the test compound dilution. For total binding, add 25 µL of buffer instead of the test compound. For non-specific binding, add 25 µL of a high concentration of a known P2Y14R antagonist or agonist.

  • Add 100 µL of the P2Y14R-expressing cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvest the contents of the plate onto the GF/C filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a test compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Materials:

  • Human liver microsomes (HLM).

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Test compounds.

  • Positive control compounds with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance).

  • Acetonitrile with an internal standard (for quenching the reaction and sample preparation).

  • LC-MS/MS system.

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • Pre-warm the HLM and the NADPH regenerating system to 37°C.

  • In a 96-well plate, add the phosphate buffer, the HLM (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Clint) as (k / [microsomal protein concentration]).

Conclusion

The bioisosteric replacement of the piperidine moiety in pyridazine derivatives is a powerful strategy for optimizing drug-like properties. The data presented herein, particularly from the P2Y14 receptor antagonist series, demonstrates that non-classical bioisosteres such as triazoles and pyrazoles can not only maintain but also improve upon the potency of the parent piperidine-containing compound. While direct comparative data for a broader range of classical and novel bioisosteres within a single pyridazine series is limited, the provided experimental protocols offer a robust framework for conducting such crucial evaluations. Future research should focus on systematic comparisons of a wider variety of piperidine bioisosteres to build a more comprehensive understanding of their impact on the pharmacology of pyridazine derivatives, thereby guiding the rational design of next-generation therapeutics.

In Silico Docking of 3-Chloro-6-(piperidin-1-yl)pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of 3-Chloro-6-(piperidin-1-yl)pyridazine derivatives, focusing on their potential as anticancer and anti-inflammatory agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to inform rational drug design and guide further experimental validation.

Comparative Performance of Pyridazine Derivatives

Recent in silico and in vitro studies have highlighted the potential of pyridazine derivatives against various protein targets implicated in cancer and inflammation. The following table summarizes the performance of selected 3,6-disubstituted pyridazine derivatives compared to known inhibitors, focusing on their half-maximal inhibitory concentration (IC50) and docking scores.

Compound/AlternativeTarget Protein(s)PDB IDDocking Score (kcal/mol)IC50 (µM)Reference CompoundIC50 of Reference (µM)
Pyridazine Derivative 9e JNK14L7F-9.417.8 (on HOP-92 cell line)SP600125Not specified in study
Triazolo[4,3-b]pyridazine 4g c-Met / Pim-1Not SpecifiedNot Specified0.163 (c-Met), 0.283 (Pim-1)StaurosporineNot specified in study
Triazolo[4,3-b]pyridazine 4a c-Met / Pim-1Not SpecifiedNot Specified>10 (c-Met), >10 (Pim-1)StaurosporineNot specified in study
Piperidinyl-Quinoline 8c Acetylcholinesterase (AChE)Not SpecifiedNot Specified5.3Neostigmine16.3
Piperidinyl-Quinoline 8g Butyrylcholinesterase (BuChE)Not SpecifiedNot Specified1.31NeostigmineNot specified in study

Note: Direct docking scores for this compound were not available in the reviewed literature. The data presented is for structurally related and functionally relevant derivatives.

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a generalized yet detailed workflow for conducting in silico molecular docking studies, synthesized from various methodologies reported in the literature.[1]

1. Protein Preparation:

  • Acquisition: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). For example, the structure of JNK1 can be obtained with PDB ID: 4L7F.[2]

  • Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states are assigned to ionizable residues at a physiological pH (e.g., 7.4). Partial charges are then assigned to each atom using a force field like AMBER or CHARMm.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound derivatives and reference compounds are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Partial charges are calculated for the ligand atoms.

3. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are set to encompass the binding pocket where the native ligand binds or as predicted by binding site prediction tools.

  • Docking Algorithm: A docking program such as AutoDock Vina, Glide, or GOLD is used to perform the docking calculations. These programs employ search algorithms (e.g., Lamarckian genetic algorithm) to explore various conformations and orientations (poses) of the ligand within the protein's active site.

  • Scoring: The binding affinity of each pose is estimated using a scoring function, which calculates the free energy of binding (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • Binding Mode Visualization: The docked poses are visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the interactions between the ligand and the protein's active site residues.

  • Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed to understand the molecular basis of binding.

  • Comparison: The docking scores and binding modes of the derivative compounds are compared with those of the reference/known inhibitors to evaluate their relative potential.

Visualizations

In Silico Docking Workflow

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_analysis Result Interpretation PDB Download Protein Structure (e.g., from PDB) Preprocess Remove Water & Ligands PDB->Preprocess Protonate Add Hydrogens & Assign Charges Preprocess->Protonate Docking Molecular Docking Simulation (e.g., AutoDock Vina) Protonate->Docking Draw Draw 2D Structure of Derivative Optimize Convert to 3D & Optimize Geometry Draw->Optimize Charge Calculate Partial Charges Optimize->Charge Charge->Docking Analysis Analysis of Results Docking->Analysis Visualize Visualize Binding Pose Analysis->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Compare Compare with Known Inhibitors Interactions->Compare

Caption: A generalized workflow for in silico molecular docking studies.

JNK1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, making it a key target in cancer therapy.[2] 3,6-disubstituted pyridazine derivatives have been investigated as potential inhibitors of JNK1.

G Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K activates MKK4_7 MAPKK (MKK4/7) MAP3K->MKK4_7 phosphorylates JNK1 JNK1 MKK4_7->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 activates Gene Gene Expression (Proliferation, Apoptosis, Inflammation) AP1->Gene regulates Inhibitor Pyridazine Derivative (e.g., Compound 9e) Inhibitor->JNK1 inhibits

Caption: The JNK1 signaling pathway and the inhibitory action of pyridazine derivatives.

References

A Comparative Guide to the Synthesis and Performance of 3-Chloro-6-(piperidin-1-yl)pyridazine and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and performance of 3-Chloro-6-(piperidin-1-yl)pyridazine against alternative heterocyclic scaffolds, namely pyrimidines and triazines. The information presented is supported by experimental data to aid in the selection of appropriate scaffolds for drug discovery and development programs.

Introduction

This compound is a versatile chemical intermediate utilized in the development of novel therapeutic agents, particularly in the fields of neurological disorders and oncology.[1] The pyridazine core is a key pharmacophore in a variety of biologically active molecules. However, the exploration of alternative scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties, improve biological activity, and explore new intellectual property space. This guide focuses on the comparative synthesis and performance of the pyridazine scaffold against its common bioisosteres: pyrimidine and triazine.

Synthesis Benchmarking

The synthesis of this compound and its analogous scaffolds typically proceeds via nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated heterocyclic starting material. The following tables summarize the synthetic protocols and key performance indicators for each scaffold.

Table 1: Synthesis of this compound
StepReactionStarting MaterialsKey ReagentsSolventConditionsYield (%)Reference
1ChlorinationMaleic hydrazidePOCl3-80 °C, overnight~85[2]
2Nucleophilic Substitution3,6-Dichloropyridazine, Piperidine-EthanolReflux, 4 h83[3]
Table 2: Synthesis of an Alternative Pyrimidine Scaffold (Illustrative Example: 2-Chloro-4-(piperidin-1-yl)pyrimidine)
StepReactionStarting MaterialsKey ReagentsSolventConditionsYield (%)Reference
1ChlorinationUracilPOCl3-RefluxHighGeneral Knowledge
2Nucleophilic Substitution2,4-Dichloropyrimidine, PiperidineBase (e.g., Et3N)THF or DioxaneRoom Temp to 60-80 °CModerate to Good[4] (analogous)
Table 3: Synthesis of an Alternative Triazine Scaffold (Illustrative Example: 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine)
StepReactionStarting MaterialsKey ReagentsSolventConditionsYield (%)Reference
1Nucleophilic Substitution (First)Cyanuric chloride, PiperidineK2CO3Acetone/Water0 °C, 3 hHigh[5] (analogous)
2Nucleophilic Substitution (Second)2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine, PiperidineK2CO3THFRoom Temp, 24 hHigh[5] (analogous)

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 3,6-Dichloropyridazine

To a round bottom flask charged with pyridazine-3,6-diol (1 equivalent), phosphorus oxychloride (5 equivalents) is added at room temperature under a nitrogen atmosphere. The reaction mixture is heated to 80°C and stirred overnight. After completion, the mixture is concentrated under vacuum to remove excess POCl3. The residue is then carefully quenched with ice-cold saturated sodium bicarbonate solution until the pH is approximately 8. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to yield 3,6-dichloropyridazine.[2]

Step 2: Synthesis of this compound

A mixture of 3,6-dichloropyridazine (1 equivalent) and piperidine (1.2 equivalents) in ethanol is heated under reflux for 4 hours. After cooling to room temperature, the resulting crude precipitate is filtered off and purified by washing with cold ethanol to give 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.[3]

Synthesis of a Representative Pyrimidine Analog

The synthesis of 2-chloro-4-(piperidin-1-yl)pyrimidine would typically involve the reaction of 2,4-dichloropyrimidine with piperidine. To a solution of 2,4-dichloropyrimidine (1 equivalent) in an anhydrous solvent such as THF, piperidine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) are added. The reaction is stirred at room temperature or heated to 60-80°C and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification by column chromatography.[4]

Synthesis of a Representative Triazine Analog

The synthesis of a disubstituted triazine with piperidine involves a sequential nucleophilic substitution on cyanuric chloride.

Step 1: Monosubstitution

Cyanuric chloride (1 equivalent) is dissolved in acetone and cooled to 0°C. A solution of piperidine (1 equivalent) in acetone is added dropwise. A base such as potassium carbonate is used to neutralize the HCl formed. The reaction is stirred at 0°C for a few hours.

Step 2: Disubstitution

The resulting 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is then reacted with another equivalent of piperidine in a solvent like THF at room temperature for 24 hours, again in the presence of a base, to yield the disubstituted product.[5]

Performance Comparison: Biological Activity

The choice of a heterocyclic scaffold is often dictated by its influence on biological activity. Pyridazine, pyrimidine, and triazine derivatives have been extensively explored as inhibitors of various protein kinases involved in cell signaling pathways.

Table 4: Comparative Biological Activity of Scaffolds
ScaffoldTarget ClassReported ActivityKey Advantages/Disadvantages
Pyridazine Kinases (JNK, p38 MAPK)Potent inhibition of JNK1 and p38 MAPK has been reported for certain derivatives.[6][7]The pyridazine ring can act as a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic stability.[8]
Pyrimidine Kinases, AnticancerNumerous pyrimidine derivatives are approved drugs or clinical candidates for cancer therapy. They can exhibit potent and selective inhibition of various kinases.[9][10]A well-established and privileged scaffold in medicinal chemistry with a vast body of structure-activity relationship (SAR) data available.
Triazine Kinases, Various EnzymesTriazine derivatives have been investigated as inhibitors of Rad6 and monoamine oxidase (MAO), among others.[11][12]The triazine core allows for the introduction of three points of diversity, offering extensive possibilities for scaffold decoration and SAR exploration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical synthetic workflow and a relevant signaling pathway where these compounds may exert their effects.

G cluster_0 Synthesis of this compound Maleic_hydrazide Maleic hydrazide 3_6-Dichloropyridazine 3,6-Dichloropyridazine Maleic_hydrazide->3_6-Dichloropyridazine POCl3 Target_Compound This compound 3_6-Dichloropyridazine->Target_Compound Piperidine, Ethanol, Reflux Piperidine Piperidine

Caption: Synthetic workflow for this compound.

G cluster_0 p38 MAPK Signaling Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Inflammation_Apoptosis Inhibitor Pyridazine/Pyrimidine/ Triazine Inhibitor Inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

The choice between this compound and its alternative scaffolds depends on the specific goals of the research program.

  • Synthesis: The synthesis of the pyridazine target is straightforward and high-yielding, starting from commercially available materials. The synthesis of pyrimidine and triazine analogs follows similar principles of nucleophilic aromatic substitution, with the triazine core offering more positions for substitution.

  • Performance: All three scaffolds have demonstrated significant potential in drug discovery, particularly as kinase inhibitors. The pyridazine scaffold offers favorable physicochemical properties as a phenyl ring bioisostere. Pyrimidines are a well-validated and highly successful scaffold in oncology. Triazines provide a high degree of synthetic tractability for building diverse chemical libraries.

Ultimately, the selection of a particular scaffold should be guided by a comprehensive evaluation of synthetic accessibility, structure-activity relationships, and the desired pharmacological profile for the therapeutic target of interest. This guide provides a foundational framework for initiating such a comparative analysis.

References

Evaluating the Drug-Like Properties of 3-Chloro-6-(piperidin-1-yl)pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in many biologically active compounds, drawing significant attention in medicinal chemistry for its versatile pharmacological activities. Among its derivatives, the 3-Chloro-6-(piperidin-1-yl)pyridazine core represents a promising starting point for the development of novel therapeutics. This guide provides a comparative evaluation of the drug-like properties of this class of compounds, supported by experimental data and detailed methodologies for key in vitro assays. Understanding these properties is crucial for optimizing lead compounds and predicting their in vivo behavior.

Physicochemical Properties and Drug-Likeness Assessment

A fundamental step in early drug discovery is the evaluation of a compound's physicochemical properties to assess its "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to predict the oral bioavailability of a drug candidate. The key parameters are:

  • Molecular Weight (MW): Less than 500 g/mol .

  • LogP (Octanol-Water Partition Coefficient): Less than 5.

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

Table 1: Predicted Physicochemical Properties of a Representative this compound Derivative and Comparison with a Structurally Related Piperazine Analog.

Compound/DerivativeStructureMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Representative this compound Cl-c1cnnc(N2CCCCC2)c1211.69~3.0-3.5030
3-Chloro-6-(piperazin-1-yl)pyridazine Analog [1]Cl-c1cnnc(N2CCNCC2)c1212.68~2.5-3.0140

Note: Calculated LogP values are estimations and can vary depending on the algorithm used. The provided structures are simplified representations.

The representative this compound derivative is expected to comply with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. The replacement of the piperidine ring with a piperazine introduces a hydrogen bond donor, which can influence properties like solubility and membrane permeability.

Key Drug-Like Properties: In Vitro Assessment

The following sections detail crucial in vitro assays for evaluating the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates. While specific data for the target derivatives is limited, this guide presents typical experimental outcomes for related pyridazine compounds to provide a comparative context.

Solubility

Good aqueous solubility is essential for drug absorption and formulation. Low solubility can lead to poor bioavailability and hinder in vivo studies.

Table 2: Comparative Aqueous Solubility of Representative Pyridazine Derivatives.

Compound ClassAssay TypeSolubility (µg/mL)
Piperidinyl-pyridazine Derivatives (Predicted) Kinetic SolubilityModerate to High
Piperazinyl-pyridazine Analogs Kinetic SolubilityHigh
Alternative Pyridazine Derivative (e.g., with bulky lipophilic group) Kinetic SolubilityLow

Note: This table presents a qualitative comparison based on general trends observed for these chemical scaffolds.

Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is critical for oral drug absorption.

Table 3: Comparative Permeability of Representative Pyridazine Derivatives.

Compound ClassAssay ModelApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Piperidinyl-pyridazine Derivatives (Predicted) Caco-2Moderate< 2
Piperazinyl-pyridazine Analogs Caco-2Moderate to High< 2
Known P-gp Substrate (Control) Caco-2Low (A to B), High (B to A)> 2

Note: An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.

Metabolic Stability

The stability of a compound in the presence of metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver, determines its half-life and clearance rate. Rapid metabolism can lead to low in vivo exposure.

Studies on piperazin-1-ylpyridazines have shown that this class of compounds can be susceptible to rapid metabolism, primarily through oxidation.[1] Structural modifications, such as the introduction of blocking groups at metabolically labile positions, can significantly improve stability.[1]

Table 4: Comparative Metabolic Stability of Representative Pyridazine Derivatives in Human Liver Microsomes (HLM).

Compound ClassHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Piperidinyl-pyridazine Derivatives (Predicted) 10 - 30Moderate
Piperazinyl-pyridazine Analogs (unoptimized) [1]< 5High
Metabolically Stable Control Compound > 60Low
Cytotoxicity

Assessing the potential of a compound to cause cell death is a critical early step in safety evaluation.

Table 5: Comparative Cytotoxicity of Representative Pyridazine Derivatives against a Cancer Cell Line (e.g., HepG2).

Compound ClassIC₅₀ (µM)
Piperidinyl-pyridazine Derivatives (Predicted) > 50
Known Cytotoxic Drug (e.g., Doxorubicin) < 1

Note: IC₅₀ is the concentration of a compound that inhibits 50% of cell growth. Higher values indicate lower cytotoxicity.

hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing hERG liability is a crucial safety screen. While specific data is lacking, the pyridazine core itself is not typically associated with strong hERG inhibition. However, the overall lipophilicity and basicity of the molecule can influence its interaction with the hERG channel.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.

Methodology:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration (e.g., 100 µM).

  • Shake the mixture at room temperature for a specified period (e.g., 2 hours).

  • Remove any precipitate by centrifugation or filtration.

  • Quantify the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability and potential for active transport of a compound.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated and polarized monolayer.

  • Wash the cell monolayers with transport buffer.

  • For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

  • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Metabolic Stability Assay (Liver Microsomes)

Purpose: To evaluate the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Incubate the test compound (e.g., 1 µM) with pooled human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the proteins.

  • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

MTT Cytotoxicity Assay

Purpose: To measure the reduction in cell viability caused by a test compound.

Methodology:

  • Seed cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

hERG Patch-Clamp Assay

Purpose: To directly measure the effect of a compound on the hERG potassium channel current.

Methodology:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Perform whole-cell patch-clamp recordings to measure the ionic current through the hERG channels.

  • Apply a specific voltage protocol to elicit the hERG current.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Measure the inhibition of the hERG current at each concentration.

  • Determine the IC₅₀ value for hERG channel inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of the evaluation process is essential for understanding the drug discovery cascade.

DrugDiscoveryWorkflow cluster_0 Initial Screening cluster_1 In Vitro ADME Profiling cluster_2 In Vitro Safety Assessment Compound Library Compound Library Physicochemical Properties Physicochemical Properties Compound Library->Physicochemical Properties Lipinski's Rule of Five Lipinski's Rule of Five Physicochemical Properties->Lipinski's Rule of Five Solubility Assay Solubility Assay Lipinski's Rule of Five->Solubility Assay Permeability Assay Permeability Assay Lipinski's Rule of Five->Permeability Assay Metabolic Stability Assay Metabolic Stability Assay Lipinski's Rule of Five->Metabolic Stability Assay Cytotoxicity Assay Cytotoxicity Assay Metabolic Stability Assay->Cytotoxicity Assay hERG Assay hERG Assay Cytotoxicity Assay->hERG Assay Lead Optimization Lead Optimization hERG Assay->Lead Optimization

Caption: A simplified workflow for the early-stage evaluation of drug-like properties.

MetabolicStabilityWorkflow Test Compound Test Compound Incubation (37°C) Incubation (37°C) Test Compound->Incubation (37°C) Human Liver Microsomes Human Liver Microsomes Human Liver Microsomes->Incubation (37°C) NADPH NADPH NADPH->Incubation (37°C) Time Points (0, 5, 15, 30, 60 min) Time Points (0, 5, 15, 30, 60 min) Incubation (37°C)->Time Points (0, 5, 15, 30, 60 min) Quenching Quenching Time Points (0, 5, 15, 30, 60 min)->Quenching LC-MS/MS Analysis LC-MS/MS Analysis Quenching->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint)

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The this compound scaffold presents a promising starting point for the development of new therapeutic agents. Based on in silico predictions and data from closely related analogs, these derivatives are expected to possess favorable drug-like properties, including good oral bioavailability. However, as with many nitrogen-containing heterocyclic compounds, metabolic stability can be a potential challenge that requires careful optimization during the lead development process. Early and comprehensive in vitro ADME-Tox profiling, as outlined in this guide, is essential for identifying and mitigating potential liabilities, ultimately increasing the probability of success in bringing a new drug to the clinic. Further experimental studies on a broader range of this compound derivatives are warranted to build a more comprehensive structure-activity and structure-property relationship database for this chemical class.

References

A Comparative Analysis of the Biological Activities of Piperidine and Morpholine Substituted Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic moieties is a cornerstone of modern medicinal chemistry, with piperidine and morpholine rings playing a pivotal role in the development of novel therapeutic agents. When appended to a chloropyridazine core, these saturated heterocycles can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide provides a comparative overview of the anticancer and antimicrobial activities of piperidine- versus morpholine-substituted chloropyridazines, supported by available experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Heterocycles

Both piperidine and morpholine moieties have been extensively utilized in the design of anticancer agents. Their incorporation into the chloropyridazine scaffold can influence cytotoxicity through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival.

Comparative Cytotoxicity Data

While a direct head-to-head comparison of a comprehensive series of piperidine- and morpholine-substituted chloropyridazines is not extensively available in a single study, we can infer trends from various reports on related structures. The following table summarizes representative cytotoxicity data (IC50 values in µM) for various cancer cell lines, illustrating the potential of these scaffolds.

Compound TypeCancer Cell LineIC50 (µM)Reference
Piperidine-substituted s-triazine MCF7 (Breast)4.14[1]
C26 (Colon)7.87[1]
Morpholine-substituted s-triazine C26 (Colon)1.21[2]
Piperazine-substituted Phthalazine MDA-MB-231 (Breast)0.013 - 0.079[3]
Morpholine-substituted Tetrahydroquinoline A549 (Lung)0.033[4][5]
MCF-7 (Breast)0.087[4]
Chloropyridazine Hybrids HNO97, FaDu, MDA-MB-468Growth Inhibition % Reported[6]
Triazolo[4,3-b]pyridazines SB-ALL, NALM-6 (Leukemia)1.14 - 5.66[7]

Note: The presented data is from various studies on related heterocyclic compounds to illustrate the general anticancer potential of piperidine and morpholine substitutions, as direct comparative data on chloropyridazines is limited.

Generally, the choice between a piperidine and a morpholine substituent can influence the lipophilicity, hydrogen bonding capacity, and overall conformation of the molecule, thereby affecting its interaction with biological targets. In some studies on s-triazine derivatives, morpholine-containing compounds have shown potent activity.[2] Conversely, other research on different scaffolds has highlighted the efficacy of piperidine substitution.[1]

Key Signaling Pathways in Cancer

The cytotoxic effects of these compounds are often mediated through their interference with critical signaling pathways that regulate cell growth, proliferation, and apoptosis (programmed cell death). Two of the most relevant pathways are the PI3K/Akt/mTOR pathway and the apoptosis signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[8][9][10][11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Apoptosis Signaling Pathway

Apoptosis is a natural process of programmed cell death that is essential for normal tissue homeostasis.[13][14][15] Cancer cells often evade apoptosis. Many chemotherapeutic agents, including potentially those derived from substituted chloropyridazines, exert their effects by inducing apoptosis in cancer cells.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Antimicrobial Activity

Substituted chloropyridazines are also being investigated for their potential as antimicrobial agents. The incorporation of piperidine and morpholine rings can enhance the antimicrobial profile of these compounds.

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity of some piperidine and morpholine derivatives against various microbial strains, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm.

Compound TypeMicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
Piperidine-substituted halogenobenzene S. aureusMIC: 32-512[9]
C. albicansMIC: 32-64[9]
Morpholine derivatives M. smegmatisActive[16]
C. albicansMIC: 500-1000[16]
Piperidine derivatives Gram-positive bacteriaActive[17]
Gram-negative bacteriaActive[17]
Pyridazine derivatives E. coliMIC: 0.892-3.744[18]
P. aeruginosaMIC: 0.892-3.744[18]

Studies on various heterocyclic systems suggest that both piperidine and morpholine can contribute to potent antimicrobial activity. For instance, some morpholine derivatives have shown activity against M. smegmatis and C. albicans, while certain piperidine derivatives exhibit broad-spectrum antibacterial action.[9][16] The specific substitution pattern on the chloropyridazine ring, in combination with the piperidine or morpholine moiety, will ultimately determine the antimicrobial spectrum and potency.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are crucial. Below are the detailed methodologies for the key assays mentioned.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20][21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (piperidine- and morpholine-substituted chloropyridazines) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Solution C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 Values G->H

Caption: A typical workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[23][24][25]

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial suspension over the surface of the MHA plate using a sterile swab.

  • Well Preparation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound solution into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. The size of the zone is indicative of the antimicrobial activity.

Agar_Well_Diffusion_Workflow A 1. Prepare Inoculated Agar Plate B 2. Create Wells in Agar A->B C 3. Add Test Compound & Controls to Wells B->C D 4. Incubate Plate C->D E 5. Measure Zone of Inhibition D->E

Caption: Workflow for the agar well diffusion method.

Conclusion

The substitution of a chloropyridazine core with either a piperidine or a morpholine moiety presents a promising strategy for the development of novel anticancer and antimicrobial agents. The choice between these two heterocycles is nuanced and can significantly impact the biological activity profile of the resulting compounds. While this guide provides a comparative overview based on existing literature, direct, systematic comparative studies on a chloropyridazine scaffold are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective therapeutic candidates. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this exciting field.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic strategies for obtaining 3-Chloro-6-(piperidin-1-yl)pyridazine, a key intermediate in pharmaceutical development. The comparison focuses on the cost-effectiveness of each route, supported by quantitative data on material costs, reaction yields, and detailed experimental protocols.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The selection of a synthetic route in a research or drug development setting is critically influenced by factors such as the cost and availability of starting materials, scalability, overall yield, and process efficiency. This guide evaluates two common approaches:

  • Route 1: A single-step synthesis commencing with commercially available 3,6-dichloropyridazine.

  • Route 2: A two-step synthesis starting from the more fundamental and economical precursor, maleic hydrazide (3,6-dihydroxypyridazine).

This analysis aims to provide the necessary data to inform a strategic decision based on the specific needs of a project, whether it be rapid laboratory-scale synthesis or large-scale, cost-optimized production.

Comparative Analysis of Synthetic Routes

The two synthetic routes are broken down into their constituent steps, with relevant data presented for a comprehensive comparison.

Route 1: Synthesis from 3,6-Dichloropyridazine

This route involves a direct nucleophilic aromatic substitution of one chlorine atom on the 3,6-dichloropyridazine ring with piperidine.

Route 2: Synthesis from Maleic Hydrazide

This approach begins with the synthesis of the key intermediate, 3,6-dichloropyridazine, from maleic hydrazide, followed by the same nucleophilic substitution step as in Route 1.

Data Presentation

Table 1: Cost Analysis of Starting Materials and Reagents
ChemicalSupplier ExamplePrice (USD)QuantityCost per Gram/mL (USD)
3,6-DichloropyridazineSigma-Aldrich54.0025 g2.16
TCI12,200 INR (~146)500 g~0.29
Great India Trading Co.859 INR (~10.30)/kg1 kg~0.01
PiperidineSigma-Aldrich33.70100 mL0.34
Thermo Scientific81.40500 mL0.16
Chem-Impex35.00100 mL0.35
Maleic HydrazideMedchemExpress60.00100 g0.60
TCI4,100 INR (~49)25 g~1.96
SD Fine-Chem1,048 INR (~12.50)100 g~0.13
Phosphorus OxychlorideSigma-Aldrich---
Thermo Scientific76.00250 g0.30
IndiaMART95 INR (~1.14)/kg1 kg~0.001

Note: Prices are approximate and subject to change based on supplier and purity.

Table 2: Comparison of Synthetic Route Parameters
ParameterRoute 1: From 3,6-DichloropyridazineRoute 2: From Maleic Hydrazide
Starting Materials 3,6-Dichloropyridazine, PiperidineMaleic Hydrazide, Phosphorus Oxychloride, Piperidine
Number of Steps 12
Key Reactions Nucleophilic Aromatic SubstitutionChlorination, Nucleophilic Aromatic Substitution
Reported Yield (Step 1) -72-87% for 3,6-dichloropyridazine synthesis[1]
Reported Yield (Step 2) 58-83% (with substituted piperazines)[2]58-83% (with substituted piperazines)[2]
Overall Estimated Yield ~70%~50-60%
Advantages - Fewer steps- Faster for small-scale synthesis- Lower cost of basic starting materials- More cost-effective for large-scale production
Disadvantages - Higher cost of starting material- More steps- Use of hazardous reagent (POCl₃)

Experimental Protocols

Route 1 & 2 (Final Step): Synthesis of this compound

Materials:

  • 3,6-Dichloropyridazine

  • Piperidine

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 equivalent).

  • Add ethanol as the solvent, followed by piperidine (1.2 equivalents) and triethylamine (1.5 equivalents, if used).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2 (First Step): Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

Materials:

  • Maleic Hydrazide (3,6-dihydroxypyridazine)

  • Phosphorus Oxychloride (POCl₃)

  • Chloroform (or other suitable solvent)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add maleic hydrazide (1.0 equivalent) and a solvent such as chloroform.

  • Carefully add phosphorus oxychloride (2.0-3.0 equivalents) to the suspension.

  • Heat the reaction mixture to 50-65°C and stir for 4-5 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of ~8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,6-dichloropyridazine.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., n-hexane) or by silica gel column chromatography.[1]

Mandatory Visualization

Cost_Effectiveness_Analysis cluster_route1 Route 1: Direct Synthesis cluster_route2 Route 2: Two-Step Synthesis cluster_analysis Analysis start1 3,6-Dichloropyridazine proc1 Nucleophilic Substitution with Piperidine start1->proc1 end1 This compound proc1->end1 cost Cost of Materials end1->cost start2 Maleic Hydrazide proc2a Chlorination (POCl₃) start2->proc2a inter 3,6-Dichloropyridazine proc2a->inter proc2b Nucleophilic Substitution with Piperidine inter->proc2b end2 This compound proc2b->end2 end2->cost yield Overall Yield time Reaction Time safety Process Safety

References

In vitro and in vivo studies of compounds synthesized from 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various compounds synthesized from the 3-Chloro-6-(piperidin-1-yl)pyridazine scaffold and related pyridazine derivatives. The following sections detail their performance in preclinical studies, offering a valuable resource for researchers in oncology and cardiovascular drug discovery. The data presented is collated from multiple peer-reviewed studies and is intended to facilitate an objective comparison with established therapeutic agents.

Anticancer Activity: In Vitro Studies

A significant body of research has focused on the anticancer potential of pyridazine derivatives. These compounds have been evaluated against a variety of cancer cell lines, with several demonstrating potent cytotoxic and antiproliferative effects. The data below summarizes the in vitro activity of selected compounds, primarily measured by the IC50 (half-maximal inhibitory concentration), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Compound/AlternativeCancer Cell LineAssay TypeIC50 (µM)Reference
DCPYR MAC16 (Murine Colon Adenocarcinoma)MTTNot specified, but noted as highly active[1]
Compound 9e (3,6-disubstituted pyridazine) A498 (Renal Cancer)NCI-60 ScreenNot specified (% inhibition: 97.91)[2]
T-47D (Breast Cancer)NCI-60 ScreenNot specified (% inhibition: 79.98)[2]
Compound 11m (3,6-disubstituted pyridazine) T-47D (Breast Cancer)SRB Assay0.43 ± 0.01[3][4]
MDA-MB-231 (Breast Cancer)SRB Assay0.99 ± 0.03[3][4]
Compound II (3-chloro-3-methyl-2,6-diarylpiperidin-4-one) H929 (Myeloma)Not SpecifiedEffective at 5 mM[5][6]
MV-4-11 (Leukemia)Not SpecifiedEffective at 5 mM[5][6]
5-Fluorouracil (5-FU) - Alternative MAC16 (Murine Colon Adenocarcinoma)Not specifiedNot specified[1]
Doxorubicin - Alternative T-47D (Breast Cancer)SRB Assay0.05 ± 0.002[3]
MDA-MB-231 (Breast Cancer)SRB Assay0.32 ± 0.01[3]

Anticancer Activity: In Vivo Studies

Select pyridazine derivatives have advanced to in vivo testing, demonstrating their potential to inhibit tumor growth in animal models. These studies are crucial for validating the in vitro findings and assessing the therapeutic potential of these compounds in a whole-organism context.

Compound/AlternativeAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)Reference
DCPYR MiceMAC16 Colon Cancer50 mg/kg>50[1]
Compound 9e (3,6-disubstituted pyridazine) MiceEhrlich Ascites Carcinoma (Solid Tumor)Not SpecifiedSignificant reduction in tumor volume[2]
5-Fluorouracil (5-FU) - Alternative MiceMAC16 Colon Cancer20 mg/kg27[1]

Vasorelaxant Activity: In Vitro Studies

Certain pyridazin-3-one derivatives have been investigated for their vasodilatory effects, suggesting potential applications in cardiovascular diseases such as hypertension. The EC50 (half-maximal effective concentration) values, which represent the concentration of a drug that gives half-maximal response, are presented below.

Compound/AlternativeAssayEC50 (µM)Reference
Compound 4f Isolated Rat Thoracic Aorta0.0136[7][8]
Compound 4h Isolated Rat Thoracic Aorta0.0117[7][8]
Compound 5d Isolated Rat Thoracic Aorta0.0053[7][8]
Compound 5e Isolated Rat Thoracic Aorta0.0025[7][8]
Hydralazine - Alternative Isolated Rat Thoracic Aorta18.2100[7][8]
Isosorbide Mononitrate - Alternative Isolated Rat Thoracic Aorta30.1[7][8]
Diazoxide - Alternative Isolated Rat Thoracic Aorta19.5[7][8]
Nitroglycerin - Alternative Isolated Rat Thoracic Aorta0.1824[7][8]

Signaling Pathways and Experimental Workflows

The biological effects of these pyridazine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is critical for mechanism-of-action studies and for the rational design of more potent and selective compounds.

JNK1_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, ROS) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK1 JNK1 MKK4_7->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Cellular_Response Cellular Response (Apoptosis, Proliferation) AP1->Cellular_Response regulates transcription Compound9e Compound 9e (Pyridazine Derivative) Compound9e->JNK1 inhibits

Caption: JNK1 signaling pathway and the inhibitory action of Compound 9e.

CDK2_Cell_Cycle_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression G1/S Transition S_Phase_Genes->Cell_Cycle_Progression drives Pyridazine_Inhibitor Pyridazine CDK2 Inhibitor (e.g., Compound 11m) Pyridazine_Inhibitor->CDK2 inhibits eNOS_Vasodilation_Pathway Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO produces from L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation induces Pyridazinone Pyridazin-3-one Derivative Pyridazinone->eNOS upregulates expression

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 3-Chloro-6-(piperidin-1-yl)pyridazine are critical for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, in line with established safety protocols for chlorinated organic substances.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, treating it as a hazardous substance. All handling activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working outside a fume hood, ensure adequate ventilation and use appropriate respiratory protection to avoid inhalation of dust or vapors.[2][3]

Hazard Profile and Data Summary

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3]Avoid direct contact, ingestion, and inhalation. Use appropriate PPE at all times.[2][3]
Skin Irritation May cause skin irritation.[3][4]Wear protective gloves and clothing.[3][4]
Eye Irritation May cause serious eye irritation or damage.[3][4][6]Wear eye protection.[3][4]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment.[1][7]Do not allow the chemical to enter drains or waterways.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Characterization and Segregation:

  • Categorization: This compound is classified as a halogenated organic waste.[1][7]

  • Segregation: It is crucial to segregate this waste from non-halogenated organic waste streams to ensure proper disposal.[1] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.

2. Waste Container and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). If it is a mixture, list all constituents and their approximate percentages.

3. Spill Management:

  • In the event of a spill, absorb the material with an inert substance like vermiculite or sand.

  • Collect the absorbed material and any contaminated soil or items into a designated, sealed container for hazardous waste.[2]

  • Clean the spill area thoroughly.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • Professional Disposal: The disposal of chlorinated organic compounds typically requires high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to prevent the release of harmful substances.[7]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

G cluster_handling Chemical Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Process A Acquire 3-Chloro-6- (piperidin-1-yl)pyridazine B Conduct Experiment in Fume Hood A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Generate Waste (Unused reagent, contaminated materials) B->D E Segregate as Chlorinated Organic Waste D->E F Use Labeled, Compatible Waste Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J

Caption: Workflow for the safe handling and disposal of this compound.

G cluster_decision Disposal Decision Tree start Have this compound waste? is_chlorinated Is it a chlorinated organic compound? start->is_chlorinated treat_hazardous Treat as Hazardous Waste is_chlorinated->treat_hazardous Yes segregate Segregate from non-halogenated waste treat_hazardous->segregate contact_ehs Contact EHS for Disposal segregate->contact_ehs

References

Personal protective equipment for handling 3-Chloro-6-(piperidin-1-yl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Chloro-6-(piperidin-1-yl)pyridazine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldRecommended when there is a risk of splashing.[2]
Skin Protection Chemical-resistant GlovesNitrile rubber gloves are a suitable option. Gloves must be inspected before use and disposed of properly after handling.[1][2]
Lab CoatFire/flame resistant and impervious clothing. A Nomex® laboratory coat is a suitable option.[2]
Full Body SuitRecommended for large-scale operations or in the event of a spill.[2]
Respiratory Protection Dust Mask/RespiratorA dust mask (e.g., N95) may be sufficient for handling small quantities in a well-ventilated area.[2] Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[3]

  • Review Safety Information: Before beginning work, review all available safety information for the compound and related structures.

2. Handling the Compound:

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes.[6]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[1][2]

  • Ignition Sources: Keep the compound away from all sources of ignition.[2] Use spark-proof tools and explosion-proof equipment if necessary.[2]

3. Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1][2][3]

  • Environment: Keep the storage area cool, dry, and well-ventilated.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Hazardous Waste Container: Designate a clearly labeled, sealed container for hazardous waste.

  • Transfer: Carefully transfer any waste material, including contaminated consumables like pipette tips and weighing paper, into the designated hazardous waste container.[7]

2. Decontamination:

  • Equipment: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.[7]

  • Cleaning Materials: Dispose of any contaminated cleaning materials as hazardous waste.[7]

3. Spill Management:

  • Evacuate: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.[7]

  • Collection: Carefully collect the absorbed material and place it in the hazardous waste container.[2][7]

  • Clean Area: Thoroughly clean the spill area.[7]

4. Final Disposal:

  • Licensed Disposal Company: Entrust the final disposal of the hazardous waste to a licensed waste disposal company, following all local, state, and federal regulations.[3][7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_reaction Perform Reaction prep_weigh->handle_reaction handle_workup Reaction Work-up handle_reaction->handle_workup cleanup_decon Decontaminate Equipment handle_workup->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(piperidin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(piperidin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.